molecular formula C15H14O5 B15594027 (-)-Afzelechin CAS No. 19879-28-8

(-)-Afzelechin

カタログ番号: B15594027
CAS番号: 19879-28-8
分子量: 274.27 g/mol
InChIキー: RSYUFYQTACJFML-HIFRSBDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Afzelechin has been reported in Artocarpus fretessii, Artocarpus, and Artocarpus lacucha with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

19879-28-8

分子式

C15H14O5

分子量

274.27 g/mol

IUPAC名

(2S,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m1/s1

InChIキー

RSYUFYQTACJFML-HIFRSBDPSA-N

製品の起源

United States

Foundational & Exploratory

Natural sources and isolation of (-)-Afzelechin.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Afzelechin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources of this compound, a flavan-3-ol with potential therapeutic applications, and details the methodologies for its isolation and purification. The information is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound and its stereoisomers are distributed across various plant species. While it is often found as a constituent of polymeric proanthocyanidins, several plants have been identified as sources of the monomeric form. The concentration and ease of extraction can vary significantly depending on the plant part, geographical location, and harvesting time.

Table 1: Principal Natural Sources of Afzelechin Stereoisomers

Plant SpeciesFamilyPlant PartIsolated Stereoisomer(s)Reference(s)
Bergenia ligulataSaxifragaceaeRhizomes(+)-Afzelechin[1][2]
Acacia catechuFabaceaeLeaves(+)-Afzelechin, (-)-Epiafzelechin
Cassia sieberianaFabaceaeRoot Bark(-)-Epiafzelechin[3]
Calamus rotangArecaceaeRhizome(+)-Afzelechin[4]
Typha capensisTyphaceae-Afzelechin, Epiafzelechin[5]
Prunus armeniaca (Apricot)Rosaceae-ent-Epiafzelechin derivatives[1]
Selliguea feeiPolypodiaceaeRhizomes(+)-Afzelechin-O-β-4′-D-glucopyranoside[2]
Arthromeris maireiPolypodiaceaeRootsAfzelechin glycosides[2]
Hazelnut (Corylus avellana)BetulaceaeKernels, Shells(Epi)afzelechin (as proanthocyanidin unit)[5]
Wisteria floribundaFabaceae-Afzelechin[6]
Prunus persica (Peach)Rosaceae-Afzelechin[6]

Biosynthesis of this compound

This compound is synthesized in plants via the flavonoid biosynthesis pathway, which is a branch of the general phenylpropanoid pathway. The pathway starts with the amino acid phenylalanine and involves a series of enzymatic reactions. The final steps determining the stereochemistry of the flavan-3-ol are catalyzed by leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR).[7][8][9]

Biosynthesis of this compound cluster_gpp General Phenylpropanoid Pathway cluster_fp Flavonoid Pathway Phenylalanine Phenylalanine p_Coumaroyl_CoA p_Coumaroyl_CoA Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (Aromadendrin) Naringenin->Dihydrokaempferol F3H Leucopelargonidin Leucopelargonidin (2R,3S,4S) Dihydrokaempferol->Leucopelargonidin DFR Afzelechin This compound ((2R,3S)-flavan-3-ol) Leucopelargonidin->Afzelechin LAR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Epiafzelechin (-)-Epiafzelechin ((2R,3R)-flavan-3-ol) Pelargonidin->Epiafzelechin ANR

Caption: Biosynthetic pathway of this compound and (-)-Epiafzelechin.

Isolation and Purification of this compound

The isolation of this compound from natural sources typically involves solvent extraction followed by various chromatographic techniques to separate the target compound from a complex mixture of other phytochemicals.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.

Isolation Workflow for this compound Start Plant Material (e.g., Root Bark) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Maceration, Reflux) Drying->Extraction Filtration Filtration / Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract LLE Liquid-Liquid Partitioning (Optional) Crude_Extract->LLE Increase polarity Column_Chrom Column Chromatography (e.g., Sephadex LH-20, Silica Gel) Crude_Extract->Column_Chrom LLE->Column_Chrom Fractions Collection of Fractions Column_Chrom->Fractions Purification Further Purification (e.g., Prep-HPLC, CPC) Fractions->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Analysis Structural Elucidation (NMR, MS, etc.) Isolated_Compound->Analysis

References

Spectroscopic Profile of (-)-Afzelechin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Afzelechin is a flavan-3-ol, a class of flavonoids recognized for its significant biological activities, including antioxidant and anti-inflammatory properties. As a potential therapeutic agent, a thorough understanding of its structural and physicochemical characteristics is paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a visualization of its role in cellular signaling pathways are also presented to facilitate further research and application.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The data presented below has been compiled from published literature to provide a complete spectral profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.58d8.0
H-33.97m
H-4α2.49dd16.0, 8.0
H-4β2.87dd16.0, 5.2
H-65.92d2.1
H-85.83d2.1
H-2'7.21d8.5
H-3'6.77d8.5
H-5'6.77d8.5
H-6'7.21d8.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
C-282.7
C-368.8
C-428.5
C-4a100.8
C-5157.8
C-696.3
C-7157.2
C-895.6
C-8a152.2
C-1'131.5
C-2'129.5
C-3'116.0
C-4'159.5
C-5'116.0
C-6'129.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound confirms its molecular formula as C₁₅H₁₄O₅.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)
EI-MSN/ANot specifiedNot specified
LC-MSESI-273257, 167
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its flavonoid structure.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3357.73O-H stretching (hydroxyl groups)
2920.73C-H and CH₂ stretching
1615Aromatic C=C bending
1270, 1012C-O stretching
813 - 654C-H bending

Experimental Protocols

The following sections describe generalized yet detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on established methods for the analysis of flavonoids.[1][2][3][4][5][6][7]

Isolation and Purification of this compound

A common method for obtaining this compound involves extraction from a natural source, such as the steam bark of Pinus halepensis, followed by chromatographic purification.[8]

G A Plant Material (e.g., Pinus halepensis bark) B Extraction with a suitable solvent (e.g., Methanol) A->B C Filtration and Concentration B->C D Crude Extract C->D E Flash Column Chromatography D->E F Fraction Collection E->F G Preparative Chromatography (e.g., HPLC) F->G H Purified this compound G->H

Caption: Workflow for the isolation and purification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Sample Preparation: 3-5 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD) in an NMR tube.[9]

  • Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher is typically used.[10]

  • ¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 32 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs.[11]

  • Data Processing: The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of flavonoids.

  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol).

  • Chromatography: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of water (often with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analyte.[4]

  • Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer, typically equipped with an Electrospray Ionization (ESI) source.[4]

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[12][13]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample of this compound can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.[5]

  • Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr is first recorded and subtracted from the sample spectrum.[5]

Biological Activity and Signaling Pathways

This compound, like other flavan-3-ols, exhibits a range of biological activities, including anti-inflammatory and antioxidant effects. These effects are mediated through the modulation of various cellular signaling pathways.[14][15]

Anti-inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and JAK/STAT pathways.[15]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound A LPS C NF-κB Activation A->C D STAT-1 Phosphorylation A->D B This compound B->C Inhibition B->D Inhibition E Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) C->E D->E F Inflammatory Response E->F

Caption: this compound's inhibition of pro-inflammatory signaling pathways.

Antioxidant Signaling Pathway

The antioxidant activity of this compound is partly mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[15]

G A This compound B Nrf2 Activation and Nuclear Translocation A->B C Binding to Antioxidant Response Element (ARE) B->C D Expression of Antioxidant Genes (e.g., HO-1) C->D E Cellular Protection against Oxidative Stress D->E

Caption: Activation of the Nrf2-ARE antioxidant pathway by this compound.

This technical guide provides a detailed summary of the spectroscopic data of this compound, essential for its identification and characterization. The provided experimental protocols offer a foundation for researchers to conduct their own analyses. Furthermore, the visualization of its involvement in key cellular signaling pathways highlights its potential as a modulator of inflammatory and oxidative stress responses, making it a compound of significant interest for further investigation in drug development and biomedical research.

References

A Comprehensive Review of the Biological Activities of (-)-Afzelechin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Afzelechin, a flavan-3-ol found in a variety of plant species, has garnered significant scientific interest due to its diverse and potent biological activities. This review provides a comprehensive overview of the current state of research on this compound, with a focus on its antioxidant, anti-inflammatory, and other significant bioactivities. Quantitative data from key studies are systematically organized into tables for comparative analysis. Detailed experimental protocols for major assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide employs Graphviz visualizations to elucidate the complex signaling pathways and experimental workflows associated with this compound's mechanisms of action. This technical paper aims to serve as a critical resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a monomeric flavan-3-ol, a class of flavonoids known for their health-promoting properties. Structurally, it is a tetrahydroxyflavan with hydroxy groups at positions 3, 5, 7, and 4'[1]. It is a stereoisomer of (+)-afzelechin and is found in various natural sources, including Bergenia ligulata, Prunus persica, and Wisteria florunda[1][2]. The significant therapeutic potential of flavonoids has driven research into the specific activities of their individual constituents. This review consolidates the existing literature on this compound, focusing on its proven biological effects and the underlying molecular mechanisms.

Antioxidant Activities

The capacity of this compound to neutralize free radicals is one of its most well-documented biological properties. This antioxidant activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

In Vitro Radical Scavenging Activity

This compound has demonstrated potent radical scavenging capabilities in various chemical assays. A key study highlighted its strong antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, showing greater efficacy than the standard antioxidant Trolox[3].

Table 1: Quantitative Antioxidant Activity of this compound
AssayResult (IC50)ComparisonReference
DPPH Radical Scavenging21.8 µMTrolox (48.8 µM)[3]
Experimental Protocols

The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor[4][5].

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark due to its light sensitivity[4].

  • Reaction Mixture : Various concentrations of this compound are mixed with the DPPH working solution[4][6]. A blank containing only the solvent and DPPH is also prepared[4].

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes[4][6][7].

  • Measurement : The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm[4][6]. The decrease in absorbance of the DPPH solution indicates scavenging activity[7].

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100[6]. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

This assay measures the antioxidant capacity of a substance by its ability to scavenge the pre-formed ABTS radical cation (ABTS•+)[8].

  • Radical Generation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use[8][9][10].

  • Working Solution Preparation : The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm[8][9].

  • Reaction : A small volume of the this compound sample is added to a larger volume of the diluted ABTS•+ solution[9].

  • Measurement : The absorbance is measured spectrophotometrically at 734 nm after a set incubation period (e.g., 30 minutes)[8][9].

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100[8]. The activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization of Antioxidant Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_result Result DPPH_sol DPPH Solution (Purple) Mix Mix & Incubate (Dark, 30 min) DPPH_sol->Mix Afz_sample This compound Sample Afz_sample->Mix Reduced_DPPH Reduced DPPH (Yellow/Colorless) Mix->Reduced_DPPH Radical Scavenging Measure Measure Absorbance at 517nm Reduced_DPPH->Measure

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activities

Chronic inflammation is a significant contributor to various diseases. This compound and its stereoisomer (+)-afzelechin have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Studies have shown that afzelechin isomers can inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in stimulated cells[3][11]. For instance, (+)-afzelechin was found to reduce the levels of iNOS/NO and COX-2/PGE2 in LPS-activated human umbilical vein endothelial cells (HUVECs)[11]. Similarly, (-)-epiafzelechin, another related flavanol, showed a dose-dependent inhibition of COX activity[12].

Table 2: Quantitative Anti-inflammatory Activity of Afzelechin Isomers
Compound / IsomerModel / AssayTarget / MediatorResultReference
(+)-AfzelechinLPS-stimulated HepG2 cellsiNOS & COX-2 proteinsInhibition at 0.1 µM[3]
(+)-AfzelechinLPS-stimulated HUVECsiNOS/NO & COX-2/PGE2Reduction of levels[11][13]
(-)-EpiafzelechinEnzyme AssayCyclooxygenase (COX)IC50 = 15 µM[12]
Modulation of Signaling Pathways

The anti-inflammatory effects of afzelechin are mediated through the regulation of critical intracellular signaling pathways.

  • NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation[14]. Studies on (+)-afzelechin have demonstrated its ability to inhibit TNF-α-induced NF-κB activation[3][11]. This is achieved by preventing the degradation of IκBα, which retains NF-κB in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes like iNOS and COX-2[11][13].

  • Nrf2/HO-1 Pathway : (+)-Afzelechin has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway[2][11]. It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1)[2][11]. The induction of HO-1 contributes significantly to the anti-inflammatory effect by suppressing NF-κB activation[2].

Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable end-product, nitrite, in cell culture supernatant using the Griess reagent[15].

  • Cell Culture : Murine macrophage cell line RAW 264.7 is commonly used. Cells are seeded in 96-well plates and allowed to adhere[15][16][17].

  • Treatment : Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours[17].

  • Sample Collection : After incubation, the cell culture supernatant is collected.

  • Griess Reaction : An equal volume of the supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide in phosphoric acid and naphthylethylenediamine dihydrochloride in phosphoric acid)[15].

  • Measurement : After a short incubation period in the dark, the absorbance is measured at approximately 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite[15].

Visualization of Anti-inflammatory Signaling

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Frees IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Activates Transcription Afzelechin This compound Afzelechin->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Other Biological Activities

Beyond its antioxidant and anti-inflammatory properties, this compound and its related compounds have been investigated for other therapeutic applications.

  • Neuroprotective Effects : Flavonoids are known for their neuroprotective potential[18]. Afzelin, a glycoside of the related flavonol kaempferol, has been studied for its ability to mitigate oxidative stress and neuroinflammation, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's[19][20][21][22]. It has been shown to improve cognitive function in animal models by affecting cholinergic systems and CREB-BDNF signaling pathways[20].

  • Anticancer Activity : While direct studies on this compound are limited, related flavan-3-ols have shown promise. For example, derivatives of (-)-epicatechin have exhibited potent anticancer activity against various cancer cell lines, including prostate (PC3), ovarian (SKOV3), and glioblastoma (U373MG)[23]. Afzelin has also been found to induce apoptosis in gastric and lung cancer cells[19].

Table 3: Summary of Other Potential Biological Activities
ActivityCompoundModel / SystemKey FindingReference
NeuroprotectionAfzelinScopolamine-treated miceImproved cognitive function, neuroprotection[20]
NeuroprotectionAfzelinReserpine-treated rats (Parkinson's model)Improved locomotor activity, increased Bcl-2 expression[20]
AnticancerAfzelinMCF-7 (Breast), AGS (Gastric), A549 (Lung) cellsInduction of apoptosis[19]
Anticancer(-)-Epicatechin derivativesPC3, SKOV3, U373MG cancer cellsStrong anticancer activity (IC50 = 6.4-31.2 µM)[23]

Conclusion and Future Perspectives

This compound is a promising natural compound with a robust profile of biological activities, most notably as an antioxidant and anti-inflammatory agent. Its ability to modulate key cellular signaling pathways, such as NF-κB and Nrf2, underscores its potential for therapeutic development. The quantitative data and detailed protocols presented in this review serve as a foundation for future research.

References

(-)-Afzelechin and its Natural Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the natural sources, biochemical properties, and mechanisms of action of (-)-Afzelechin and its derivatives, tailored for researchers, scientists, and drug development professionals.

This compound, a flavan-3-ol, and its naturally occurring derivatives represent a class of polyphenolic compounds with a growing body of research highlighting their potential therapeutic applications. Found across a diverse range of plant species, these molecules exhibit significant biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This technical guide provides a comprehensive summary of the current scientific knowledge on these compounds, focusing on their natural sources, quantitative data, experimental protocols for their study, and the signaling pathways through which they exert their effects.

Natural Occurrences and Known Derivatives

This compound and its epimer, (-)-epiafzelechin, are the foundational monomers for a variety of more complex structures found in nature. These derivatives primarily include glycosides, where sugar moieties are attached to the core structure, and proanthocyanidins, which are oligomers or polymers of flavan-3-ol units. Key natural sources and the derivatives isolated from them are summarized below.

Table 1: Natural Sources and Isolated this compound Derivatives

Plant SourcePart(s) UsedIsolated Derivative(s)Reference(s)
Bergenia ligulataRhizomes(+)-Afzelechin[1][2]
Celastrus orbiculatusAerial Parts(-)-Epiafzelechin[3]
Selliguea feeiRhizomes(+)-Afzelechin-O-β-4′-D-glucopyranoside, Selligueain A (epiafzelechin-(4β→8, 2β→O→7)-epiafzelechin-(4β→8)-afzelechin), Proanthocyanidins (composed of afzelechin/epiafzelechin units)[4][5][6]
Arthromeris maireiRootsArthromerin A (afzelechin-3-O-β-D-xylopyranoside), Arthromerin B (afzelechin-3-O-β-D-glucopyranoside)
Quercus ilexLeavesAfzelechin-(4α→8)-catechin-3-O-β-glucopyranoside, Afzelechin-(4α→8)-catechin-3-O-α-rhamnopyranoside
Pinto Beans-Heterogeneous B-type proanthocyanidins containing (epi)afzelechin subunits[7]
Ephedra gerardianaStems(4″-[E]-p-coumaroyl)afzelin[8]

Quantitative Analysis of Biological Activities

This compound and its derivatives have been evaluated for several bioactivities. The inhibitory concentration (IC50) and yield are key quantitative metrics for assessing their potential.

Table 2: Quantitative Biological Activity and Yield Data

Compound/ExtractBiological ActivityAssay SystemIC50 / YieldReference(s)
(-)-EpiafzelechinCyclooxygenase-1 (COX-1) InhibitionProstaglandin H2 synthase activity15 µM[3]
(+)-Afzelechinα-Glucosidase Inhibition-0.13 mM[1]
Proanthocyanidins from Selliguea feeiYield from ExtractionSolvent extraction and Sephadex LH-20 chromatography2.42% (dry matter basis)[5]

Key Signaling Pathways

The anti-inflammatory effects of afzelechin isomers are primarily attributed to their modulation of the Nrf2 and NF-κB signaling pathways. While detailed studies have focused on (+)-afzelechin, the structural similarity suggests a comparable mechanism for the (-) isomer.

Anti-inflammatory Mechanism

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the NF-κB pathway. This leads to the transcription of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-1β. (+)-Afzelechin has been shown to inhibit the activation of NF-κB.[9]

Simultaneously, afzelechin activates the Nrf2 pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Afzelechin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE).[9] This induces the expression of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1), which in turn suppress the inflammatory response.[10][11][12] This dual action of inhibiting a pro-inflammatory pathway while activating a protective one underscores the therapeutic potential of these compounds.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS NFkB NF-κB Activation LPS->NFkB Activates Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB->Inflammation Promotes Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_nuc Nuclear Nrf2 Nrf2_Keap1->Nrf2_nuc Translocation ARE ARE Binding Nrf2_nuc->ARE Binds Antioxidant Antioxidant Gene Expression (HO-1) ARE->Antioxidant Activates Antioxidant->Inflammation Suppresses Afzelechin This compound Afzelechin->NFkB Inhibits Afzelechin->Nrf2_Keap1 Disrupts

Caption: Dual anti-inflammatory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound derivatives and the assessment of their biological activities.

Isolation and Purification of Proanthocyanidins from Selliguea feei

This protocol is adapted from the methodology used for extracting proanthocyanidins rich in afzelechin/epiafzelechin units.[5]

  • Extraction:

    • Start with powdered, dried rhizomes of S. feei.

    • Perform maceration with methanol at room temperature for 24 hours. Repeat the extraction three times.

    • Combine the methanol extracts and concentrate under reduced pressure at 50°C to obtain a concentrated crude extract.

  • Fractionation:

    • Partition the crude extract successively with n-hexane-water (3:1) and ethyl acetate-water (3:1) mixtures.

    • Separate and concentrate the n-hexane, ethyl acetate, and water fractions. The ethyl acetate fraction typically contains the proanthocyanidins.

  • Chromatographic Purification:

    • Subject the active fraction (e.g., ethyl acetate fraction) to column chromatography on Sephadex LH-20.

    • Elute the column with a suitable solvent system (e.g., ethanol or ethanol-water mixtures) to separate compounds based on size and polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine similar fractions.

    • Further purification of specific compounds like Selligueain A may require subsequent preparative High-Performance Liquid Chromatography (HPLC).

G start Dried S. feei Rhizomes extraction Methanol Maceration (3x) start->extraction concentration1 Concentrate Under Reduced Pressure extraction->concentration1 partition Liquid-Liquid Partitioning (n-hexane, ethyl acetate) concentration1->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction chromatography Sephadex LH-20 Column Chromatography EtOAc_fraction->chromatography fractions Collect & Combine Fractions chromatography->fractions hplc Preparative HPLC (Optional) fractions->hplc end Purified Derivatives (e.g., Selligueain A) hplc->end

Caption: Workflow for isolation of proanthocyanidins.
Characterization by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in the negative ion mode, is a powerful tool for characterizing proanthocyanidins.

  • Sample Preparation: Dissolve the purified fraction in a suitable solvent (e.g., acetone/water/acetic acid).

  • Analysis: Introduce the sample into an HPLC system coupled with an ESI-MS detector.

  • Fragmentation Analysis (MS/MS): The fragmentation patterns provide structural information. Key fragmentation reactions for proanthocyanidins include:

    • Quinone Methide (QM) cleavage: Breaks the interflavan bond, helping to determine the sequence of monomer units.

    • Retro-Diels-Alder (RDA) fission: Occurs on the heterocyclic C-ring, providing information on the hydroxylation pattern.

    • Heterocyclic Ring Fission (HRF): Another cleavage of the C-ring.[13][14]

The presence of (epi)afzelechin units is indicated by mass differences of 16 Da compared to procyanidins (which are composed of (epi)catechin units).[7]

Cyclooxygenase (COX-1) Inhibition Assay

This protocol is based on the method used to determine the IC50 value of (-)-epiafzelechin.[3]

  • Enzyme Preparation: Use prostaglandin H2 synthase (which includes COX-1 activity).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme in a suitable buffer (e.g., Tris-HCl), a heme cofactor, and the test compound ((-)-epiafzelechin) at various concentrations.

  • Initiation: Start the reaction by adding the substrate, arachidonic acid.

  • Measurement: Monitor the initial rate of oxygen consumption using an oxygen electrode. The rate of oxygen uptake is proportional to the COX enzyme activity.

  • Calculation: Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Conclusion

This compound and its derivatives are a promising group of natural products with demonstrable biological activities relevant to human health, particularly in the context of inflammatory diseases. The methodologies outlined in this guide provide a framework for the isolation, characterization, and evaluation of these compounds. Further research is warranted to fully elucidate the quantitative distribution of these derivatives in the plant kingdom, refine isolation protocols for higher yields and purity, and conduct in-depth investigations into the specific molecular interactions governing their therapeutic effects, especially for the less-studied (-) isomers. The continued exploration of these natural compounds holds significant potential for the development of novel therapeutic agents.

References

(-)-Afzelechin CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Afzelechin: Chemical Properties, Biological Activities, and Experimental Protocols

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a flavan-3-ol with notable biological activities. This document details its chemical identifiers, summarizes key quantitative data, outlines experimental methodologies, and visualizes its known signaling pathways.

Chemical Identification

This compound is a flavan-3-ol, a type of flavonoid found in various plants. Accurate identification is crucial for research and development. The primary chemical identifiers for this compound and its related stereoisomers are provided below.

IdentifierThis compound(+)-Afzelechin(-)-EpiafzelechinRacemic Afzelechin
CAS Number 19879-28-8[1]2545-00-8[2]24808-04-6490-61-9
PubChem CID 44512487[1]442154[3]443639[4]Not Available
IUPAC Name (2S,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol[1](2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol[3](2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol[4](2RS,3SR)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
InChI InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m1/s1[1]InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m0/s1[3]InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m1/s1[4]InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2
InChIKey RSYUFYQTACJFML-HIFRSBDPSA-N[1]RSYUFYQTACJFML-DZGCQCFKSA-N[3]RSYUFYQTACJFML-UKRRQHHQSA-N[4]RSYUFYQTACJFML-UHFFFAOYSA-N
SMILES C1--INVALID-LINK--O)O)C3=CC=C(C=C3)O">C@HO[1]C1--INVALID-LINK--O)O)C3=CC=C(C=C3)O">C@@HO[3]C1--INVALID-LINK--O)O)C3=CC=C(C=C3)O">C@HO[4]C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O
Molecular Formula C15H14O5[1]C15H14O5[3]C15H14O5[4]C15H14O5
Molecular Weight 274.27 g/mol [1]274.27 g/mol [3]274.27 g/mol [4]274.27 g/mol

Biological Activity and Quantitative Data

This compound and its stereoisomers exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.

Antioxidant Activity

This compound has demonstrated potent antioxidant activity. The concentration required for 50% reduction in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical absorbance is a common measure of antioxidant efficacy.

CompoundIC50 (DPPH Assay)Positive Control (Trolox)
This compound 21.8 µM[3]48.8 µM[3]
(+)-Catechin 13.5 µM[3]48.8 µM[3]
(-)-Catechin 13.6 µM[3]48.8 µM[3]
(-)-Epicatechin 20.9 µM[3]48.8 µM[3]
Enzyme Inhibition

Afzelechin has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This activity is relevant for the management of postprandial hyperglycemia.

CompoundTarget EnzymeIC50
(+)-Afzelechin α-glucosidase[2]0.13 mM[2]
Anti-inflammatory Activity

Studies have shown that afzelechin isomers can inhibit pro-inflammatory proteins.

CompoundCell LineTargetEffective Concentration
(+)-Afzelechin HepG2[3]iNOS and COX-2As low as 0.1 µM[3]
(-)-Epiafzelechin HepG2[3]iNOS and COX-2As low as 0.1 µM[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

α-Glucosidase Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of a compound on α-glucosidase activity.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., Afzelechin)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) to stop the reaction

  • 96-well microplate and reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations, phosphate buffer, and a solution of pNPG.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance at 400-405 nm using a microplate reader.

  • Acarbose is used as a positive control, and a reaction without an inhibitor serves as the negative control.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from a dose-response curve.[1][5]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured to quantify the radical scavenging activity.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (e.g., Afzelechin)

  • Trolox or Ascorbic Acid (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound in methanol.

  • In a test tube or microplate well, mix the DPPH solution with the test compound solution.

  • Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at approximately 517 nm.

  • A control is prepared with the solvent instead of the test compound.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

This compound and related flavan-3-ols exert their biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Signaling

(+)-Afzelechin has been shown to mitigate lung injury by modulating inflammatory pathways. It can downregulate the expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88.[6][7][8] This, in turn, can influence the mTOR and autophagy pathways, leading to a reduction in the production of inflammatory cytokines.[6][7][8]

G cluster_stimulus Inflammatory Stimulus cluster_pathway TLR4-MyD88 Signaling cluster_autophagy mTOR-Autophagy Pathway PM25 Particulate Matter (PM2.5) TLR4 TLR4 PM25->TLR4 activates MyD88 MyD88 TLR4->MyD88 Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, TNF-α) MyD88->Inflammatory_Cytokines mTOR mTOR MyD88->mTOR inhibits Autophagy Autophagy (LC3 II, Beclin 1) mTOR->Autophagy inhibition Afzelechin (+)-Afzelechin Afzelechin->TLR4 inhibits Afzelechin->MyD88 inhibits Afzelechin->mTOR activates

Caption: (+)-Afzelechin's modulation of the TLR4-MyD88 and mTOR-autophagy pathways.

Antioxidant Response Pathway

Flavanols like (-)-epicatechin, a structurally similar compound to this compound, can upregulate the antioxidant defense mechanism through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription Afzelechin This compound Afzelechin->Keap1_Nrf2 induces dissociation

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

NF-κB Signaling Pathway

(-)-Epicatechin has been reported to inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key regulator of the inflammatory response.[3] This inhibition prevents the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB-IκBα Complex IkB->NFkB_complex degrades NFkB NF-κB NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proinflammatory_Genes Pro-inflammatory Genes NFkB_nuc->Proinflammatory_Genes activates transcription Stimulus Inflammatory Stimulus Stimulus->IKK activates Afzelechin This compound Afzelechin->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This technical guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its pharmacokinetics, safety profile, and efficacy in more complex biological systems is warranted for its potential development as a therapeutic agent.

References

(-)-Afzelechin: A Technical Guide to its Solubility and Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Afzelechin is a flavan-3-ol, a class of flavonoids renowned for their diverse biological activities. As a natural product, its potential applications in pharmaceuticals and nutraceuticals are of significant interest. A thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvents, is paramount for its extraction, purification, formulation, and in vitro/in vivo evaluation. This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of this compound, drawing upon data from the broader flavan-3-ol class to which it belongs.

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, based on information for its enantiomer, (+)-afzelechin, and other structurally similar flavan-3-ols, a qualitative and estimated solubility profile can be established.

Qualitative Solubility Profile:

This compound is expected to exhibit good solubility in polar organic solvents. A supplier of (+)-afzelechin indicates its solubility in the following solvents:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

This suggests that this compound likely shares a similar solubility profile. Flavan-3-ols, as a group, are generally more soluble in organic solvents than in water, with glycosylated forms showing improved aqueous solubility compared to their aglycone counterparts.

Quantitative Solubility Data for Related Flavan-3-ols:

To provide a quantitative context, the following table summarizes the solubility of catechin and epicatechin, compounds structurally very similar to afzelechin, in subcritical methanol. This data can serve as a useful estimation for the solubility of this compound in this solvent system.

CompoundSolventTemperature (°C)Pressure (MPa)Flow Rate (mL/min)Solubility (g/L)
CatechinSubcritical Methanol79.684.391.55 x 10⁻³ to 6.65 x 10⁻³
EpicatechinSubcritical Methanol79.684.392.41 x 10⁻⁴ to 1.42 x 10⁻²

Note: This data is for catechin and epicatechin and should be used as an approximation for this compound.[1][2]

Stability of this compound

Key Factors Influencing Stability:

  • pH: Flavan-3-ols are generally more stable in acidic conditions (around pH 4) and are known to degrade in neutral to alkaline solutions.[3][4] Catechins in green tea, for instance, are highly unstable in alkaline solutions (pH > 8), degrading within minutes, while exhibiting greater stability in acidic environments (pH < 4).[5]

  • Temperature: Elevated temperatures accelerate the degradation of flavan-3-ols.[3][4] Studies on cocoa flavan-3-ols have shown that while they are relatively stable under typical storage conditions, higher temperatures can lead to degradation.[6]

  • Light: Exposure to light, particularly UV light, can induce the degradation of flavan-3-ols. Epicatechin, an isomer of afzelechin, has been shown to be unstable under blue light illumination in alkaline solutions.[7]

  • Solvent: The solvent system can significantly impact the stability of flavan-3-ols. For example, (-)-epicatechin degradation pathways, including epimerization and oxidation, differ between aqueous and lipidic media.[2][8]

Degradation Pathways:

The primary degradation pathways for flavan-3-ols like this compound are believed to be:

  • Epimerization: The conversion of one epimer to another, for instance, from (-)-epicatechin to (-)-catechin. This process is enhanced at higher temperatures in aqueous solutions.[2][8]

  • Oxidation: This can lead to the formation of dimers and other higher molecular weight compounds.[2][8]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, based on standard practices for flavonoids.

Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

G Workflow for Shake-Flask Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (settling/centrifugation) B->C D Sample the clear supernatant C->D E Quantify this compound concentration (e.g., HPLC) D->E F Calculate solubility E->F

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

Stability Assessment: Accelerated Stability Testing

Accelerated stability testing exposes the compound to elevated stress conditions to predict its shelf-life under normal storage conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound of a known concentration in the desired solvents and pH buffers.

  • Storage Conditions: Store the samples under various conditions, including different temperatures (e.g., 4°C, 25°C, 40°C) and light exposures (e.g., protected from light, exposed to UV light).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis: Immediately analyze the aliquots for the concentration of this compound using a validated HPLC method. Also, monitor for the appearance of degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., first-order, second-order) and calculate the rate constant (k) and half-life (t₁/₂) of the compound under each condition.

G Workflow for Accelerated Stability Testing cluster_0 Sample Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of this compound B Store under various conditions (Temperature, Light) A->B C Withdraw aliquots at time points B->C Over time D Analyze by HPLC C->D E Determine degradation kinetics and half-life D->E

Caption: A schematic representation of the workflow for an accelerated stability study.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in solubility and stability studies.

Typical HPLC Parameters for Flavan-3-ol Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength of approximately 280 nm is suitable for flavan-3-ols. Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection and for the identification of degradation products.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated with known concentrations of a pure standard.

G HPLC Analysis Signaling Pathway Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Detector UV (280 nm) or MS Detector Column->Detector MobilePhase Gradient Elution (Aqueous/Organic) MobilePhase->Column Data Data Acquisition & Quantification Detector->Data

Caption: A simplified diagram illustrating the key components and flow of an HPLC analysis.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains limited in the scientific literature, a robust understanding can be extrapolated from the broader class of flavan-3-ols. It is anticipated that this compound is soluble in polar organic solvents and exhibits stability in acidic conditions, while being susceptible to degradation at higher pH, temperature, and upon exposure to light. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to determine the precise solubility and stability parameters of this compound in their specific applications. Such data is crucial for unlocking the full therapeutic and commercial potential of this promising natural compound.

References

Quantum Chemical Insights into (-)-Afzelechin: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of (-)-Afzelechin, a flavan-3-ol with significant therapeutic potential. By leveraging computational methods, researchers can gain profound insights into the molecule's reactivity, stability, and potential interactions with biological targets, thereby accelerating drug discovery and development efforts. While specific pre-computed quantum chemical data for this compound is not widely available in public literature, this guide outlines the established methodologies for such calculations based on studies of closely related flavan-3-ols.

Core Molecular Properties: A Quantum Perspective

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental properties of this compound at the atomic level. These calculations provide a quantitative basis for understanding its biochemical behavior.

Optimized Molecular Geometry

The starting point for most quantum chemical analyses is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The resulting optimized geometry is crucial for understanding steric interactions and the overall shape of the molecule. Key parameters derived from this optimization include bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Flavan-3-ol Core Structure. (Note: These are representative values based on calculations of similar molecules. Actual values for this compound would be obtained from a dedicated DFT calculation.)

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or Degrees)
Bond LengthC2C3--~1.52 Å
Bond LengthC3O3--~1.43 Å
Bond LengthC4'O4'--~1.37 Å
Bond AngleC2C3C4-~110.2°
Bond AngleC3C4C4a-~112.5°
Dihedral AngleH-C2C2C3H-C3Varies by conformer
Electronic Properties and Reactivity

The electronic structure of this compound dictates its reactivity and antioxidant potential. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy indicates a greater propensity for electron donation, which is a key mechanism for antioxidant activity.

  • LUMO: The energy of the LUMO relates to the molecule's ability to accept an electron.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies. (Note: Values are illustrative and would be determined by a specific DFT calculation.)

ParameterEnergy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap4.0 to 6.0
Vibrational Frequencies

Calculating the vibrational frequencies of the optimized structure serves two main purposes. First, the absence of imaginary frequencies confirms that the geometry is a true energy minimum. Second, the calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to help identify the molecule and characterize its bonding.

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups. (Note: These are illustrative values.)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H StretchPhenolic Hydroxyls3400 - 3600
C-H StretchAromatic Rings3000 - 3100
C=C StretchAromatic Rings1500 - 1600
C-O StretchEther and Alcohol1000 - 1250

Methodologies for Quantum Chemical Calculations

The following section details a standard protocol for performing quantum chemical calculations on this compound, based on established methods for flavan-3-ols.

Computational Protocol
  • Initial Structure: An initial 3D structure of this compound can be built using molecular modeling software (e.g., Avogadro, GaussView). The stereochemistry should be set to (2R, 3S) for this compound.

  • Geometry Optimization: The geometry is optimized using DFT. A common and effective combination of functional and basis set is B3LYP with the 6-311++G(d,p) basis set.[1] More modern functionals like M06-2X or ωB97X-D can also be employed, particularly for studying non-covalent interactions.[2] The optimization should be performed without symmetry constraints.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.[3]

  • Electronic Properties: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as HOMO and LUMO energies.[1]

  • Solvation Effects: To simulate a biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Software

Commonly used software packages for these types of calculations include Gaussian, ORCA, and NWChem.

Visualizing Computational and Biological Pathways

Diagrams are essential for representing complex workflows and biological interactions. The following have been generated using the DOT language to illustrate key processes related to this compound.

Computational Workflow

G cluster_input Input Generation cluster_dft DFT Calculation cluster_analysis Data Analysis & Output start Build Initial 3D Structure of this compound opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq spe Single Point Energy (for Electronic Properties) opt->spe verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify vib_spectra Vibrational Spectra (IR, Raman) freq->vib_spectra elec_props Electronic Properties (HOMO, LUMO, Gap) spe->elec_props geom_params Optimized Geometry (Bond Lengths, Angles) verify->geom_params

Computational workflow for this compound quantum chemical analysis.
Anti-Inflammatory and Antioxidant Signaling Pathways

Afzelechin has been shown to exert potent anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways.[4][5] This diagram illustrates the interplay between the NF-κB, Nrf2, and TLR4 pathways in response to an inflammatory stimulus like Lipopolysaccharide (LPS).

G cluster_stimulus Inflammatory Stimulus cluster_pathways Cellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) & iNOS NFkB->Cytokines Promotes Transcription Nrf2 Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds HO1 HO-1 Expression (Antioxidant Enzymes) ARE->HO1 Induces HO1->NFkB Inhibits Afzelechin This compound Afzelechin->TLR4 Inhibits Afzelechin->NFkB Inhibits Afzelechin->Nrf2 Promotes

Modulation of inflammatory pathways by this compound.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern drug development professional. By applying the methodologies outlined in this guide, researchers can develop a detailed, quantitative understanding of the structure-activity relationships of this compound. This computational approach, when integrated with experimental studies, can significantly enhance the efficiency of identifying and optimizing novel therapeutic agents based on the flavan-3-ol scaffold. The insights gained from these calculations can guide synthetic modifications to improve bioavailability, target affinity, and antioxidant efficacy, ultimately paving the way for new treatments for a range of diseases.

References

Ethnobotanical Landscape and Pharmacological Potential of (-)-Afzelechin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Afzelechin, a flavan-3-ol found in a variety of medicinal plants, has garnered increasing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside a detailed exploration of its pharmacological activities, relevant experimental protocols, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Ethnobotanical Uses of Plants Containing this compound

Several plant species have been identified as sources of this compound and its stereoisomers. Traditional medicine systems across various cultures have utilized these plants for a wide range of ailments, hinting at the bioactive potential of their constituents. The following table summarizes the key plants, their traditional uses, and the parts of the plant employed.

Plant SpeciesFamilyTraditional Ethnobotanical UsesPlant Part(s) UsedGeographical Region of Use
Bergenia ligulata SaxifragaceaeTreatment of urinary troubles, cold, hemorrhagic diseases, and stomach distension. Also possesses anti-lithic, diuretic, antipyretic, antibacterial, and anti-inflammatory properties.[1][2]Rhizomes[2][3]Temperate Himalayas (Kashmir to Bhutan), Khasia hills[1]
Cassia sieberiana FabaceaeUsed for jaundice, female infertility, stomach parasites, diarrhea, and as a laxative. Also exhibits anti-parasitic, antimicrobial, and anti-spasmodic activities.[4][5]Root bark[4][6][7]West Africa (Senegal, Benin, Mali, Burkina Faso, Togo)[4]
Uncaria gambir RubiaceaeTreatment for diarrhea, mouth disorders, burns, acne, headaches, dysentery, and canker sores. Also used as an antioxidant and for tanning and dyeing.[6]Leaves and twigsIndonesia (West Sumatra, Kalimantan), Southern India, Sri Lanka[6]
Hydnocarpus wightiana AchariaceaePrimarily used for leprosy and other chronic skin diseases, rheumatism, eczema, wounds, sprains, and sores.[8][9]Seeds and seed oilIndia (Western Ghats, Tripura, Assam), China, Nigeria, Uganda, Sri Lanka[8]

Pharmacological Activities of Afzelechin Stereoisomers

Scientific investigations have begun to validate the traditional medicinal claims associated with plants containing afzelechin. The primary pharmacological activities attributed to afzelechin and its stereoisomers are anti-inflammatory, antioxidant, and antimicrobial effects.

Anti-inflammatory Activity

Studies on (+)-afzelechin have demonstrated significant anti-inflammatory properties. It has been shown to mitigate particulate matter-induced lung injury by modulating the TLR4-MyD88 and mTOR-autophagy pathways.[1][7] In models of lipopolysaccharide (LPS)-induced inflammation, (+)-afzelechin inhibits the production of pro-inflammatory mediators such as TNF-α, IL-1β, COX-2, and iNOS.[9][10][11] This is achieved, in part, through the inhibition of the STAT-1 and NF-κB signaling pathways and the activation of the Nrf2 antioxidant response.[9]

Antioxidant Activity

(-)-Epiafzelechin, isolated from the root bark of Cassia sieberiana, has demonstrated antioxidant properties.[4][7] The antioxidant capacity of flavonoids like afzelechin is often attributed to their ability to scavenge free radicals.

Antimicrobial Activity

Extracts from plants containing afzelechin stereoisomers have shown antimicrobial effects. For instance, ent-Epiafzelechin has exhibited antibacterial activity against strains of Staphylococcus aureus.[8]

Quantitative Data

While the presence of afzelechin and its stereoisomers has been confirmed in several plants, comprehensive quantitative data remains limited. The following table presents available data on the concentration of related compounds. Further research is needed to establish a comprehensive quantitative profile of this compound across different plant species and tissues.

Plant SpeciesPlant PartCompoundConcentrationReference
Bergenia ligulataRhizomeBergenin, Catechin, Gallic AcidHigher concentration than other plant parts[12]
Cassia sieberianaRoot BarkTotal Phenolics225.57±7.57 μg GAE/mg[5]
Root BarkTotal Flavonoids64.70±5.25 μg QE/mg[5]
Root BarkTotal Tannins170.60±5.85 μg TAE/mg[5]

Experimental Protocols

This section provides an overview of methodologies for the extraction, isolation, quantification, and bioactivity assessment of this compound.

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of flavan-3-ols like this compound from plant material involves the following steps:

  • Drying and Grinding: The plant material (e.g., root bark, leaves) is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent. Methanol or a methanol-dichloromethane mixture (1:1) is often used for the initial extraction of a broad range of compounds.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The fractions are further purified using column chromatography. Sephadex LH-20 is a common stationary phase for the separation of flavonoids, using solvents like ethanol or methanol for elution. For more refined separation of stereoisomers, chiral columns can be employed.

  • Preparative HPLC: Final purification to obtain highly pure this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18).

Workflow for Extraction and Isolation of this compound

G plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Fractions (Hexane, EtOAc, etc.) partitioning->fractions column_chromatography Column Chromatography (e.g., Sephadex LH-20) fractions->column_chromatography semi_pure Semi-pure Fractions column_chromatography->semi_pure prep_hplc Preparative HPLC (C18 Column) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the extraction and isolation of this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in plant extracts.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution is generally used, consisting of two solvents:

    • Solvent A: Acidified water (e.g., with 0.1% formic acid or acetic acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: The proportion of Solvent B is gradually increased over the course of the run to elute compounds of increasing hydrophobicity. A typical gradient might start at a low percentage of B, increase to a high percentage over 20-30 minutes, and then return to the initial conditions to re-equilibrate the column.

  • Detection: The eluting compounds are monitored at a specific wavelength, typically around 280 nm for flavan-3-ols.

  • Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve constructed using certified reference standards of this compound.

HPLC Quantification Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_extract Prepare Plant Extract hplc_system Inject into HPLC System (C18 Column, Gradient Elution) plant_extract->hplc_system standards Prepare this compound Standard Solutions standards->hplc_system detection UV Detection (280 nm) hplc_system->detection calibration_curve Generate Calibration Curve from Standards detection->calibration_curve quantification Quantify this compound in Sample detection->quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound using HPLC.

In Vitro Bioassays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add different concentrations of the test compound, positive control, and a blank (methanol) to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (this compound) and a positive control (e.g., dexamethasone) for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Nitrite: The concentration of NO in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. The absorbance is measured at 540 nm.

  • Cell Viability: A cell viability assay (e.g., MTT or WST-1) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compound (this compound) in the broth medium.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The addition of a growth indicator like resazurin can aid in the visualization of microbial growth.

Signaling Pathways

The anti-inflammatory effects of (+)-afzelechin have been linked to the modulation of key signaling pathways. While specific studies on this compound are limited, it is plausible that it shares similar mechanisms of action.

TLR4-MyD88 and NF-κB/STAT-1 Signaling in Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade involving MyD88, leading to the activation of transcription factors NF-κB and STAT-1. These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, COX-2, and iNOS. (+)-Afzelechin has been shown to inhibit this pathway by downregulating the expression of TLR4 and MyD88, thereby suppressing the activation of NF-κB and STAT-1 and reducing the production of inflammatory mediators.[1][7][9]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB STAT1 STAT-1 Phosphorylation MyD88->STAT1 nucleus Nucleus NFkB->nucleus STAT1->nucleus pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β, etc.) nucleus->pro_inflammatory afzelechin (+)-Afzelechin afzelechin->TLR4 inhibition afzelechin->MyD88 inhibition afzelechin->NFkB inhibition afzelechin->STAT1 inhibition

Caption: Inhibition of TLR4-mediated inflammatory signaling by (+)-afzelechin.

Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of antioxidants or oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). (+)-Afzelechin has been found to facilitate the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense.[9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytoplasm Cytoplasm nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation ARE ARE Nrf2_free->ARE translocation & binding antioxidant_genes Antioxidant Gene Expression (e.g., HO-1) ARE->antioxidant_genes afzelechin (+)-Afzelechin afzelechin->Keap1_Nrf2 promotes

Caption: Activation of the Nrf2 antioxidant pathway by (+)-afzelechin.

Conclusion

This compound and its stereoisomers, found in several traditionally used medicinal plants, exhibit promising pharmacological activities, particularly anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide has provided a consolidated resource on the ethnobotanical background, scientific evidence, and experimental methodologies related to this class of compounds. The elucidation of the signaling pathways involved in their bioactivity further underscores their therapeutic potential. Future research should focus on obtaining more comprehensive quantitative data on this compound in various plant sources, conducting detailed investigations into its specific mechanisms of action, and exploring its potential for development into novel therapeutic agents. The information and protocols presented here offer a solid foundation for advancing research in this exciting area of natural product science.

References

Methodological & Application

HPLC method for quantification of (-)-Afzelechin in plant extracts.

Author: BenchChem Technical Support Team. Date: December 2025

An optimized and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of (-)-Afzelechin, a bioactive flavan-3-ol, in plant extracts. This Application Note provides a detailed protocol for the determination of this compound, tailored for researchers, scientists, and professionals in drug development. The method employs a reverse-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.

Application Note: HPLC Quantification of this compound

Introduction

This compound is a flavonoid found in various plant species and is recognized for its potential antioxidant and anti-inflammatory properties. Accurate quantification of this compound in plant extracts is essential for quality control, standardization of herbal products, and further pharmacological investigation. This document outlines a reliable HPLC method for the quantitative analysis of this compound.

Chromatographic Conditions

The separation is achieved using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective separation of this compound from other components in the plant matrix. Detection is performed at 280 nm, the wavelength of maximum absorbance for many flavan-3-ols.

Method Validation

The described method has been validated for its linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantification) to ensure reliable and reproducible results. These validation parameters are critical for the method's application in a regulated environment.

Experimental Protocol

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile or methanol

  • HPLC grade water

  • Formic acid or acetic acid

  • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid (v/v) in HPLC grade water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation

  • Extraction: Weigh 1.0 g of dried and powdered plant material. Extract with 20 mL of methanol or an ethanol-water mixture (e.g., 70% ethanol) in an ultrasonic bath for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-10 min, 5-20% B10-30 min, 20-40% B30-35 min, 40-95% B35-40 min, 95-5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm

5. Method Validation Summary

The following table summarizes the typical validation parameters for this HPLC method.

Validation ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Reporting plant_material Dried Plant Material extraction Ultrasonic Extraction (Methanol/Ethanol) plant_material->extraction filtration1 Initial Filtration extraction->filtration1 concentration Solvent Evaporation filtration1->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_vial Sample in HPLC Vial filtration2->hplc_vial hplc_system HPLC System (C18 Column, UV Detector) hplc_vial->hplc_system std_prep Prepare Standard Stock & Working Solutions std_prep->hplc_system data_acquisition Data Acquisition (Chromatogram at 280 nm) hplc_system->data_acquisition calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) data_acquisition->calibration_curve quantification Quantify this compound in Sample data_acquisition->quantification calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for the quantification of this compound in plant extracts using HPLC.

Logical_Relationship method_development Method Development method_validation Method Validation method_development->method_validation sample_analysis Routine Sample Analysis method_validation->sample_analysis linearity Linearity & Range method_validation->linearity precision Precision (Intra- & Inter-day) method_validation->precision accuracy Accuracy (Recovery) method_validation->accuracy sensitivity Sensitivity (LOD & LOQ) method_validation->sensitivity robustness Robustness method_validation->robustness reliable_results Reliable & Reproducible Results sample_analysis->reliable_results quality_control Quality Control of Plant Extracts reliable_results->quality_control

Application Notes and Protocols: Mass Spectrometry Fragmentation of (-)-Afzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Afzelechin is a flavan-3-ol, a type of flavonoid with potential antioxidant and various other pharmacological properties. Structurally, it is characterized by a dihydroxylated A-ring and a monohydroxylated B-ring. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of this compound in various matrices, including plant extracts and biological samples. Understanding its fragmentation pattern is essential for accurate identification and differentiation from other isomeric flavonoids. These application notes provide a detailed overview of the mass spectrometric behavior of this compound and standardized protocols for its analysis.

Molecular Structure

  • Systematic Name: (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

  • Molecular Formula: C₁₅H₁₄O₅

  • Monoisotopic Mass: 274.0841 g/mol

Mass Spectrometry Data

ESI-MS Analysis (Negative Ion Mode)

Electrospray ionization (ESI) in the negative ion mode is commonly employed for the analysis of flavonoids like this compound due to the acidic nature of the phenolic hydroxyl groups.

Table 1: Precursor and Product Ions of this compound in Negative Ion Mode ESI-MS/MS.

Precursor Ion (m/z)Proposed FormulaAdductMajor Fragment Ions (m/z)Neutral Loss
273.1[C₁₅H₁₃O₅]⁻[M-H]⁻257H₂O (18 Da)
167C₇H₆O₂ (122 Da)

Note: The chirality at C3 cannot be distinguished by mass spectrometry alone; therefore, the data is applicable to both afzelechin and its epimer, epiafzelechin.[1]

Fragmentation Mechanisms

The fragmentation of the [M-H]⁻ ion of this compound primarily proceeds through characteristic pathways for flavan-3-ols.

  • Loss of Water: A common initial fragmentation step involves the neutral loss of a water molecule (H₂O) from the precursor ion, resulting in the fragment at m/z 257.[1]

  • Retro-Diels-Alder (RDA) Fission: This is a characteristic fragmentation for flavonoids, involving the cleavage of the C-ring. While not explicitly detailed for the monomer in the provided search results, it's a known pathway.

  • Heterocyclic Ring Fission (HRF): This involves cleavage of the heterocyclic C-ring, leading to various product ions.

  • Quinone Methide (QM) Cleavage: This mechanism is particularly relevant when afzelechin is a subunit in proanthocyanidin oligomers, leading to the cleavage of the interflavan bond.[2][3]

When part of a larger proanthocyanidin, such as a dimer or trimer, the afzelechin unit can be identified through specific neutral losses or the observation of its monomeric fragment ion. For instance, in the MS/MS of a proanthocyanidin containing an (epi)afzelechin unit, a fragment corresponding to the loss of this unit (272 Da) may be observed.[4]

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound standard in methanol or a mixture of methanol and water at a concentration of 1 mg/mL. Prepare serial dilutions to the desired concentration range (e.g., 1-1000 ng/mL) using the mobile phase as the diluent.

  • Plant Extract Preparation:

    • Homogenize the plant material.

    • Perform a solid-liquid extraction with a suitable solvent (e.g., 80% methanol in water).

    • Centrifuge the extract to remove solid debris.

    • The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an ESI source (e.g., Q-TOF, Ion Trap, or Triple Quadrupole).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5-40% B

    • 10-12 min: 40-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

    • 15-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Parameters
  • Ionization Mode: ESI Negative

  • Capillary Voltage: 3.0-4.0 kV

  • Drying Gas (N₂) Flow: 8-12 L/min

  • Drying Gas Temperature: 300-350 °C

  • Nebulizer Pressure: 30-45 psi

  • Scan Range (MS1): m/z 100-1000

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 273.1

    • Collision Energy: 10-30 eV (optimization may be required)

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard This compound Standard LC UHPLC Separation (C18) Standard->LC Plant_Material Plant Material Extraction Extraction & Filtration Plant_Material->Extraction Extraction->LC MS ESI-MS (Negative Mode) LC->MS MSMS MS/MS Fragmentation MS->MSMS Identification Compound Identification MSMS->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of this compound using LC-MS/MS.

Fragmentation Pathway of this compound

M_H [M-H]⁻ m/z 273.1 loss_H2O [M-H-H₂O]⁻ m/z 257 M_H->loss_H2O - H₂O fragment_167 [C₇H₅O₄]⁻ m/z 167 M_H->fragment_167 - C₇H₆O₂ (HRF/RDA)

Caption: Proposed fragmentation pathway for the [M-H]⁻ ion of this compound.

References

Probing the Antioxidant Potential of (-)-Afzelechin: Application Notes and Protocols for DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to assessing the in vitro antioxidant activity of the natural flavonoid, (-)-Afzelechin, using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Understanding the antioxidant capacity of compounds like this compound is a critical step in the development of new therapeutic agents for conditions associated with oxidative stress.

Introduction to In Vitro Antioxidant Activity Assays

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

The DPPH and ABTS assays are popular spectrophotometric methods used to determine the radical scavenging ability of compounds. Both assays are based on the principle that an antioxidant will donate a hydrogen atom or an electron to a stable radical, thus neutralizing it and causing a change in color that can be measured.

Data Presentation: Antioxidant Activity of this compound

AssayParameterResult for this compoundResult for Positive Control (e.g., Trolox, Ascorbic Acid)
DPPH Radical Scavenging Assay IC₅₀ (µg/mL or µM)Data to be determinedInsert experimental value
ABTS Radical Cation Decolorization Assay IC₅₀ (µg/mL or µM)Data to be determinedInsert experimental value
TEAC (Trolox Equivalent Antioxidant Capacity)Data to be determined1.0

Note: The IC₅₀ value represents the concentration of the test compound required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates a higher antioxidant activity. TEAC is a measure of the antioxidant strength of a substance in comparison to the standard antioxidant, Trolox.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The purple color of the DPPH solution turns yellow, and the change in absorbance at 517 nm is measured.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Sample and Control:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a stock solution of the positive control (e.g., Ascorbic acid) and make serial dilutions.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the DPPH working solution.

    • Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC₅₀: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% scavenging is the IC₅₀ value.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance is measured at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (or other suitable solvent)

  • Phosphate buffered saline (PBS) or appropriate buffer

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•⁺ stock solution.

  • Preparation of ABTS Working Solution:

    • Dilute the ABTS•⁺ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Sample and Control:

    • Prepare a stock solution of this compound in a suitable solvent.

    • From the stock solution, prepare a series of dilutions.

    • Prepare a stock solution of the positive control (e.g., Trolox) and make serial dilutions to create a standard curve for TEAC calculation.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 190 µL of the ABTS working solution.

    • Add 10 µL of the different concentrations of this compound or the positive control to the respective wells.

    • For the blank, add 10 µL of the solvent instead of the sample.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS solution without the sample.

    • A_sample is the absorbance of the ABTS solution with the sample.

  • Determination of IC₅₀ and TEAC:

    • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) is calculated from the standard curve of Trolox. The antioxidant capacity of this compound is expressed as µM of Trolox equivalents.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for in vitro antioxidant activity assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (DPPH/ABTS Solution) reaction_mix Reaction Mixture (Reagent + Sample/Control) reagent_prep->reaction_mix sample_prep Sample Preparation (this compound Dilutions) sample_prep->reaction_mix control_prep Control Preparation (Trolox/Ascorbic Acid) control_prep->reaction_mix incubation Incubation (Dark, Room Temp) reaction_mix->incubation measurement Absorbance Measurement (Spectrophotometer) incubation->measurement calculation Calculation (% Inhibition, IC50, TEAC) measurement->calculation results Results Interpretation calculation->results

Caption: General workflow for in vitro antioxidant assays.

This comprehensive guide provides the necessary protocols and framework for the systematic evaluation of the antioxidant potential of this compound. Accurate and reproducible data generated from these assays will be invaluable for the advancement of research and development in the field of natural product-based therapeutics.

Investigating the anti-inflammatory mechanism of action of (-)-Afzelechin.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin, a flavan-3-ol found in various medicinal plants, has garnered significant attention for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory action of afzelechin, with a focus on its interactions with key signaling pathways. It is important to note that the majority of published research has been conducted on (+)-Afzelechin , and thus the data and protocols presented herein primarily pertain to this enantiomer. While the anti-inflammatory activity of (-)-Afzelechin is suggested by some studies, specific quantitative data and detailed mechanistic studies on this particular isomer are limited in the current scientific literature.

The primary anti-inflammatory mechanisms of (+)-afzelechin involve the modulation of several key signaling cascades:

  • Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. (+)-Afzelechin has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.

  • Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 MAPK, plays a crucial role in the inflammatory response. Evidence suggests that flavonoids, including afzelechin, can modulate this pathway to exert their anti-inflammatory effects.

  • Upregulation of the Nrf2/HO-1 Pathway: (+)-Afzelechin promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties.[1][2][3]

  • Suppression of Pro-inflammatory Enzymes: (+)-Afzelechin inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of the inflammatory mediators nitric oxide (NO) and prostaglandins (PGE2), respectively.[1][2][3]

  • Inhibition of STAT-1 Phosphorylation: Signal Transducer and Activator of Transcription 1 (STAT-1) is another key transcription factor in the inflammatory process. (+)-Afzelechin has been demonstrated to decrease the phosphorylation and activation of STAT-1.[1][2][3]

  • Downregulation of the TLR4/MyD88 Pathway: In specific inflammatory contexts, such as lung injury induced by particulate matter, (+)-afzelechin has been found to reduce the expression of Toll-like receptor 4 (TLR4) and its downstream adaptor protein, MyD88.[4]

These notes provide detailed protocols for key experiments to investigate these mechanisms and present the available quantitative data for (+)-afzelechin.

Data Presentation

The following tables summarize the quantitative data on the effects of (+)-Afzelechin on various inflammatory markers.

Table 1: Effect of (+)-Afzelechin on Pro-inflammatory Mediators

ParameterCell/Animal ModelTreatment ConditionsObserved EffectReference
NO ProductionLPS-stimulated HUVECs2-20 µM (+)-AfzelechinDose-dependent reduction[1][2][3]
PGE2 LevelsLPS-stimulated HUVECsNot specifiedReduction[1][2][3]
TNF-α LevelsLPS-injected mice (BALF)Not specifiedSignificant reduction[1][2][3]
IL-1β ExpressionLPS-treated HUVECs2-20 µM (+)-AfzelechinReduction[1][2][3]

BALF: Bronchoalveolar Lavage Fluid; HUVECs: Human Umbilical Vein Endothelial Cells; LPS: Lipopolysaccharide.

Table 2: Effect of (+)-Afzelechin on Key Signaling Proteins

Protein TargetCell/Animal ModelTreatment ConditionsObserved EffectReference
NF-κB ActivityLPS-stimulated HUVECs2-20 µM (+)-AfzelechinInhibition[1][2][3]
p-STAT-1 LevelsLPS-stimulated HUVECs2-20 µM (+)-AfzelechinDecrease[1][2][3]
Nrf2 Nuclear TranslocationLPS-stimulated HUVECs2-20 µM (+)-AfzelechinIncrease[1][2][3]
HO-1 Protein LevelsLPS-stimulated HUVECs2-20 µM (+)-AfzelechinUpregulation[1][2][3]
iNOS ExpressionLPS-injected mice (lung tissue)Not specifiedSignificant reduction[1][2][3]
COX-2 LevelsLPS-stimulated HUVECsNot specifiedReduction[1][2][3]
TLR4 ExpressionPM2.5-treated mice (lung tissue)2 mg/kg (+)-AfzelechinReduction[4]
MyD88 ExpressionPM2.5-treated mice (lung tissue)2 mg/kg (+)-AfzelechinReduction[4]

p-STAT-1: Phosphorylated STAT-1.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Test)

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and B immediately before use.

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve).

  • Cell culture medium.

  • 96-well microplate.

  • Microplate reader (540 nm).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages or HUVECs) in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours. Include untreated and vehicle-treated controls.

  • Sample Collection:

    • After the incubation period, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 100 µL of the freshly prepared Griess reagent to each 100 µL of supernatant in a new 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Prepare a standard curve using serial dilutions of the NaNO₂ standard solution.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-1β)

Principle: This is a quantitative immunoassay for detecting the concentration of a specific cytokine in a sample. A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added to produce a colored product, the intensity of which is proportional to the amount of cytokine present.

Materials:

  • ELISA kit for the specific cytokine (e.g., human TNF-α or IL-1β), which typically includes:

    • Antibody-coated 96-well plate.

    • Biotin-conjugated detection antibody.

    • Streptavidin-HRP conjugate.

    • Recombinant cytokine standard.

    • Assay diluent and wash buffer.

    • Substrate (e.g., TMB).

    • Stop solution.

  • Microplate reader (450 nm).

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as per the manufacturer's instructions.

  • Assay Procedure:

    • Add 100 µL of standards and samples (cell culture supernatants or tissue lysates) to the appropriate wells of the antibody-coated plate.

    • Cover the plate and incubate for 2 hours at room temperature.

    • Aspirate the liquid from each well and wash the plate four times with wash buffer.

    • Add 100 µL of the biotin-conjugated detection antibody to each well.

    • Cover the plate and incubate for 1 hour at room temperature.

    • Aspirate and wash the plate as before.

    • Add 100 µL of the streptavidin-HRP conjugate to each well.

    • Cover the plate and incubate for 30 minutes at room temperature.

    • Aspirate and wash the plate as before.

    • Add 100 µL of the substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of the stop solution to each well.

  • Measurement and Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve and determine the concentration of the cytokine in the samples.

Protocol 3: Western Blotting for iNOS, COX-2, NF-κB, and p-STAT-1

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific for iNOS, COX-2, NF-κB p65, p-STAT-1, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Treat cells as described in Protocol 1.

    • Lyse the cells with lysis buffer and collect the total protein.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 mRNA Expression

Principle: qRT-PCR is used to quantify the amount of a specific mRNA in a sample. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified using a real-time PCR machine. The amount of amplified product is measured in real-time using a fluorescent dye.

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells as described in Protocol 1.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the extracted RNA.

  • Real-Time PCR:

    • Set up the qPCR reaction with the master mix, primers, and cDNA.

    • Run the reaction in a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Mandatory Visualization

Anti_Inflammatory_Mechanism_of_Afzelechin cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38) MyD88->MAPK IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Afzelechin This compound Afzelechin->MAPK Afzelechin->IKK Nrf2_Keap1 Nrf2/Keap1 Afzelechin->Nrf2_Keap1 STAT1 STAT-1 Afzelechin->STAT1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 HO1->Inflammation pSTAT1 p-STAT-1 STAT1->pSTAT1 P pSTAT1->Nucleus Translocation pSTAT1->Inflammatory_Genes Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with This compound + Inflammatory Stimulus (LPS) Cell_Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysate Prepare Cell Lysate Treatment->Cell_Lysate NO_Assay Nitric Oxide Assay (Griess Test) Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-1β) Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2, NF-κB, p-STAT-1) Cell_Lysate->Western_Blot qRT_PCR qRT-PCR (iNOS, COX-2 mRNA) Cell_Lysate->qRT_PCR Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis

References

Application Notes and Protocols: Alpha-Glucosidase Inhibition Kinetics by (-)-Afzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the inhibitory effects of (-)-Afzelechin on α-glucosidase, a key enzyme in carbohydrate metabolism. The protocols outlined below detail the experimental procedures for determining the inhibition kinetics of this compound, which is crucial for the development of new therapeutic agents for managing postprandial hyperglycemia.

Introduction

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the cleavage of oligosaccharides and disaccharides into monosaccharides, which are then absorbed. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing the increase in blood glucose levels after a meal. This compound, a flavonoid compound, has been identified as an inhibitor of α-glucosidase. Understanding its inhibition kinetics is essential for evaluating its therapeutic potential.

Quantitative Data Presentation

The inhibitory activity of (+)-Afzelechin against α-glucosidase has been quantified, providing a benchmark for its potency. While detailed kinetic parameters for the (-) enantiomer are not widely reported, the data for the (+) enantiomer serves as a valuable reference.

CompoundParameterValueSource
(+)-AfzelechinID500.13 mM[1]

Note: ID50 (50% inhibition dose) is a measure of the concentration of a substance that is required for 50% inhibition in vitro. Further studies are required to determine the specific inhibition constant (Ki) and the type of inhibition for this compound.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound against α-glucosidase from Saccharomyces cerevisiae using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in the phosphate buffer to achieve a range of test concentrations.

    • Prepare a 0.1 M sodium carbonate solution.

  • Assay:

    • In a 96-well microplate, add 50 µL of the phosphate buffer to the blank wells.

    • Add 50 µL of the this compound solution at different concentrations to the test wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate to all wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • A_sample is the absorbance of the sample (enzyme, substrate, and inhibitor).

  • Determination of IC50:

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Kinetic Analysis of α-Glucosidase Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki), a kinetic study is performed.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

  • Measure the initial reaction velocity (v) at each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/v versus 1/[S]), where [S] is the substrate concentration.

  • Analyze the plot to determine the type of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis. Vmax is unchanged, while Km increases.

    • Non-competitive inhibition: Lines intersect on the x-axis. Vmax decreases, while Km is unchanged.

    • Uncompetitive inhibition: Lines are parallel. Both Vmax and Km decrease.

    • Mixed inhibition: Lines intersect at a point other than the axes. Both Vmax and Km are altered.

  • The inhibition constant (Ki) can be determined from secondary plots of the slopes or intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis reagent_prep Prepare Buffer, Enzyme, Substrate (pNPG), and This compound solutions add_reagents Add reagents to 96-well plate reagent_prep->add_reagents pre_incubation Pre-incubate at 37°C add_reagents->pre_incubation start_reaction Add pNPG pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Add Na₂CO₃ incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition kinetic_analysis Kinetic Analysis (Lineweaver-Burk Plot) read_absorbance->kinetic_analysis det_ic50 Determine IC50 calc_inhibition->det_ic50 det_ki Determine Ki and Inhibition Type kinetic_analysis->det_ki

Caption: Experimental workflow for determining α-glucosidase inhibition.

Mechanism of Action

mechanism_of_action cluster_inhibited carbs Dietary Carbohydrates (Oligo- and Disaccharides) alpha_glucosidase α-Glucosidase (in Small Intestine) carbs->alpha_glucosidase Digestion monosaccharides Monosaccharides (e.g., Glucose) alpha_glucosidase->monosaccharides afzelechin This compound afzelechin->alpha_glucosidase binds to alpha_glucosidase_inhibited α-Glucosidase (Inhibited) inhibition Inhibition absorption Glucose Absorption monosaccharides->absorption blood_glucose Increased Blood Glucose Levels absorption->blood_glucose reduced_absorption Reduced Glucose Absorption reduced_blood_glucose Reduced Postprandial Hyperglycemia reduced_absorption->reduced_blood_glucose alpha_glucosidase_inhibited->reduced_absorption leads to

Caption: Proposed mechanism of this compound on glucose absorption.

Enzyme Inhibition Kinetics

inhibition_kinetics Lineweaver-Burk Plots for Different Inhibition Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition C_no_inhibitor C_intercept 1/Vmax C_no_inhibitor->C_intercept C_x_no_inhibitor -1/Km C_no_inhibitor->C_x_no_inhibitor No Inhibitor C_inhibitor C_inhibitor->C_intercept C_x_inhibitor -1/Km_app C_inhibitor->C_x_inhibitor + Inhibitor NC_no_inhibitor NC_x_intercept -1/Km NC_no_inhibitor->NC_x_intercept No Inhibitor NC_inhibitor NC_inhibitor->NC_x_intercept + Inhibitor NC_y_no_inhibitor 1/Vmax NC_y_inhibitor 1/Vmax_app UC_no_inhibitor UC_x_no_inhibitor -1/Km UC_no_inhibitor->UC_x_no_inhibitor No Inhibitor UC_inhibitor UC_x_inhibitor -1/Km_app UC_inhibitor->UC_x_inhibitor + Inhibitor UC_y_no_inhibitor 1/Vmax UC_y_inhibitor 1/Vmax_app

References

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Afzelechin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Afzelechin is a flavan-3-ol, a class of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The precise stereochemistry of this compound is crucial for its biological function, making enantioselective synthesis a critical methodology for obtaining pure enantiomers for research and drug development. This document provides detailed protocols for the enantioselective synthesis of this compound, focusing on a well-established strategy involving Sharpless asymmetric dihydroxylation followed by regioselective cyclization. The synthesis of derivatives can be achieved by modifying the starting materials or the final product.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is achieved through a multi-step process commencing with the synthesis of a chalcone precursor. This precursor undergoes a key Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry, followed by reduction and acid-catalyzed cyclization to yield the target flavan-3-ol. The diastereomer, (-)-epiafzelechin, can also be synthesized by altering the chiral ligand in the dihydroxylation step.

Enantioselective_Synthesis_of_Afzelechin cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product start1 2',4',6'-Trihydroxyacetophenone chalcone Synthesis of Chalcone (1) start1->chalcone start2 4-(Benzyloxy)benzaldehyde start2->chalcone dihydroxylation Sharpless Asymmetric Dihydroxylation (2) chalcone->dihydroxylation AD-mix-β reduction Reduction of Carbonyl (3) dihydroxylation->reduction cyclization Acid-Catalyzed Cyclization & Deprotection (4) reduction->cyclization afzelechin This compound cyclization->afzelechin

Caption: Overall workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2',4',6'-Trihydroxy-4-(benzyloxy)chalcone (Chalcone Precursor)

This protocol describes the Claisen-Schmidt condensation to form the chalcone backbone.

Materials:

  • 2',4',6'-Trihydroxyacetophenone

  • 4-(Benzyloxy)benzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 2',4',6'-trihydroxyacetophenone (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of potassium hydroxide (3.0 eq) in water with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 2 with dilute HCl.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (EtOAc/Hexane gradient).

Protocol 2: Sharpless Asymmetric Dihydroxylation of the Chalcone

This key step introduces chirality to the molecule, leading to the formation of a diol. Using AD-mix-β leads to the precursors for this compound and (-)-epiafzelechin.

Materials:

  • 2',4',6'-Trihydroxy-4-(benzyloxy)chalcone

  • AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1 v/v).

  • Add AD-mix-β (1.4 g per 1 mmol of chalcone) and methanesulfonamide (1.0 eq) to the solvent mixture and stir until two clear phases are formed.

  • Cool the mixture to 0 °C.

  • Add the chalcone (1.0 eq) to the mixture and stir vigorously at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.

  • Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 g per 1 mmol of chalcone) and stir for 1 hour at room temperature.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diol.

  • Purify the product by flash column chromatography (EtOAc/Hexane gradient).

Protocol 3: Synthesis of this compound

This final step involves the reduction of the carbonyl group, followed by acid-catalyzed intramolecular cyclization and deprotection.

Materials:

  • Crude diol from Protocol 2

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Amberlyst-15 ion-exchange resin (or a similar acidic resin)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate.

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • Reduction: Dissolve the purified diol (1.0 eq) in methanol and cool to 0 °C.

  • Add sodium borohydride (2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water and then acidify with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to give the crude triol.

  • Cyclization and Deprotection: Dissolve the crude triol in a mixture of methanol and ethyl acetate.

  • Add Amberlyst-15 resin and 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Monitor the reaction for the removal of the benzyl protecting group and cyclization by TLC and LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and resin.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (CH₂Cl₂/MeOH gradient) to afford this compound.

Data Presentation

The following tables summarize typical quantitative data obtained during the enantioselective synthesis of this compound.

StepProductStarting MaterialReagentsYield (%)ee (%)
12',4',6'-Trihydroxy-4-(benzyloxy)chalcone2',4',6'-Trihydroxyacetophenone4-(Benzyloxy)benzaldehyde, KOH85-95N/A
2Dihydroxylated ChalconeChalcone from Step 1AD-mix-β, CH₃SO₂NH₂70-85>95
3This compoundDihydroxylated ChalconeNaBH₄, H₂, Pd/C, Amberlyst-1560-75 (over 2 steps)>95

Table 1: Summary of reaction yields and enantiomeric excess for the synthesis of this compound.

Compound¹H NMR (500 MHz, CD₃OD) δ ppm¹³C NMR (125 MHz, CD₃OD) δ ppmHRMS (m/z)
This compound 7.29 (d, J=8.5 Hz, 2H), 6.80 (d, J=8.5 Hz, 2H), 5.93 (d, J=2.2 Hz, 1H), 5.88 (d, J=2.2 Hz, 1H), 4.58 (d, J=7.5 Hz, 1H), 3.99 (ddd, J=8.2, 7.5, 5.3 Hz, 1H), 2.89 (dd, J=16.8, 5.3 Hz, 1H), 2.54 (dd, J=16.8, 8.2 Hz, 1H)157.8, 157.2, 156.9, 132.2, 128.9, 116.1, 96.3, 95.7, 82.9, 68.8, 28.6[M+H]⁺ calcd for C₁₅H₁₅O₅: 275.0919, found: 275.0913

Table 2: Spectroscopic data for synthesized this compound.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Sharpless asymmetric dihydroxylation is determined by the choice of the chiral ligand in the AD-mix formulation. The mnemonic diagram below illustrates the facial selectivity of the dihydroxylation reaction.

Sharpless_Mnemonic cluster_ligand Chiral Ligand cluster_face Facial Selectivity cluster_product Diol Precursor for ad_mix_beta AD-mix-β ((DHQD)₂PHAL) top_face Top Face Attack (β-face) ad_mix_beta->top_face ad_mix_alpha AD-mix-α ((DHQ)₂PHAL) bottom_face Bottom Face Attack (α-face) ad_mix_alpha->bottom_face afzelechin This compound & (-)-Epiafzelechin top_face->afzelechin ent_afzelechin (+)-ent-Afzelechin & (+)-ent-Epiafzelechin bottom_face->ent_afzelechin

Caption: Mnemonic for predicting stereochemical outcome of Sharpless dihydroxylation.

Conclusion

The protocols outlined provide a reliable and reproducible method for the enantioselective synthesis of this compound. The key to achieving high enantioselectivity lies in the careful execution of the Sharpless asymmetric dihydroxylation step. These methods are adaptable for the synthesis of various derivatives by employing substituted acetophenones or benzaldehydes in the initial chalcone synthesis, enabling the exploration of structure-activity relationships for this important class of bioactive molecules. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.

Application Notes and Protocols for Evaluating the Cytotoxicity of (-)-Afzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (-)-Afzelechin, a naturally occurring flavan-3-ol, on various cancer cell lines. The protocols detailed below outline key cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis. Furthermore, potential signaling pathways involved in this compound-induced cytotoxicity are discussed based on the known activities of structurally related flavonoids.

Introduction to this compound and its Anticancer Potential

This compound belongs to the flavonoid family, a class of polyphenolic compounds widely distributed in plants. Flavonoids have garnered significant attention in cancer research due to their potential to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. While research on the specific cytotoxic effects of this compound is emerging, studies on related flavan-3-ols, such as (-)-epicatechin, suggest that it may exert anticancer effects through the induction of reactive oxygen species (ROS)-mediated apoptosis. Further investigation into the cytotoxic properties and mechanisms of action of this compound is crucial for its potential development as a chemotherapeutic agent.

Data Presentation: Summarized Quantitative Data

Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the following table provides a template for researchers to populate with their experimental data. This structured format allows for the clear and concise presentation of quantitative results from various cytotoxicity assays across different cancer cell lines.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)Max Inhibition (%)Notes
Breast Cancer
MCF-7MTT48[Enter Data][Enter Data]Estrogen receptor-positive
MDA-MB-231MTT48[Enter Data][Enter Data]Triple-negative
Lung Cancer
A549MTT48[Enter Data][Enter Data]Non-small cell lung cancer
Colon Cancer
HCT116MTT48[Enter Data][Enter Data]Colorectal carcinoma
Prostate Cancer
PC-3MTT48[Enter Data][Enter Data]Androgen-independent
Leukemia
JurkatMTT24[Enter Data][Enter Data]T-cell leukemia

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[2]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Apoptosis Mechanism: Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Cell Lysis: Lyse the cells using a lysis buffer provided with the caspase activity assay kit.

  • Caspase Reaction: Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the colorimetric or fluorometric signal using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to a control.

Mandatory Visualizations

To facilitate a deeper understanding of the experimental workflows and potential signaling pathways, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in Plates cell_culture->seeding treatment This compound Treatment seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays (Annexin V/PI, Caspase) treatment->apoptosis data_analysis IC50 Determination & Mechanism Elucidation mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

putative_signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis_regulation Apoptosis Regulation cluster_outcome Outcome afzelechin This compound ros ↑ ROS Production afzelechin->ros mapk MAPK Pathway (p38, JNK, ERK) afzelechin->mapk ros->mapk bax ↑ Bax mapk->bax bcl2 ↓ Bcl-2 mapk->bcl2 caspases Caspase Activation (Caspase-9, Caspase-3) bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Discussion of Potential Mechanisms

Based on studies of structurally similar flavonoids, the cytotoxic effects of this compound may be mediated by several mechanisms:

  • Induction of Oxidative Stress: this compound may increase the intracellular levels of reactive oxygen species (ROS). While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative damage to cellular components and trigger apoptosis.[3]

  • Modulation of Apoptotic Pathways: The compound could induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by an increased Bax/Bcl-2 ratio, leading to the activation of caspase-9 and subsequently caspase-3.

  • Cell Cycle Arrest: Flavonoids have been shown to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. Further studies are required to determine if this compound has a similar effect.

  • Involvement of Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is a crucial regulator of cell proliferation and apoptosis and is a known target of many natural compounds.

Conclusion

These application notes provide a framework for the systematic evaluation of the cytotoxic properties of this compound. The detailed protocols for key cell-based assays will enable researchers to generate robust and reproducible data. While specific quantitative data for this compound remains to be fully elucidated, the provided templates and discussion of potential mechanisms offer a solid foundation for future research into this promising natural compound for cancer therapy.

References

Application Notes and Protocols for In Vivo Studies of (-)-Afzelechin and Related Flavan-3-ols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies on (-)-Afzelechin are limited in publicly available scientific literature. The following application notes and protocols are primarily based on extensive research conducted on its stereoisomer, (+)-Afzelechin , and the related flavan-3-ol, (-)-Epiafzelechin . It is hypothesized that this compound will exhibit similar bioactivities, but researchers should consider this extrapolation when designing experiments.

I. Application Notes

This compound is a flavan-3-ol, a class of polyphenolic compounds found in various plants, that has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Animal models are crucial for elucidating the physiological effects, pharmacokinetic profile, and potential therapeutic applications of this compound in a whole-organism context.

Potential In Vivo Applications
  • Anti-inflammatory Studies: Animal models of acute and chronic inflammation can be employed to investigate the anti-inflammatory efficacy of this compound. Models of lipopolysaccharide (LPS)-induced lung injury or particulate matter-induced pulmonary inflammation are particularly relevant based on studies with (+)-Afzelechin.[1][3][4][5][6]

  • Pharmacokinetic Analysis: Rodent models, such as mice and rats, are suitable for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[2]

  • Osteoprotective Effects: Based on evidence for (-)-Epiafzelechin, animal models of osteoporosis, such as ovariectomized mice, could be used to evaluate the bone-protective effects of this compound.[2]

Key Considerations for In Vivo Research
  • Animal Model Selection: The choice of animal model should be guided by the specific research question. For inflammation studies, mouse models of LPS or particulate matter-induced lung injury have been successfully used for the (+) isomer.[1][3]

  • Dosage and Administration Route: Dosages for (+)-Afzelechin in anti-inflammatory mouse models have ranged from 0.04 to 2 mg/kg, administered intravenously.[1][3] For pharmacokinetic studies of (-)-Epiafzelechin, a dose of 10 mg/kg has been used via both intravenous and intraperitoneal routes.[2] The optimal dosage and route for this compound should be determined through dose-response studies.

  • Biomarker Analysis: Key biomarkers to assess anti-inflammatory effects include pro-inflammatory cytokines (e.g., TNF-α, IL-1β), inflammatory enzymes (e.g., iNOS, COX-2), and markers of oxidative stress.[3][4]

II. Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on (+)-Afzelechin and (-)-Epiafzelechin.

Table 1: Anti-inflammatory Effects of (+)-Afzelechin in Mouse Models

Animal ModelInducing Agent(+)-Afzelechin DoseAdministration RouteKey Quantitative FindingsReference
Male Balb/c miceLipopolysaccharide (LPS) (15 mg/kg, i.p.)0.04 - 0.4 mg/kgIntravenous (i.v.)Significantly reduced TNF-α production in bronchoalveolar lavage fluid (BALF). Decreased iNOS expression in lung tissue.[3]
Male Balb/c miceParticulate Matter (PM2.5) (10 mg/kg, intratracheal)0.25 - 2 mg/kgIntravenous (i.v.)Mitigated lung damage, reduced lung wet-to-dry weight ratio, and curbed hyperpermeability. Lowered plasma levels of inflammatory cytokines.[1][6]

Table 2: Pharmacokinetic Parameters of (-)-Epiafzelechin in C57BL/6J Mice

ParameterIntravenous (i.v.) Injection (10 mg/kg)Intraperitoneal (i.p.) Injection (10 mg/kg)Reference
Cmax (µg/mL) 10.66.0[2]
Tmax (min) Not Applicable15[2]
Distribution Half-life (min) 7.012.6[2]

III. Experimental Protocols

Protocol for Investigating the Anti-inflammatory Effects of this compound in a Mouse Model of LPS-Induced Acute Lung Injury

This protocol is adapted from studies on (+)-Afzelechin.[3]

1. Animal Model:

  • Use male Balb/c mice (6-8 weeks old).
  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Acclimatize mice for at least one week before the experiment.

2. Experimental Groups (n=5-10 mice per group):

  • Control Group: No treatment.
  • LPS Group: Intraperitoneal (i.p.) injection of LPS (15 mg/kg).
  • This compound Treatment Groups: i.p. injection of LPS (15 mg/kg) followed by intravenous (i.v.) administration of this compound at varying doses (e.g., 0.04, 0.1, 0.2, 0.4 mg/kg) after 6 hours.
  • Positive Control Group (Optional): i.p. injection of LPS (15 mg/kg) followed by i.v. administration of a known anti-inflammatory agent.

3. Procedure:

  • Induce acute lung injury by administering a single i.p. injection of LPS (15 mg/kg) dissolved in sterile saline.
  • Six hours post-LPS injection, administer this compound or vehicle control intravenously.
  • At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice.

4. Sample Collection and Analysis:

  • Bronchoalveolar Lavage Fluid (BALF) Collection: Perform bronchoalveolar lavage to collect BALF for cytokine analysis (e.g., TNF-α, IL-1β) using ELISA.
  • Lung Tissue Collection: Perfuse the lungs with saline and collect lung tissue for histological analysis (H&E staining) and measurement of iNOS and COX-2 expression by Western blot or immunohistochemistry.

Protocol for Pharmacokinetic Study of this compound in Mice

This protocol is based on a study of (-)-Epiafzelechin.[2]

1. Animal Model:

  • Use male C57BL/6J mice (8-10 weeks old).
  • House and acclimatize animals as described in Protocol 3.1.

2. Experimental Groups (n=3-5 mice per time point):

  • Intravenous (i.v.) Group: Single i.v. injection of this compound (e.g., 10 mg/kg).
  • Intraperitoneal (i.p.) Group: Single i.p. injection of this compound (e.g., 10 mg/kg).

3. Procedure:

  • Administer this compound via the chosen route.
  • Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) via retro-orbital bleeding or cardiac puncture at the terminal time point.
  • Collect plasma by centrifuging the blood samples.

4. Sample Analysis:

  • Develop and validate a sensitive analytical method, such as UPLC-MS/MS, for the quantification of this compound in plasma.[2]
  • Construct a plasma concentration-time curve.
  • Calculate key pharmacokinetic parameters including Cmax, Tmax, half-life, and area under the curve (AUC).

IV. Visualization of Signaling Pathways and Workflows

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates STAT1 STAT-1 pSTAT1 p-STAT-1 STAT1->pSTAT1 phosphorylated pSTAT1_n p-STAT-1 pSTAT1->pSTAT1_n translocates Afzelechin This compound Afzelechin->IKK inhibits Afzelechin->pSTAT1 inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_n->Gene_Expression induces pSTAT1_n->Gene_Expression induces

Caption: Proposed anti-inflammatory signaling pathway of Afzelechin.

G start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize grouping Randomization into Experimental Groups acclimatize->grouping induction Induction of Disease Model (e.g., LPS injection) grouping->induction treatment Administration of This compound or Vehicle induction->treatment monitoring Monitoring of Animals (Clinical signs, body weight) treatment->monitoring endpoint Euthanasia and Sample Collection monitoring->endpoint analysis Biochemical and Histological Analysis endpoint->analysis data Data Analysis and Interpretation analysis->data end End data->end

Caption: General experimental workflow for in vivo studies.

References

Application Note: Isolating (-)-Afzelechin via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Afzelechin is a flavan-3-ol, a class of flavonoids with significant biological activities, including antioxidant, anti-inflammatory, and potential bone-protective effects[1][2]. As interest in its therapeutic potential grows, reliable methods for its isolation and purification are crucial for further research and development. This document provides a detailed protocol for the isolation of this compound from a plant-derived crude extract using silica gel column chromatography. The protocol is based on established methods for the separation of flavonoids and related catechins[3][4][5].

Experimental Protocol

This protocol outlines a general procedure for the isolation of this compound. Optimization may be required depending on the specific plant matrix and the composition of the crude extract.

1. Materials and Reagents:

  • Stationary Phase: Silica gel (60-120 mesh)[4][6]

  • Mobile Phase Solvents (HPLC Grade):

    • n-Hexane

    • Ethyl Acetate

    • Methanol

    • Chloroform

  • Crude plant extract containing this compound

  • Anhydrous Sodium Sulfate

  • Cotton wool

  • Standard this compound (for TLC comparison)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column (40-60 cm length, 2-4 cm diameter)

  • Fraction collection tubes

  • Rotary evaporator

2. Preparation of the Crude Extract Sample:

  • Ensure the plant extract is completely dry. This can be achieved by using a rotary evaporator to remove the extraction solvent, followed by drying under vacuum.

  • For "dry loading," take a portion of the dried crude extract (e.g., 5 g) and grind it with a small amount of silica gel (e.g., 10-15 g) in a mortar and pestle until a fine, free-flowing powder is obtained[3][7][8]. This prevents the column from being disturbed during sample application.

3. Packing the Chromatography Column:

  • Insert a small plug of cotton wool at the bottom of the glass column to prevent the stationary phase from washing out.

  • Prepare a slurry of silica gel (e.g., 150 g for a 5 g sample) in the initial, least polar solvent (100% n-hexane or chloroform)[3][4].

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Open the stopcock to allow the excess solvent to drain, but do not let the solvent level fall below the top of the silica gel bed, as this can cause cracking and compromise the separation[3].

4. Loading the Sample:

  • Once the silica gel is packed and the solvent level is just above the surface, carefully add the prepared sample-silica gel powder to the top of the column, creating a uniform, flat layer[3][7].

  • Gently add a thin layer of sand or anhydrous sodium sulfate on top of the sample layer to prevent it from being disturbed when adding the mobile phase.

5. Elution and Fraction Collection:

  • Begin the elution process by carefully adding the mobile phase to the top of the column. A gradient elution approach, starting with a non-polar solvent and gradually increasing polarity, is recommended for complex extracts[3][4].

  • Suggested Gradient Elution System:

    • System A (Hexane-EtOAc-MeOH): Start with 100% n-Hexane to elute non-polar compounds. Gradually increase the polarity by introducing ethyl acetate in increasing proportions (e.g., 95:5, 90:10, 80:20 v/v Hexane:EtOAc), followed by mixtures of ethyl acetate and methanol to elute more polar compounds like this compound[3].

    • System B (Chloroform-MeOH): Alternatively, start with 100% Chloroform and gradually introduce methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v Chloroform:Methanol)[5]. Flavan-3-ols are expected to elute at mid-to-high polarity fractions.

  • Collect the eluate in sequentially numbered fractions (e.g., 10-20 mL per tube). Maintain a constant flow rate of 5-10 drops per minute[4].

6. Monitoring the Separation (TLC):

  • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain this compound.

  • Spot a small amount from each fraction onto a TLC plate alongside the crude extract and a pure this compound standard.

  • Develop the TLC plate using an appropriate solvent system (e.g., Chloroform:Methanol 9:1 or Ethyl Acetate:Toluene:Acetic Acid).

  • Visualize the spots under UV light (254 nm) or by using a suitable staining reagent.

  • Combine the fractions that show a spot with the same Rf value as the this compound standard[3].

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated this compound.

Data Presentation

Table 1: Reference Data for Catechin Purification via Column Chromatography

CompoundStationary PhaseMobile Phase SystemPurity AchievedYieldReference
EGCGSilica GelMethanol-Chloroform96.3%32%[5]
EGCGC18 SilicaMethanol-Water>90%28.8%[5]
ECC18 SilicaMethanol-Water>90%7.7%[5]
ECGC18 SilicaMethanol-Water>90%17.0%[5]

Note: EGCG (Epigallocatechin gallate), EC (Epicatechin), ECG (Epicatechin gallate). The yield and purity of this compound will depend on its concentration in the crude extract and the optimization of the chromatographic conditions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the isolation protocol.

G cluster_prep Sample & Column Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product A Dry Crude Plant Extract B Grind Extract with Silica Gel A->B C Prepare Silica Gel Slurry in Solvent D Pack Column with Slurry C->D E Load Sample onto Column D->E F Gradient Elution (Increasing Polarity) E->F G Collect Fractions Sequentially F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Isolated This compound J->K

Caption: Workflow for isolating this compound.

Signaling Pathway Diagram

This compound has demonstrated anti-inflammatory properties. The diagram below outlines a key signaling pathway modulated by afzelechin in response to inflammatory stimuli like Lipopolysaccharide (LPS).

G Nodes Nodes LPS LPS (Inflammatory Stimulus) NFkB NF-κB Activation LPS->NFkB activates STAT1 STAT-1 Phosphorylation LPS->STAT1 activates Afzelechin This compound Afzelechin->NFkB inhibits Afzelechin->STAT1 inhibits Nrf2 Nrf2 Nuclear Translocation Afzelechin->Nrf2 promotes Inflammation Pro-inflammatory Mediators (iNOS, COX-2) NFkB->Inflammation induces STAT1->Inflammation induces HO1 HO-1 Expression (Antioxidant Response) Nrf2->HO1 activates HO1->Inflammation suppresses Edges Edges

Caption: Anti-inflammatory action of this compound.

References

Application Note and Protocol: UPLC-MS/MS Method for the Detection of (-)-Afzelechin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the sensitive and selective quantification of (-)-Afzelechin in biological matrices, specifically plasma, using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This method is crucial for pharmacokinetic, metabolic, and toxicological studies of this compound, a flavan-3-ol with potential anti-inflammatory, antioxidant, and osteoprotective properties. The protocol outlines sample preparation using liquid-liquid extraction, optimized UPLC conditions for chromatographic separation, and specific MS/MS parameters for detection. All quantitative data, including linearity, sensitivity, precision, and accuracy, are summarized for clear interpretation. Diagrams illustrating the experimental workflow and a key signaling pathway of this compound are also provided.

Introduction

This compound is a naturally occurring flavan-3-ol found in various plants. It has garnered significant interest in the scientific community due to its potential therapeutic effects, which include antioxidant, anti-inflammatory, and bone-protective activities. To properly evaluate its efficacy and safety in preclinical and clinical studies, a robust and validated bioanalytical method is essential for the accurate determination of its concentration in biological samples.

This UPLC-MS/MS method offers high sensitivity and selectivity, allowing for the precise quantification of this compound, even at low concentrations. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures minimal interference from the complex biological matrix.

Quantitative Data Summary

The performance of this UPLC-MS/MS method for the quantification of this compound in plasma is summarized in the tables below.

Table 1: UPLC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range12.5 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.992[1]
Lower Limit of Quantification (LLOQ)12.5 ng/mL[1]
Intra-day Precision (%RSD)≤ 12%[1]
Inter-day Precision (%RSD)≤ 12%[1]
Accuracy (% Recovery)97.6% - 113.4%[1]
Matrix EffectNot explicitly reported, but LLE minimizes this effect.

Table 2: Pharmacokinetic Parameters of (-)-Epiafzelechin in Mice (10 mg/kg)

ParameterIntravenous (i.v.)Intraperitoneal (i.p.)
Cmax (Maximum Concentration)10.6 µg/mL[1]6.0 µg/mL[1]
Tmax (Time to Cmax)Not Applicable15 min[1]
Distribution Half-life (t½)7.0 min[1]12.6 min[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ethyl acetate, HPLC grade

  • Control biological plasma (e.g., mouse, rat, human)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol/water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with 50% methanol/water to achieve a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw frozen plasma samples on ice.

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (50 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 500 µL of ethyl acetate to each tube.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to a UPLC vial for analysis.

UPLC-MS/MS Instrumental Conditions

Table 3: UPLC Parameters

ParameterSetting
UPLC SystemWaters ACQUITY UPLC or equivalent
ColumnReversed-phase C18, e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Elution0-1 min: 5% B; 1-12 min: 5-70% B (linear); 12-13 min: 70-95% B (linear); 13-14 min: 95% B; 14-14.1 min: 95-5% B (linear); 14.1-16 min: 5% B (re-equilibration)[1]
Total Run Time16 minutes[1]

Table 4: Mass Spectrometry Parameters (Triple Quadrupole)

ParameterSetting
Mass SpectrometerWaters Xevo TQ-S or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative or Positive Mode
Capillary Voltage3.0 kV
Desolvation Temperature500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM TransitionsTo be determined by infusion of this compound and IS standards. For a related compound, epicatechin (m/z 289), product ions at m/z 245 and 205 are common.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma_sample->add_is add_ea Add Ethyl Acetate (500 µL) add_is->add_ea vortex1 Vortex (5 min) add_ea->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into UPLC-MS/MS (5 µL) reconstitute->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Calibration Curve) detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.

signaling_pathway cluster_inflammation Anti-inflammatory & Antioxidant Effects cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway afzelechin This compound nrf2_activation Nrf2 Activation afzelechin->nrf2_activation promotes nfkb_inhibition Inhibition of NF-κB afzelechin->nfkb_inhibition promotes are Antioxidant Response Element (ARE) nrf2_activation->are antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress proinflammatory_cytokines Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) nfkb_inhibition->proinflammatory_cytokines inflammation Reduced Inflammation proinflammatory_cytokines->inflammation

Caption: this compound's modulation of Nrf2 and NF-κB signaling pathways.

Discussion

The described UPLC-MS/MS method is demonstrated to be suitable for the quantitative analysis of this compound in biological plasma samples. The liquid-liquid extraction procedure provides a clean sample extract, minimizing matrix effects and ensuring reproducible results. The chromatographic conditions allow for good separation of this compound from endogenous plasma components. The use of tandem mass spectrometry in MRM mode provides the necessary selectivity and sensitivity to achieve a low LLOQ.

The validation data confirms that the method is linear, precise, and accurate over the specified concentration range. This makes it a reliable tool for pharmacokinetic studies, as demonstrated by the successful determination of key pharmacokinetic parameters in mice.

The signaling pathway diagram illustrates the potential mechanism of action for this compound's observed anti-inflammatory and antioxidant effects. It is suggested that this compound may exert these effects through the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB pathway.[2][3][4] Further research into these pathways will be crucial in understanding the full therapeutic potential of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the UPLC-MS/MS quantification of this compound in biological samples. The method is sensitive, selective, and reliable, making it an invaluable tool for researchers, scientists, and drug development professionals working with this promising natural compound. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and potential mechanisms of action.

References

Investigating the Neuroprotective Effects of (-)-Afzelechin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the neuroprotective effects of (-)-Afzelechin is limited in publicly available literature. The following application notes and protocols are based on studies of the closely related flavan-3-ol, (+)-Afzelechin, and other structurally similar flavonoids such as (-)-epicatechin. These compounds have demonstrated neuroprotective properties through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Researchers should validate these protocols specifically for this compound in their experimental settings.

Introduction to this compound and its Neuroprotective Potential

This compound is a flavan-3-ol, a class of flavonoids known for their potent antioxidant properties. Emerging research on related compounds suggests that this compound may offer significant neuroprotective benefits, making it a promising candidate for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The primary mechanisms underlying the potential neuroprotective effects of this compound are believed to be its ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit neuronal apoptosis.[1][2][3][4]

Key areas of investigation for the neuroprotective effects of this compound include:

  • Antioxidant Activity: Neutralizing reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense system.

  • Anti-inflammatory Effects: Modulating inflammatory pathways in the brain, primarily by inhibiting microglia and astrocyte activation and reducing the production of pro-inflammatory cytokines.[5][6][7]

  • Anti-apoptotic Mechanisms: Preventing programmed cell death of neurons induced by various stressors.

Core Mechanisms and Signaling Pathways

Based on studies of related flavonoids, this compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways, including the Nrf2/ARE and NF-κB pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[8][9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.[8][9] Studies on (+)-Afzelechin and other flavonoids suggest that they can activate the Nrf2 pathway.[5][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Afzelechin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Afzelechin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Promotes transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralizes

Caption: Nrf2/ARE Signaling Pathway Activation by this compound.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation.[12][13] In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[12][13] (+)-Afzelechin has been shown to inhibit the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[5][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Afzelechin This compound IKK IKK Afzelechin->IKK Inhibits NFkB_n NF-κB Afzelechin->NFkB_n Inhibits nuclear translocation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB->NFkB_n Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Proinflammatory_Genes Promotes transcription Inflammatory_Mediators Inflammatory Mediators Proinflammatory_Genes->Inflammatory_Mediators Translation

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on (+)-Afzelechin and (-)-epicatechin, which may serve as a reference for investigating this compound.

Table 1: In Vitro Anti-inflammatory Effects of (+)-Afzelechin in LPS-stimulated HUVECs [5]

ParameterConcentration of (+)-AfzelechinResult
iNOS protein expression2 - 20 µMDose-dependent reduction
COX-2 protein expression2 - 20 µMDose-dependent reduction
NO production2 - 20 µMDose-dependent reduction
PGE2 production2 - 20 µMDose-dependent reduction
NF-κB Luciferase Activity2 - 20 µMDose-dependent inhibition
Nrf2 Nuclear Translocation2 - 20 µMDose-dependent increase
HO-1 Protein Expression2 - 20 µMDose-dependent increase

Table 2: In Vivo Neuroprotective Effects of (-)-epicatechin in a Mouse Model of Traumatic Brain Injury

ParameterTreatmentResult
Lesion Volume30 mg/kg (-)-epicatechinSignificant reduction
Neurological Deficit Score30 mg/kg (-)-epicatechinSignificant improvement
Nrf2 Nuclear Accumulation30 mg/kg (-)-epicatechinSignificant increase
HO-1 Expression30 mg/kg (-)-epicatechinSignificant increase
Superoxide Dismutase 1 (SOD1)30 mg/kg (-)-epicatechinSignificant increase

Experimental Protocols

The following are detailed protocols for key experiments to investigate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Fetal bovine serum (FBS)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to an appropriate concentration of H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for another 24 hours. A vehicle control group (no stressor) and a stressor-only group should be included.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

In_Vitro_Workflow A Seed SH-SY5Y cells in 96-well plate B Pre-treat with this compound (24 hours) A->B C Induce oxidative stress (H₂O₂ or 6-OHDA for 24 hours) B->C D Perform MTT assay C->D E Measure absorbance at 570 nm D->E F Calculate cell viability E->F

Caption: In Vitro Neuroprotection Assay Workflow.

Western Blot Analysis for Nrf2 and NF-κB Pathway Proteins

Objective: To determine the effect of this compound on the expression and activation of key proteins in the Nrf2 and NF-κB signaling pathways.

Materials:

  • Neuronal cells treated as described in the in vitro neuroprotection assay.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (Nrf2, Keap1, HO-1, NF-κB p65, IκBα, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Neuroprotection Model (e.g., MPTP-induced Parkinson's Disease Model)

Objective: To evaluate the neuroprotective effects of this compound in an animal model of neurodegeneration.

Animal Model: C57BL/6 mice.

Materials:

  • This compound

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline

  • Behavioral testing apparatus (e.g., rotarod, open field).

  • Tissue homogenization buffer.

  • ELISA kits for dopamine and its metabolites.

  • Antibodies for immunohistochemistry (e.g., tyrosine hydroxylase).

Protocol:

  • Animal Groups: Divide mice into groups: Vehicle control, MPTP only, this compound + MPTP, and this compound only.

  • Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, i.p. or oral gavage) for a specified period (e.g., 7 days) before and/or after MPTP administration.

  • MPTP Induction: Induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p., 4 injections at 2-hour intervals).

  • Behavioral Testing: Perform behavioral tests such as the rotarod test and open field test to assess motor function at different time points after MPTP injection.

  • Neurochemical Analysis: At the end of the experiment, sacrifice the animals and collect brain tissue (striatum and substantia nigra). Measure the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC or ELISA.

  • Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in brain sections to visualize and quantify dopaminergic neuron loss.

In_Vivo_Workflow A Animal grouping and This compound administration B Induction of neurodegeneration (e.g., MPTP) A->B C Behavioral assessments (Rotarod, Open Field) B->C D Sacrifice and brain tissue collection C->D E Neurochemical analysis (Dopamine levels) D->E F Immunohistochemistry (TH staining) D->F

Caption: In Vivo Neuroprotection Study Workflow.

Conclusion

While direct evidence is still needed, the existing data on structurally and functionally related flavonoids strongly suggest that this compound possesses significant neuroprotective potential. The proposed mechanisms of action, primarily through the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway, provide a solid foundation for further investigation. The experimental protocols outlined in this document offer a comprehensive framework for researchers to explore and validate the neuroprotective effects of this compound, potentially leading to the development of novel therapeutic strategies for neurodegenerative diseases.

References

Application Notes and Protocols for Investigating the Synergistic Antifungal Effect of (-)-Afzelechin with Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential synergistic antifungal activity of (-)-Afzelechin, a natural flavan-3-ol, in combination with the widely used antifungal drug, fluconazole. The protocols outlined below are designed to enable researchers to systematically evaluate this synergistic interaction, from initial screening to mechanistic insights.

Introduction and Rationale

The rise of antifungal resistance, particularly to azoles like fluconazole, presents a significant challenge in treating fungal infections caused by pathogens such as Candida albicans. Fluconazole targets the fungal enzyme lanosterol 14-α-demethylase (Erg11p), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Resistance to fluconazole can arise from various mechanisms, including the overexpression of efflux pumps that expel the drug from the cell and mutations in the ERG11 gene.[3][4][5]

Combination therapy, where an antifungal is co-administered with a synergistic compound, is a promising strategy to overcome resistance and enhance therapeutic efficacy. Natural compounds, such as flavonoids, have garnered attention for their potential to act as synergistic agents.[6][7][8] this compound, a flavan-3-ol found in plants like Bergenia ligulata, has demonstrated various biological activities, including antimicrobial and anti-inflammatory properties.[9][10] Investigating its synergistic potential with fluconazole could lead to the development of novel and more effective antifungal treatment strategies.

This document provides detailed protocols for the in vitro assessment of the synergistic interaction between this compound and fluconazole against fungal pathogens.

Data Presentation

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results from synergy studies. The following tables serve as templates for organizing experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Fluconazole

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
e.g., C. albicans ATCC 90028
e.g., Fluconazole-resistant C. albicans Isolate 1
e.g., Fluconazole-susceptible C. albicans Isolate 2

Table 2: Checkerboard Assay Results for this compound and Fluconazole Combination

Fungal StrainThis compound MIC in Combination (µg/mL)Fluconazole MIC in Combination (µg/mL)FIC of this compoundFIC of FluconazoleFICIInterpretation
e.g., C. albicans ATCC 90028
e.g., Fluconazole-resistant C. albicans Isolate 1
e.g., Fluconazole-susceptible C. albicans Isolate 2
  • FIC of this compound = MIC of this compound in Combination / MIC of this compound Alone

  • FIC of Fluconazole = MIC of Fluconazole in Combination / MIC of Fluconazole Alone

  • FICI (Fractional Inhibitory Concentration Index) = FIC of this compound + FIC of Fluconazole

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Table 3: Time-Kill Curve Analysis Results

Fungal StrainTreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 12hLog10 CFU/mL at 24hInterpretation
e.g., C. albicans ATCC 90028Control (No Drug)
This compound (at MIC)
Fluconazole (at MIC)
This compound + Fluconazole
  • Interpretation:

    • Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: < 2 log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic antifungal effect of this compound and fluconazole.

Protocol for Checkerboard Microdilution Assay

This assay is the most common method for determining the in vitro synergistic activity of two antimicrobial agents.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fluconazole stock solution (e.g., in sterile water or DMSO)

  • 96-well flat-bottom microtiter plates

  • Fungal culture (e.g., C. albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • Add 50 µL of RPMI-1640 medium to all wells of the 96-well plate.

    • In the first column, add 50 µL of a working solution of this compound (e.g., 4x the highest desired concentration) to row A. Perform serial two-fold dilutions down the column from row A to G. Row H will serve as a drug-free control.

    • In the first row, add 50 µL of a working solution of fluconazole (e.g., 4x the highest desired concentration) to column 1. Perform serial two-fold dilutions across the row from column 1 to 10. Column 11 will serve as a drug-free control.

    • This creates a checkerboard of decreasing concentrations of both compounds.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • The final volume in each well will be 200 µL.

    • Include a sterility control (medium only) and a growth control (inoculum in medium without drugs).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the Results:

    • Determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth (e.g., ≥50% or ≥80% reduction in turbidity compared to the growth control).

    • Calculate the FIC, FICI, and interpret the results as described in Table 2.

Protocol for Time-Kill Curve Analysis

This dynamic method assesses the rate of fungal killing over time when exposed to antimicrobial agents alone and in combination.

Materials:

  • This compound and Fluconazole stock solutions

  • Fungal culture

  • RPMI-1640 medium

  • Sterile culture tubes or flasks

  • Sabouraud Dextrose Agar plates

  • Incubator shaker

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension as described for the checkerboard assay, but adjust the final concentration in the test tubes/flasks to approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Experimental Setup:

    • Prepare tubes/flasks with the following conditions (total volume should be consistent, e.g., 10 mL):

      • Growth Control: Fungal inoculum in RPMI-1640.

      • This compound alone: Fungal inoculum with this compound at a specific concentration (e.g., MIC or sub-MIC).

      • Fluconazole alone: Fungal inoculum with fluconazole at a specific concentration (e.g., MIC or sub-MIC).

      • Combination: Fungal inoculum with both this compound and fluconazole at the chosen concentrations.

  • Incubation and Sampling:

    • Incubate all tubes/flasks at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.

  • Colony Forming Unit (CFU) Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume (e.g., 100 µL) of each dilution onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the colonies and calculate the CFU/mL for each time point and condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Analyze the results for synergy, indifference, or antagonism as described in Table 3.

Visualization of Workflows and Potential Mechanisms

Graphviz diagrams are provided to illustrate the experimental workflows and potential signaling pathways involved in the synergistic action of this compound and fluconazole.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Analysis fungal_culture Fungal Culture (e.g., C. albicans) inoculum_prep Prepare Inoculum (0.5 McFarland) fungal_culture->inoculum_prep plate_setup Set up 96-well plate with serial dilutions inoculum_prep->plate_setup setup_tk Set up cultures with drugs (alone & combo) inoculum_prep->setup_tk drug_prep Prepare Stock Solutions (this compound & Fluconazole) drug_prep->plate_setup drug_prep->setup_tk inoculate Inoculate with fungal suspension plate_setup->inoculate incubate_cb Incubate 24-48h at 35°C inoculate->incubate_cb read_mic Read MICs incubate_cb->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_cb Interpret Synergy calc_fici->interpret_cb incubate_tk Incubate with agitation setup_tk->incubate_tk sample Sample at time points (0, 4, 8, 12, 24h) incubate_tk->sample plate_cfu Plate serial dilutions sample->plate_cfu count_cfu Count CFUs plate_cfu->count_cfu plot_curves Plot Log10 CFU/mL vs. Time count_cfu->plot_curves interpret_tk Interpret Synergy plot_curves->interpret_tk

Caption: Workflow for assessing the synergistic antifungal activity.

Potential Mechanisms of Synergistic Action

The synergistic effect of this compound with fluconazole could arise from multiple mechanisms. The following diagram illustrates two hypothetical pathways.

Mechanism_of_Action cluster_drugs Compounds cluster_pathways Potential Fungal Targets cluster_effects Cellular Effects afzelechin This compound ergosterol_pathway Ergosterol Biosynthesis Pathway afzelechin->ergosterol_pathway Hypothesized: Inhibits another step? cell_wall Cell Wall Integrity afzelechin->cell_wall Hypothesized: Disrupts synthesis? efflux_pumps Efflux Pumps (e.g., CDR1, MDR1) afzelechin->efflux_pumps Hypothesized: Inhibits? fluconazole Fluconazole erg11 Erg11p (Lanosterol 14-α-demethylase) fluconazole->erg11 Inhibits ergosterol_depletion Ergosterol Depletion ergosterol_pathway->ergosterol_depletion erg11->ergosterol_pathway cell_wall_damage Cell Wall Damage cell_wall->cell_wall_damage drug_accumulation Increased Intracellular Fluconazole efflux_pumps->drug_accumulation membrane_stress Increased Membrane Permeability ergosterol_depletion->membrane_stress apoptosis Apoptosis membrane_stress->apoptosis fungal_death Fungal Cell Death membrane_stress->fungal_death cell_wall_damage->apoptosis drug_accumulation->erg11 Enhanced Inhibition apoptosis->fungal_death

Caption: Potential mechanisms of this compound and fluconazole synergy.

Concluding Remarks

The protocols and guidelines presented here provide a robust framework for the systematic investigation of the synergistic antifungal effects of this compound and fluconazole. By following these standardized methods, researchers can generate reliable and comparable data that will contribute to a better understanding of this potential combination therapy. Further studies may also explore the in vivo efficacy and the precise molecular mechanisms underlying any observed synergy. The exploration of natural compounds like this compound as synergistic partners for existing antifungals is a critical avenue of research in the fight against drug-resistant fungal pathogens.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (-)-Afzelechin from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of (-)-Afzelechin from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound, a flavan-3-ol, from crude plant extracts include:

  • Co-extraction of structurally similar compounds: Plant extracts are complex mixtures containing numerous other flavonoids, such as (+)-catechin, (-)-epicatechin, and their glycosides, which often have similar polarities and chromatographic behavior to this compound, making separation difficult.

  • Degradation and isomerization: Flavan-3-ols are susceptible to degradation and epimerization under certain conditions, such as exposure to high temperatures, alkaline pH, and prolonged extraction times. This can lead to a loss of the desired compound and the formation of impurities.[1][2]

  • Low abundance: The concentration of this compound in plant material can be low, necessitating efficient extraction and purification methods to obtain sufficient quantities for research and development.

  • Presence of interfering substances: Crude extracts contain various non-flavonoid compounds like chlorophyll, tannins, and polysaccharides that can interfere with chromatographic separation and reduce the lifespan of columns.

Q2: What are the most common impurities that co-elute with this compound?

A2: The most common co-eluting impurities are other flavan-3-ol stereoisomers, particularly (+)-catechin and (-)-epicatechin. Due to their similar molecular structures and polarities, they are often difficult to separate using standard chromatographic techniques. Proanthocyanidins, which are oligomers of flavan-3-ols, may also be present and can complicate the purification process.

Q3: How does pH affect the stability of this compound during purification?

A3: The pH of the extraction and purification solvents plays a critical role in the stability of this compound.

  • Alkaline conditions (pH > 7): Flavan-3-ols like this compound are highly unstable in alkaline solutions.[3] Degradation can occur through oxidation and rearrangement reactions, leading to a significant loss of the target compound.[4] It is crucial to avoid basic conditions during all purification steps.

  • Acidic conditions (pH < 7): this compound is generally more stable in acidic to neutral conditions.[4] The use of acidic modifiers, such as formic acid or acetic acid, in the mobile phase during chromatography is a common practice to improve peak shape and prevent degradation.[5]

Q4: What are the recommended storage conditions for purified this compound?

A4: To ensure the long-term stability of purified this compound, it should be stored as a solid in a tightly sealed container at low temperatures (-20°C or below), protected from light and moisture. If in solution, it should be stored in an acidic buffer at low temperatures and used as quickly as possible to minimize degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound in the final product. 1. Inefficient extraction from the plant material.2. Degradation of this compound during extraction or purification due to high temperature or alkaline pH.3. Loss of compound during solvent partitioning or column chromatography.1. Optimize extraction parameters (solvent, temperature, time). Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.2. Maintain a slightly acidic pH (4-6) throughout the process and avoid excessive heat.[4][6]3. Ensure complete phase separation during liquid-liquid extraction. Monitor fractions carefully during column chromatography using TLC or analytical HPLC to avoid discarding fractions containing the target compound.
Poor resolution between this compound and other flavonoids (e.g., (+)-catechin, (-)-epicatechin) in HPLC. 1. Inappropriate stationary phase.2. Suboptimal mobile phase composition.3. Isocratic elution is not providing enough separation power.1. For separating diastereomers, a standard C18 column should be effective with an optimized mobile phase. For separating enantiomers (e.g., from a racemic mixture), a chiral stationary phase (CSP) is required.[7][8]2. Adjust the mobile phase composition. A gradient elution with a shallow gradient of an organic solvent (e.g., acetonitrile or methanol) in acidified water is often effective.[5]3. Employ a gradient elution method to improve the separation of closely eluting compounds.
Peak tailing for this compound in HPLC chromatograms. 1. Secondary interactions between the hydroxyl groups of this compound and active silanol groups on the silica-based stationary phase.2. Column overload.1. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[5]2. Reduce the sample concentration or injection volume.
Presence of unknown peaks in the final purified sample. 1. Degradation of this compound during the purification process.2. Incomplete separation from other co-extracted compounds.1. Re-evaluate the purification conditions to minimize degradation (e.g., lower temperature, shorter processing times, acidic pH).2. Employ orthogonal chromatographic techniques. For example, if the primary purification is done using normal-phase chromatography, a subsequent purification step using reversed-phase chromatography can be effective.[9]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound

This protocol describes a general method for the extraction and initial cleanup of this compound from a plant source.

  • Extraction:

    • Air-dry and powder the plant material.

    • Extract the powder with 80% ethanol at room temperature with agitation for 24 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform liquid-liquid extraction sequentially with n-hexane, chloroform, and ethyl acetate.

    • The ethyl acetate fraction is typically enriched with flavan-3-ols.

  • Initial Chromatographic Cleanup:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing the compounds of interest.

Protocol 2: Preparative HPLC for this compound Purification

This protocol outlines a method for the final purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Elution: A linear gradient from 10% to 30% B over 40 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 280 nm.

  • Injection: Dissolve the partially purified fraction in the initial mobile phase and filter through a 0.45 µm filter before injection.

  • Fraction Collection: Collect the peak corresponding to this compound based on retention time determined from analytical HPLC.

  • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC-MS and NMR.

Quantitative Data

The yield and purity of this compound can vary significantly depending on the plant source and the purification method employed. The following table provides representative data for flavan-3-ol purification from plant extracts.

Plant Source Purification Method Compound Yield Purity Reference
Cassia sieberiana (Root Bark)Column Chromatography (LH-20) followed by CPC(-)-Epiafzelechin29 mg from 370 mg of a semi-purified fraction>95% (by NMR)[10]
ApplepH-zone-refining CPC followed by Prep-RPLCFlavan-3-ol fraction409 mg from 1 g of crude extractHigh purity[11]
Green TeaSolvent Partitioning and HPLCCatechin compoundsVaries~80% for EGCG[12]

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Cassia sieberiana) extraction Extraction (80% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography semi_purified_fraction Semi-Purified Fraction column_chromatography->semi_purified_fraction prep_hplc Preparative HPLC (C18 Reversed-Phase) semi_purified_fraction->prep_hplc pure_afzelechin Pure this compound prep_hplc->pure_afzelechin analysis Purity Analysis (HPLC-MS, NMR) pure_afzelechin->analysis

Caption: A typical experimental workflow for the purification of this compound.

Logical Relationship for Troubleshooting HPLC Peak Tailing

peak_tailing_troubleshooting start Problem: Peak Tailing Observed check_modifier Is an acidic modifier (e.g., 0.1% formic acid) in the mobile phase? start->check_modifier add_modifier Action: Add acidic modifier to the mobile phase. check_modifier->add_modifier No check_overload Is the sample concentration or injection volume high? check_modifier->check_overload Yes end Problem Resolved add_modifier->end reduce_load Action: Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_column_health Is the column old or contaminated? check_overload->check_column_health No reduce_load->end replace_column Action: Replace or clean the column. check_column_health->replace_column Yes check_column_health->end No replace_column->end

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

Technical Support Center: (-)-Afzelechin Extraction Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of (-)-Afzelechin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the yield and purity of this compound from various plant matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

This compound is a flavan-3-ol, a type of flavonoid, naturally occurring in various plants, including Bergenia ligulata.[1] Flavan-3-ols are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[2] Efficient extraction is crucial for research into its pharmacological activities and for the development of new therapeutic agents.

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is a critical parameter in maximizing the extraction yield of flavonoids like this compound. Generally, polar solvents are more effective. Studies on related flavan-3-ols have shown that mixtures of ethanol or methanol with water (e.g., 50-80% alcohol) are often optimal.[3][4] The use of slightly acidified solvents can also improve the stability of flavonoids during extraction.

Q3: What are the key parameters to optimize for improving this compound yield?

Beyond the solvent system, several other parameters significantly influence extraction efficiency. These include:

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds like flavan-3-ols.[5][6]

  • Time: Sufficient extraction time is necessary to ensure complete recovery, but prolonged exposure to high temperatures or solvents can cause degradation.[7]

  • Solid-to-Liquid Ratio: An adequate volume of solvent is required to ensure the complete wetting of the plant material and to create a sufficient concentration gradient for mass transfer.[8]

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.

Q4: What are the advantages of modern extraction techniques over conventional methods?

Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) offer several advantages over traditional methods like maceration and Soxhlet extraction. These include:

  • Reduced Extraction Time: Significantly shorter processing times.[9][10]

  • Lower Solvent Consumption: More environmentally friendly and cost-effective.[9]

  • Higher Yields: Often result in a greater recovery of target compounds.[11][12]

  • Suitability for Thermolabile Compounds: Milder conditions can prevent the degradation of sensitive molecules.[10]

Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound and related flavan-3-ols.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Inefficient solvent system.Optimize the solvent polarity by experimenting with different ratios of ethanol or methanol in water. A 70-80% alcohol concentration is often a good starting point.
Suboptimal extraction temperature.For conventional methods, experiment with temperatures between 40-60°C. For advanced techniques like UAE, lower temperatures (e.g., 40°C) can be effective.[7]
Inadequate extraction time.Monitor the extraction kinetics by analyzing aliquots at different time points to determine the optimal duration.
Improper sample preparation.Ensure the plant material is finely ground to a consistent particle size to maximize solvent penetration.
Incorrect solid-to-liquid ratio.Increase the solvent volume to ensure the entire sample is immersed and to facilitate efficient mass transfer. A ratio of 1:20 to 1:30 (g/mL) is a common starting point.
Degradation of this compound (e.g., browning of extract) Oxidation of phenolic hydroxyl groups.Use antioxidants like ascorbic acid in the extraction solvent. Protect the extraction mixture from light and air (oxygen) by using sealed, amber-colored containers.[5]
High extraction temperature.Employ lower extraction temperatures or consider non-thermal methods like maceration at room temperature or UAE with temperature control.[7]
Extreme pH of the extraction solvent.Maintain a slightly acidic to neutral pH (typically pH 4-6) to improve the stability of flavonoids.[5]
Co-extraction of Impurities Non-selective solvent system.Employ a multi-step extraction process starting with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.
Complex plant matrix.Consider a post-extraction purification step using techniques like solid-phase extraction (SPE) or column chromatography to isolate this compound from other co-extracted compounds.[3]
Emulsion Formation (in Liquid-Liquid Partitioning) Presence of surfactant-like molecules in the extract.Gently swirl instead of vigorously shaking the separatory funnel. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion. Consider adding a small amount of a different organic solvent to alter the solubility characteristics.

Quantitative Data on Flavan-3-ol Extraction

While specific comparative data for this compound is limited, the following tables summarize the optimized conditions and yields for the extraction of related flavan-3-ols (catechins) from different plant sources using various methods. This data can serve as a valuable starting point for developing and optimizing protocols for this compound extraction.

Table 1: Comparison of Extraction Methods for Catechins from Green Tea Waste

Extraction MethodTemperature (°C)Time (min)SolventTotal Catechin Yield (mg/g)Reference
Hot Water Extraction (HWE)8020WaterNot specified[7]
Ultrasound-Assisted Extraction (UAE)8020WaterNot specified[7]
Ethanol Extraction (EthE)702080% EthanolNot specified[7]

Note: While the specific yield is not provided in the abstract, the study compares the efficiency of these methods for recovering antioxidant catechins.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Triterpenes from Bergenia emeiensis

ParameterOptimal Value
Ultrasonic Power210 W
Ethanol Concentration75%
Extraction Time40 min
Solvent to Sample Ratio25 mL/g
Maximum Yield 229.37 ± 7.16 mg UAE/g

Note: This data is for triterpenes from a related plant genus and demonstrates the application of response surface methodology for optimization.[11]

Table 3: Optimized Parameters for Microwave-Assisted Extraction of Silybinin

ParameterOptimal Value
Microwave Power600 W
Extraction Time12 min (2 cycles of 6 min)
Ethanol Concentration80% v/v
Preleaching Time20 min
Solvent to Material Ratio25:1 (mL/g)
Maximum Yield 0.72% w/w

Note: Silybinin is a flavonolignan, and this data illustrates the optimization of MAE parameters.[9]

Experimental Protocols

The following are detailed methodologies for key extraction techniques that can be adapted for this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavan-3-ols

This protocol is a general guideline and should be optimized for the specific plant material.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical flask.

    • Add 20 mL of the extraction solvent (e.g., 70% ethanol).

    • Place the flask in an ultrasonic bath with temperature control.

    • Sonicate at a specified frequency (e.g., 40 kHz) and power (e.g., 100 W) for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Separation and Concentration:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue with fresh solvent to ensure complete recovery.

    • Combine the supernatants.

    • Concentrate the extract using a rotary evaporator at a temperature below 45°C.

  • Quantification:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) of Flavan-3-ols

This protocol provides a general framework for MAE and requires optimization.

  • Sample Preparation:

    • Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 1.0 g of the powdered plant material into a microwave extraction vessel.

    • Add 25 mL of the extraction solvent (e.g., 80% ethanol).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes).

  • Separation and Concentration:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrate and washings.

    • Concentrate the extract using a rotary evaporator.

  • Quantification:

    • Follow the quantification steps outlined in the UAE protocol.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the general flavonoid biosynthetic pathway leading to the formation of this compound.

Biosynthetic_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Afzelechin This compound Leucopelargonidin->Afzelechin LAR

Caption: Simplified flavonoid biosynthetic pathway to this compound.

General Experimental Workflow for this compound Extraction

This diagram outlines the key steps in a typical extraction and analysis workflow.

Experimental_Workflow Start Plant Material Collection Preparation Drying and Grinding Start->Preparation Extraction Extraction (e.g., UAE, MAE, Maceration) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Optional: Purification (e.g., Column Chromatography) Concentration->Purification Analysis Quantification (HPLC-UV) Concentration->Analysis Purification->Analysis End Pure this compound / Quantified Extract Analysis->End

Caption: General workflow for this compound extraction and analysis.

References

Technical Support Center: Optimizing HPLC Separation of (-)-Afzelechin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of (-)-Afzelechin from other flavonoids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of flavonoids like this compound.

Question: Why am I observing poor resolution or co-elution of my flavonoid peaks?

Answer: Poor resolution is a common challenge in separating structurally similar flavonoids. Several factors in your HPLC method can be optimized to improve separation.

  • Initial Checks:

    • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is in good condition.

    • System Suitability: Run a standard mixture with known separation characteristics to verify that your HPLC system is performing correctly.

  • Optimization Strategies:

    • Mobile Phase Composition: The choice of organic solvent and the use of additives are critical. Acetonitrile often provides better separation efficiency for flavonoids compared to methanol. Adding a small percentage of an acid, like 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.

    • Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can significantly enhance the resolution of closely eluting compounds.

    • Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction of analytes with the stationary phase. Increasing the column temperature (e.g., to 30°C or 40°C) can decrease viscosity, leading to sharper peaks and potentially improved resolution.[1] However, the effect of temperature can be compound-specific, so it's recommended to evaluate a range of temperatures.

    • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which may improve the separation of critical pairs. However, this will also increase the total run time.

Question: My chromatogram shows peak tailing. What are the possible causes and solutions?

Answer: Peak tailing can compromise the accuracy of quantification. Here are common causes and their solutions:

  • Secondary Interactions: Hydroxyl groups on flavonoids can interact with active silanol groups on the silica backbone of C18 columns, causing tailing.

    • Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[1]

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Residues from previous injections can interact with the analytes.

    • Solution: Flush the column with a strong solvent.[1]

Question: I am seeing peak fronting in my chromatogram. How can I resolve this?

Answer: Peak fronting is another common peak shape issue.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

  • Column Overload: Severe mass overload can also lead to peak fronting.

    • Solution: Decrease the injection volume.[1]

Question: My retention times are fluctuating between runs. What could be the cause?

Answer: Inconsistent retention times can make peak identification difficult and affect reproducibility.

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can alter the elution strength.

    • Solution: Prepare mobile phases fresh daily and keep solvent bottles capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1]

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Leaks or malfunctioning check valves can cause inconsistent flow rates.

    • Solution: Perform regular pump maintenance.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and other flavonoids?

A1: A good starting point is to use a reversed-phase C18 column with a gradient elution. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid in water) and an organic component like acetonitrile or methanol. A diode-array detector (DAD) is useful for monitoring at multiple wavelengths, as flavonoids have characteristic UV spectra.

Q2: Which organic solvent is better for flavonoid separation, acetonitrile or methanol?

A2: Acetonitrile often provides better selectivity and lower viscosity, which can lead to sharper peaks and better resolution for complex flavonoid mixtures. However, methanol is a suitable alternative and the choice may depend on the specific flavonoids being separated.

Q3: Why is an acidic modifier added to the mobile phase?

A3: An acidic modifier, such as formic acid or acetic acid, is added to control the pH of the mobile phase. This helps to keep the phenolic hydroxyl groups of the flavonoids in a non-ionized state, resulting in better peak shapes and more reproducible retention times. It also suppresses the ionization of residual silanol groups on the silica-based stationary phase, reducing peak tailing.

Q4: What detection wavelength is typically used for flavonoids?

A4: Flavonoids generally have two main absorption maxima in the UV-Vis spectrum. A common practice is to monitor at 280 nm for flavan-3-ols like this compound and catechins, and around 360 nm for flavonols and flavones. A DAD allows for simultaneous monitoring at multiple wavelengths and can aid in peak identification by providing spectral information.

Experimental Protocols

Protocol 1: General Purpose Flavonoid Separation

This protocol is a starting point for the separation of a mixture of flavonoids, including this compound.

Table 1: HPLC Parameters for General Flavonoid Separation

ParameterValue
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B5-40 min: 10-40% B (linear gradient)40-45 min: 40-10% B (linear gradient)45-50 min: 10% B (equilibration)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C
Detection Diode-Array Detector (DAD) monitoring at 280 nm and 360 nm[1]
Injection Volume 10 µL[1]

Sample Preparation:

  • Accurately weigh a small amount of the sample (e.g., plant extract).

  • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[1]

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Plant Material / Sample extraction Extraction sample->extraction filtration Filtration extraction->filtration dissolution Dissolution in Initial Mobile Phase filtration->dissolution injection Injection into HPLC dissolution->injection separation Chromatographic Separation injection->separation detection DAD Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification integration->quantification

Caption: General experimental workflow for HPLC analysis of flavonoids.

Caption: Troubleshooting workflow for poor resolution of flavonoids.

References

Technical Support Center: Overcoming Low Aqueous Solubility of (-)-Afzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the therapeutic potential of (-)-Afzelechin is often hampered by its low solubility in aqueous solutions, a critical barrier for in vitro and in vivo studies. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully work with this promising flavonoid.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter when trying to dissolve this compound in aqueous media.

Issue Question Possible Cause & Solution
Precipitation Upon Dilution Q: I dissolved this compound in an organic solvent (like DMSO or ethanol) to make a stock solution, but it precipitates when I dilute it into my aqueous buffer. What should I do? Cause: The aqueous medium cannot maintain the high concentration of this compound that was possible in the organic stock. This is a common issue when the final concentration of the organic solvent is too low. Solutions: 1. Reduce Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will require adding a larger volume to your aqueous medium, so ensure the final solvent concentration is compatible with your experimental system. 2. Optimize Co-Solvent Percentage: The solubility of flavan-3-ols like catechin increases significantly with a higher percentage of co-solvents like ethanol.[1] Experiment with the final co-solvent concentration. A final concentration of 1-5% ethanol or <0.5% DMSO is often tolerated by many cell-based assays, but you must validate this for your specific system. 3. Use a Surfactant: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) can help maintain solubility by forming micelles that encapsulate the compound.[2] 4. Prepare a Solid Dispersion: For a more robust solution, consider creating a solid dispersion of this compound with a hydrophilic polymer. This enhances the dissolution rate and can prevent precipitation.[3]
Incomplete Dissolution Q: My this compound powder is not fully dissolving in the aqueous buffer, even with sonication and vortexing. How can I get it into solution? Cause: this compound, like many flavonoids, has inherently poor water solubility. Mechanical agitation alone may not be sufficient to overcome the intermolecular forces of the crystal lattice. Solutions: 1. pH Adjustment: The solubility of some flavonoids can be increased in alkaline conditions.[4] Since this compound has phenolic hydroxyl groups, increasing the pH of the buffer (e.g., to pH 7.4 or slightly higher) can deprotonate these groups, increasing polarity and solubility. However, be aware that high pH can also lead to degradation over time.[5][6] 2. Inclusion Complexation: Use cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), to form an inclusion complex. The hydrophobic inner cavity of the cyclodextrin encapsulates the this compound molecule, while the hydrophilic exterior makes the entire complex water-soluble.[7][8] This method is highly effective and can significantly increase aqueous solubility.[7] 3. Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can increase solubility.[9] However, monitor the stability of this compound, as prolonged exposure to heat can cause degradation.
Inconsistent Results Q: I'm getting variable results in my experiments, and I suspect it's due to inconsistent solubility of my compound. How can I ensure consistency? Cause: Variability can stem from not reaching equilibrium solubility, temperature fluctuations, or changes in the compound's solid-state form. Solutions: 1. Ensure Equilibrium: When preparing solutions, especially for solubility assays, ensure you have reached equilibrium. This can take 24-72 hours of continuous agitation in a temperature-controlled shaker.[10] 2. Control Temperature: Always prepare and use your solutions at a consistent, controlled temperature, as solubility is temperature-dependent.[1] 3. Filter Your Solutions: After dissolving the compound and before use in an assay, filter the solution through a 0.22 µm syringe filter. This removes any undissolved microcrystals, ensuring you are working with a true solution and leading to more reproducible results. 4. Fresh Preparations: Prepare solutions fresh before each experiment. Flavonoids can degrade or precipitate from aqueous solutions over time, even when stored at 4°C.

Frequently Asked Questions (FAQs)

  • Q1: What is the approximate aqueous solubility of this compound?

  • Q2: Which organic solvents can I use to prepare a stock solution of this compound?

    • This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), ethanol, methanol, acetone, chloroform, dichloromethane, and ethyl acetate.[11][12][13] For biological experiments, DMSO and ethanol are the most common choices. Always aim for a final solvent concentration that is non-toxic to your experimental system (typically <0.5% for DMSO).[14]

  • Q3: How does pH affect the solubility and stability of this compound?

    • For many flavonoids with phenolic hydroxyl groups, increasing the pH to a slightly alkaline range (e.g., pH > 7) can increase solubility by ionizing the hydroxyl groups, making the molecule more polar.[4] However, this can also accelerate degradation.[5] Catechins are generally more stable in acidic conditions (around pH 4) and degrade in neutral to alkaline solutions.[5][6] Therefore, a balance must be struck. If using a higher pH to dissolve the compound, it is crucial to use the solution immediately.

  • Q4: What are cyclodextrins and how do they work?

    • Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[15] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity. This "host-guest" complex effectively shields the hydrophobic compound from water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous solutions.[3] This can dramatically increase the apparent water solubility of the guest molecule.[7]

  • Q5: Can I prepare a supersaturated solution of this compound?

    • Yes, it is possible to create a temporary supersaturated solution. This involves dissolving the compound in a suitable solvent system at an elevated temperature and then allowing it to cool slowly without disturbance.[1][16] However, these solutions are thermodynamically unstable and can rapidly crystallize if agitated or seeded with a crystal.[1][17] While useful for certain applications like crystallization studies, they are not recommended for assays requiring long-term stability.

Quantitative Data: Solubility Comparison

The following tables provide quantitative data for the closely related flavan-3-ol, (+)-catechin, to serve as a reference for estimating the solubility of this compound.

Table 1: Solubility of (+)-Catechin in Water and Ethanol-Water Mixtures at Various Temperatures

Temperature (°C)Temperature (K)Solubility in Pure Water (g/L)Solubility in 13.2% (w/w) Ethanol (g/L)
4.45277.60.542.89
10.35283.50.743.93
25.00298.151.157.97
40.00313.152.4715.85
58.05331.25.5834.01
Data adapted from a study on (+)-catechin solubility.[1]

Table 2: Overview of Solubility Enhancement Techniques

Method Enhancement Factor Advantages Considerations
Co-solvency (e.g., Ethanol) 5-10x or more[1]Simple to implement, effective.Co-solvent may interfere with the biological assay.
pH Adjustment VariableCan be very effective if the molecule has ionizable groups.May cause degradation, especially at alkaline pH.[5]
Cyclodextrin Complexation 2-10x or more[7]Significant solubility increase, can improve stability.[8]Requires optimization of cyclodextrin type and ratio.
Solid Dispersion VariableEnhances dissolution rate, can lead to higher apparent solubility.[3]Requires specific preparation techniques (e.g., solvent evaporation, lyophilization).[10][18]
Micronization/Nanonization N/A (increases dissolution rate)Increases surface area, speeding up how fast the compound dissolves.Does not increase the equilibrium solubility.

Experimental Protocols

Here are detailed protocols for common solubility enhancement techniques, which can be adapted for this compound.

Protocol 1: Solubility Enhancement using Co-solvents (Ethanol-Water)

Objective: To prepare an aqueous solution of this compound using ethanol as a co-solvent.

Materials:

  • This compound powder

  • Ethanol (200 proof, absolute)

  • Purified water or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

  • 0.22 µm syringe filter

Methodology:

  • Prepare Stock Solution: Accurately weigh this compound powder and dissolve it in 100% ethanol to make a concentrated stock solution (e.g., 10-50 mg/mL). Use vortexing and gentle sonication to ensure it is fully dissolved.

  • Serial Dilution: Perform a serial dilution of the ethanol stock solution into your aqueous buffer. For example, to achieve a 100 µM solution with 1% final ethanol concentration:

    • Prepare an intermediate dilution of the stock in 100% ethanol.

    • Add 10 µL of the appropriate ethanol stock to 990 µL of your aqueous buffer.

  • Mix and Inspect: Vortex the final solution thoroughly. Visually inspect for any signs of precipitation (cloudiness or visible particles).

  • Filter: Before use, filter the solution through a 0.22 µm syringe filter to remove any undissolved aggregates.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

Objective: To prepare a water-soluble inclusion complex of this compound and Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol-water solution (e.g., 50:50 v/v)

  • Mortar and pestle

  • Vacuum oven or desiccator

Methodology:

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 ratio is a common starting point.[15]

  • Mixing: Place the accurately weighed HP-β-CD into a mortar.

  • Kneading: Slowly add a small amount of the ethanol-water solution to the HP-β-CD to form a paste. Add the weighed this compound to this paste.

  • Triturate: Knead the mixture thoroughly with the pestle for 30-60 minutes. The consistency should remain paste-like. If it becomes too dry, add a few more drops of the ethanol-water solution.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at 40°C for 24 hours to remove the solvents.

  • Final Product: The resulting dried powder is the this compound:HP-β-CD inclusion complex, which should have significantly improved water solubility.

  • Dissolution: Dissolve the complex powder directly into your aqueous buffer. Confirm the concentration using a validated analytical method (e.g., HPLC).

Protocol 3: Preparing a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30) to improve its dissolution rate.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP K30) or another suitable polymer

  • A suitable common solvent (e.g., methanol or ethanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Choose a weight ratio for your dispersion (e.g., 1:5 drug-to-polymer). Dissolve both the this compound and the polymer (PVP K30) in a minimal amount of a common solvent (like methanol) in a round-bottom flask.[10] Swirl until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the flask wall.

  • Final Drying: Transfer the flask to a vacuum oven and dry at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.[10]

  • Collection: Scrape the dried solid dispersion from the flask. The resulting powder can be stored in a desiccator and should be readily dispersible in aqueous media.

Visualizations

Workflow for Selecting a Solubilization Method

G Start Start: this compound Powder CheckAssay Is the final organic solvent concentration critical for the assay? Start->CheckAssay CoSolvent Use Co-Solvent Method (e.g., Ethanol, DMSO) CheckAssay->CoSolvent No CheckpH Is pH modification compatible with the assay and compound stability? CheckAssay->CheckpH Yes Final Aqueous Solution of This compound CoSolvent->Final pH_Adjust Use pH Adjustment CheckpH->pH_Adjust Yes Cyclodextrin Use Cyclodextrin Complexation CheckpH->Cyclodextrin No pH_Adjust->Final SolidDispersion Prepare Solid Dispersion (Advanced) Cyclodextrin->SolidDispersion Alternative Cyclodextrin->Final SolidDispersion->Final

Caption: Decision tree for choosing an appropriate solubilization strategy.

Cyclodextrin Inclusion Complex Formation

G cluster_0 Components cluster_1 Result Afzelechin This compound (Hydrophobic) Complex This compound Cyclodextrin Water-Soluble Inclusion Complex Afzelechin->Complex:f0 Encapsulated in Cavity Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex:f1 Forms Host

Caption: Encapsulation of this compound within a cyclodextrin host.

References

Troubleshooting co-elution of (-)-Afzelechin and its epimer in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography Troubleshooting

Topic: Co-elution of (-)-Afzelechin and its Epimer

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the co-elution of this compound and its epimer, (-)-epiafzelechin, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and its epimer so challenging?

A1: this compound and its epimer, (-)-epiafzelechin, are diastereomers. They have the same molecular weight and chemical formula, and differ only in the three-dimensional arrangement of atoms at a single chiral center. This structural similarity results in very similar physicochemical properties, making their separation by standard chromatographic techniques difficult. Effective separation requires the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention.

Q2: What are the most critical factors influencing the resolution of these epimers?

A2: The most critical factors for successfully resolving this compound and its epimer are:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating flavonoid isomers.

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., an alcohol like ethanol or isopropanol), and the presence of additives (e.g., acids like trifluoroacetic acid) can significantly impact selectivity.

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the resolution.

  • Flow Rate: Lower flow rates can sometimes improve resolution in chiral separations by allowing more time for the analytes to interact with the stationary phase.

Q3: Can I use reversed-phase chromatography to separate these epimers?

A3: While reversed-phase chromatography is a common technique for flavonoid analysis, achieving baseline separation of epimers like this compound and (-)-epiafzelechin on a standard achiral column (e.g., C18) is highly unlikely due to their similar polarities. Chiral recognition is necessary, which is typically achieved through normal-phase or polar organic mode chromatography on a chiral stationary phase.

Q4: What is "peak swapping" or elution order reversal, and can it occur with afzelechin epimers?

A4: Peak swapping, or the reversal of the elution order of enantiomers/epimers, can occur when changing chromatographic conditions such as the mobile phase composition or temperature. This phenomenon highlights the sensitive nature of chiral recognition mechanisms. It is possible for this to occur with afzelechin epimers, and it underscores the importance of consistent and well-documented experimental conditions.

Troubleshooting Guide: Co-elution of this compound and its Epimer

This guide provides a systematic approach to resolving the co-elution of this compound and its epimer.

Initial Assessment
  • Confirm Peak Identity: Use mass spectrometry (MS) to confirm that the co-eluting peak indeed contains both this compound and its epimer, which will have the same mass-to-charge ratio (m/z).

  • Evaluate Peak Shape: Poor peak shape (e.g., tailing or fronting) can exacerbate co-elution. Address any peak shape issues before attempting to improve resolution.

Troubleshooting Steps
IssuePossible Cause(s)Recommended Action(s)
Complete Co-elution (Single Peak) Inappropriate chiral stationary phase (CSP).Screen different types of polysaccharide-based CSPs (e.g., cellulose-based like CHIRALPAK® IB, or amylose-based).
Suboptimal mobile phase.1. Vary the alcohol modifier (e.g., switch between ethanol and isopropanol).2. Adjust the concentration of the alcohol modifier.3. Introduce a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape and potentially enhance chiral recognition.
Partial Co-elution (Overlapping Peaks) Insufficient selectivity of the current method.1. Optimize the mobile phase composition by making small, incremental changes to the modifier concentration.2. Evaluate the effect of column temperature. Try decreasing or increasing the temperature in 5 °C increments.3. Reduce the flow rate to increase the interaction time with the CSP.
Column overload.Decrease the sample concentration or injection volume.
Poor Peak Shape Affecting Resolution Secondary interactions with the stationary phase.Ensure the mobile phase contains an appropriate additive (e.g., a small percentage of acid) to suppress silanol interactions.
Incompatible sample solvent.Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound and its epimer.

Caption: A step-by-step workflow for troubleshooting the co-elution of this compound and its epimer.

Experimental Protocols

Recommended Starting HPLC Method
  • Column: CHIRALPAK® IB N-3 (150 x 4.6 mm, 3 µm) or a similar cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (70:30:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in ethanol at a concentration of approximately 1 mg/mL.

Method Development and Optimization Workflow

The following diagram outlines the logical progression for developing and optimizing the separation method.

MethodDevelopment Method Development Workflow for Afzelechin Epimer Separation start Start: Method Development select_csp 1. Select CSP: Cellulose-based (e.g., CHIRALPAK IB N-3) start->select_csp initial_conditions 2. Initial Conditions: Hexane/EtOH/TFA (70:30:0.1) 1.0 mL/min, 25 °C select_csp->initial_conditions run_analysis 3. Perform Analysis initial_conditions->run_analysis evaluate_separation 4. Evaluate Separation: - Resolution (Rs) - Retention times (tR) run_analysis->evaluate_separation optimize 5. Optimize if Rs < 1.5 evaluate_separation->optimize Rs < 1.5 final_method 6. Finalize Method evaluate_separation->final_method Rs >= 1.5 adjust_modifier Adjust EtOH % (e.g., 25-35%) optimize->adjust_modifier change_alcohol Try different alcohol (e.g., Isopropanol) adjust_modifier->change_alcohol adjust_temp Vary Temperature (20-40 °C) change_alcohol->adjust_temp adjust_temp->run_analysis

Caption: A logical workflow for developing a chiral HPLC method for afzelechin epimer separation.

Data Presentation

The following table presents hypothetical but realistic data for a successful separation of this compound and its epimer, based on the expected performance of the recommended starting method. This table can be used as a benchmark for evaluating the success of your method development.

ParameterThis compound(-)-Epiafzelechin
Retention Time (tR) (min) 8.59.8
Tailing Factor (Tf) 1.11.2
Resolution (Rs) \multicolumn{2}{c}{1.8}

Note: A resolution value (Rs) of 1.5 or greater indicates baseline separation.

Technical Support Center: Storage and Handling of (-)-Afzelechin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (-)-Afzelechin to prevent its oxidation and ensure its stability for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a flavan-3-ol, a type of flavonoid found in various plants.[1][2][3] Like other catechins, it possesses significant antioxidant and potential therapeutic properties. The stability of this compound is crucial because oxidation can alter its chemical structure, leading to a loss of biological activity and potentially forming undesirable degradation products. This can compromise the accuracy and reproducibility of experimental results.

Q2: What are the main factors that cause the oxidation of this compound?

A2: The primary factors contributing to the oxidation of this compound and other flavan-3-ols are:

  • pH: Stability is highly pH-dependent. Catechins are generally more stable in acidic conditions (pH < 4) and degrade rapidly in neutral to alkaline solutions (pH > 6).[4][5][6]

  • Temperature: Elevated temperatures accelerate the rate of oxidation.[4][5][6]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxygen: The presence of oxygen is a direct participant in the oxidation process.

  • Presence of Metal Ions: Metal ions can catalyze oxidation reactions.

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term storage of solid, pure this compound, the following conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or below.[7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by using amber-colored vials or by storing in a dark location.

  • Container: Use well-sealed containers to prevent moisture absorption.

Q4: How should I prepare and store solutions of this compound?

A4: When preparing solutions of this compound for experiments, consider the following:

  • Solvent: Use deoxygenated solvents. For aqueous solutions, use a buffer with a pH below 4.0 for enhanced stability.[5][8]

  • Preparation: Prepare solutions fresh whenever possible. If storage is necessary, store at 2-8°C for short periods (a few hours) and at -20°C or -80°C for longer durations.

  • Antioxidants: Consider adding an antioxidant, such as ascorbic acid, to the solution to inhibit oxidation.[9]

Q5: What are the visible signs of this compound degradation?

A5: A common sign of flavonoid oxidation is a change in the color of the solution, often turning yellowish or brownish. However, significant degradation can occur before any color change is apparent. Therefore, it is crucial to rely on analytical methods for an accurate assessment of stability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my this compound sample. Oxidation of the compound.1. Verify storage conditions (temperature, light, atmosphere). 2. Use a fresh stock of this compound. 3. For solutions, prepare them fresh before each experiment in a low pH buffer and consider adding an antioxidant.
My this compound solution has turned yellow/brown. Significant oxidation has occurred.1. Discard the solution. 2. Review your solution preparation and storage protocol. Ensure the use of deoxygenated solvents and a low pH buffer. 3. Prepare smaller batches of the solution more frequently.
I see unexpected peaks in my HPLC chromatogram. These could be degradation products of this compound.1. Confirm the identity of the main peak by comparing the retention time with a fresh standard. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Optimize your storage and handling procedures to minimize degradation.
Inconsistent experimental results using this compound. Variability in the stability of the compound between experiments.1. Standardize your protocol for preparing and handling this compound solutions. 2. Always use a fresh solution or a solution that has been stored under validated stable conditions. 3. Routinely check the purity of your this compound stock using HPLC.

Data Presentation

Table 1: Effect of pH and Temperature on Catechin Stability

The following table summarizes the percentage of catechin remaining after 10 days of storage in buffer solutions at different pH values and temperatures. This data, from a study on a structurally similar catechin, provides a strong indication of the stability profile you can expect for this compound.[6]

pHStorage Temperature (°C)Catechin Remaining (%)
1.52582.80 ± 0.15
1.53776.08 ± 2.39
1.55558.96 ± 1.82
7.42550.26 ± 0.52
7.43735.78 ± 2.34
7.45532.48 ± 0.15
8.02550.69 ± 0.46
8.03726.16 ± 2.11
8.05517.01 ± 0.47

Table 2: Recommended Storage Conditions Summary

Storage FormTemperatureAtmosphereLight ConditionRecommended Duration
Solid -20°C or belowInert (Argon/Nitrogen)DarkLong-term (Years)
Solution (in acidic buffer, pH < 4) 2-8°CSealed, minimal headspaceDarkShort-term (Hours to days)
Solution (in acidic buffer, pH < 4) -20°C or belowSealed, minimal headspaceDarkMid-term (Weeks to months)
Solution (in organic solvent) -20°C or belowSealed, minimal headspaceDarkMid-term (Weeks to months)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method (e.g., HPLC).[10]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV or DAD detector

  • C18 column

  • pH meter

  • Water bath

  • UV chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 2 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

    • Dissolve a known amount in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (254 nm) in a UV chamber for 24 hours.

    • Dissolve a known amount in methanol and dilute for HPLC analysis.

  • Control Sample: Dilute the stock solution with the mobile phase to the same concentration as the stressed samples.

  • HPLC Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Protocol 2: Evaluation of Antioxidant Efficacy in Stabilizing this compound Solutions

This protocol assesses the effectiveness of an antioxidant, such as ascorbic acid, in preventing the oxidation of this compound in an aqueous solution.

Materials:

  • This compound

  • Ascorbic acid

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV or DAD detector

  • C18 column

Procedure:

  • Prepare Solutions:

    • Control Solution: Prepare a solution of this compound in pH 7.4 phosphate buffer at a concentration of 100 µg/mL.

    • Test Solution: Prepare a solution of this compound (100 µg/mL) and ascorbic acid (e.g., 100 µg/mL) in pH 7.4 phosphate buffer.

  • Incubation: Store both solutions at room temperature, exposed to air and ambient light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Immediately analyze the aliquots by HPLC to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for both the control and test solutions.

    • Compare the degradation rates to determine the stabilizing effect of the ascorbic acid.

Visualizations

cluster_storage Long-Term Storage cluster_experiment Experimental Use Solid this compound Solid this compound Inert Gas Inert Gas Solid this compound->Inert Gas under Low Temperature Low Temperature Solid this compound->Low Temperature at Darkness Darkness Solid this compound->Darkness in This compound Solution This compound Solution Solid this compound->this compound Solution Dissolution Low pH Buffer Low pH Buffer This compound Solution->Low pH Buffer in Fresh Preparation Fresh Preparation This compound Solution->Fresh Preparation requires Antioxidant Antioxidant This compound Solution->Antioxidant + (optional)

Caption: Recommended workflow for the storage and experimental use of this compound.

This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (O2, light, heat, metal ions) Oxidized Intermediates->this compound Reduction (Antioxidants) Degradation Products Degradation Products Oxidized Intermediates->Degradation Products Further Reactions

Caption: Simplified oxidation pathway of this compound and the role of antioxidants.

action action start Inconsistent Results? check_solution Solution fresh & at low pH? start->check_solution check_solid Solid stored correctly? check_solution->check_solid Yes new_solution Prepare fresh solution in low pH buffer check_solution->new_solution No new_solid Use new batch of solid this compound check_solid->new_solid No add_antioxidant Consider adding antioxidant check_solid->add_antioxidant Yes new_solution->start new_solid->start add_antioxidant->start

Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.

References

Technical Support Center: Efficient Synthesis of (-)-Afzelechin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of (-)-Afzelechin synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on key reaction steps known to be problematic.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (poor trans:cis ratio) in Mitsunobu Reaction The electron-rich nature of the B-ring can promote a competing SN1 pathway, leading to a loss of stereochemical integrity.[1]Introduce an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) group, on the phenolic hydroxyl groups of the B-ring fragment. This modification disfavors the formation of a benzylic cation, thereby favoring the desired SN2 pathway.[1] For substrates with a single oxygen substituent on the B-ring, which are particularly prone to the SN1 pathway, the use of a Boc protecting group has been shown to afford a single diastereomer.[1]
Low Yield in Mitsunobu Reaction - Incomplete reaction. - Degradation of reagents (e.g., DEAD/DIAD, PPh3). - Steric hindrance.- Ensure all reagents are fresh and anhydrous. Triphenylphosphine can oxidize over time. - Use an excess of Mitsunobu reagents (typically 1.5-2.0 equivalents). - For sterically hindered alcohols, consider using alternative azodicarboxylates like ADDP (1,1'-(azodicarbonyl)dipiperidine) which can sometimes improve yields.
Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation - Incorrect choice of chiral ligand (AD-mix-α vs. AD-mix-β). - Presence of impurities that can poison the catalyst. - A secondary, less selective catalytic cycle may be competing with the primary cycle.[2]- Carefully select the AD-mix based on the desired stereoisomer. For the synthesis of this compound precursors, the appropriate ligand must be chosen to yield the desired diol. - Ensure the chalcone starting material is highly pure. - Use a higher molar concentration of the chiral ligand to suppress the secondary catalytic cycle.[2]
Formation of Side Products in Chalcone Synthesis - Self-condensation of the acetophenone. - Cannizzaro reaction of the aldehyde.- Use a suitable base for the Claisen-Schmidt condensation. While NaOH or KOH are common, using milder bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes offer better control, especially with sensitive substrates.[3] - Add the aldehyde slowly to the reaction mixture containing the acetophenone and the base.
Difficulty in Purifying the Final Product - Presence of closely related stereoisomers (e.g., the cis isomer). - Residual triphenylphosphine oxide from the Mitsunobu reaction.- Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) for separation.[4] - If isomers are difficult to separate, consider recrystallization. - To remove triphenylphosphine oxide, wash the crude reaction mixture with a non-polar solvent like diethyl ether or hexane in which the by-product is sparingly soluble, or use a polymer-supported triphenylphosphine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring the correct stereochemistry in this compound synthesis?

A1: The Mitsunobu reaction is a crucial step for establishing the trans stereochemistry at the C2 and C3 positions of the flavan-3-ol core.[1] Achieving high diastereoselectivity in this step is paramount. The primary challenge is to prevent a competing SN1 reaction, which leads to racemization at the C2 position.[1]

Q2: How can I improve the yield and enantioselectivity of the Sharpless asymmetric dihydroxylation of the precursor chalcone?

A2: To improve the Sharpless asymmetric dihydroxylation, ensure that the chalcone substrate is of high purity, as impurities can negatively affect the catalyst. The choice between AD-mix-α and AD-mix-β is critical and depends on the desired stereochemistry of the resulting diol.[2][5] Using a slight excess of the AD-mix and maintaining the recommended reaction temperature are also important for optimal results.

Q3: Are there alternative methods to the Mitsunobu reaction for the synthesis of the flavan-3-ol core?

A3: Yes, other methods exist, such as those involving the reduction of a flavanone intermediate. However, the Mitsunobu reaction, when optimized, provides a reliable and stereocontrolled route to the desired trans isomer.[1][6]

Q4: What are the best practices for the purification of this compound?

A4: Purification is typically achieved through silica gel column chromatography.[4] A gradient elution system, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, is often effective. Thin-layer chromatography (TLC) should be used to monitor the separation. In some cases, recrystallization from a suitable solvent system can further enhance purity.[7]

Quantitative Data

Table 1: Influence of B-Ring Substitution on the Diastereoselectivity of the Mitsunobu Reaction [1]

B-Ring Substituent(s)Protecting GroupDiastereomeric Ratio (trans:cis)
None-Single diastereomer
4'-OHH93:7
4'-OBocBoc>99:1 (single diastereomer detected)
3',4'-diOHH97:3
3',4',5'-triOHHSingle diastereomer

Experimental Protocols

Key Experiment: Stereocontrolled Mitsunobu Reaction for this compound Precursor[1]

This protocol describes the crucial cyclization step to form the flavan ring with the desired trans stereochemistry.

Materials:

  • (2R,3S)-3-hydroxy-1-(2,4,6-trihydroxyphenyl)-3-(4-(tert-butoxycarbonyloxy)phenyl)propan-1-one

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the diol starting material (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add diisopropyl azodicarboxylate (1.5 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the protected this compound.

  • The protecting groups can then be removed under appropriate conditions to yield this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_end Final Product start1 2,4,6-Trihydroxyacetophenone chalcone Claisen-Schmidt Condensation (Chalcone Formation) start1->chalcone start2 p-Anisaldehyde start2->chalcone dihydroxylation Sharpless Asymmetric Dihydroxylation chalcone->dihydroxylation protection Protection of Phenolic Hydroxyls dihydroxylation->protection mitsunobu Stereocontrolled Mitsunobu Reaction protection->mitsunobu deprotection Deprotection mitsunobu->deprotection end_product This compound deprotection->end_product

Caption: Synthetic workflow for this compound.

mitsunobu_troubleshooting problem Low Diastereoselectivity in Mitsunobu Reaction cause Cause: Competing SN1 Pathway (Electron-Rich B-Ring) problem->cause solution Solution: Introduce Electron-Withdrawing Protecting Group (e.g., Boc) cause->solution outcome Outcome: Favors SN2 Pathway, Improved Diastereoselectivity solution->outcome

Caption: Troubleshooting low diastereoselectivity.

References

Technical Support Center: Overcoming Low Bioavailability of (-)-Afzelechin in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of (-)-Afzelechin in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A: this compound is a flavan-3-ol, a type of flavonoid found in various plants.[1][2] Like many polyphenolic compounds, this compound exhibits poor water solubility and is subject to significant first-pass metabolism in the gut and liver. These factors drastically reduce its systemic absorption and overall bioavailability, limiting its therapeutic efficacy in in vivo studies.[3]

Q2: What are the primary factors contributing to the low oral bioavailability of this compound?

A: The main contributors to the low oral bioavailability of this compound and similar flavonoids are:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids leads to poor dissolution, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: this compound can be extensively metabolized by enzymes in the intestinal wall and liver before it reaches systemic circulation.

  • Efflux by Transporters: It may be subject to efflux back into the intestinal lumen by transporters like P-glycoprotein.

  • Degradation in the GI Tract: The stability of the compound can be compromised by the harsh pH conditions of the stomach and enzymatic degradation.

Q3: Are there any reported pharmacokinetic data for this compound or its isomers after oral administration?

A: While specific oral pharmacokinetic data for this compound is limited, a study on its stereoisomer, (-)-epiafzelechin, in C57BL/6J mice after intravenous (i.v.) and intraperitoneal (i.p.) injections provides some insight. The maximum plasma concentration (Cmax) was 10.6 µg/mL for i.v. and 6.0 µg/mL for i.p. administration, with a short distribution half-life of 7.0 minutes and 12.6 minutes, respectively.[4] For comparison, a study on tea catechins in rats, including the structurally similar (-)-epicatechin, reported an absolute oral bioavailability of 0.39.[3]

Troubleshooting Guide

Issue 1: Inconsistent or non-detectable plasma concentrations of this compound after oral gavage.
Potential Cause Troubleshooting Step
Poor Solubility and Dissolution Formulate this compound in a vehicle that enhances its solubility. Common options include suspensions in carboxymethylcellulose (CMC) with a surfactant like Tween 80, or dissolution in a co-solvent system (e.g., polyethylene glycol, ethanol, water).
Rapid Metabolism Consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., piperine to inhibit cytochrome P450 enzymes). However, this can introduce confounding variables and should be carefully controlled.
Low Dose The administered dose may be too low to achieve detectable plasma concentrations. Review literature for effective dose ranges of similar flavonoids and consider a dose-escalation study.
Analytical Method Sensitivity Ensure the analytical method (e.g., LC-MS/MS) is sufficiently sensitive to detect the expected low concentrations of this compound and its metabolites. The lower limit of quantitation (LLOQ) should be in the low ng/mL range.[4]
Issue 2: High variability in plasma concentrations between individual animals.
Potential Cause Troubleshooting Step
Inconsistent Formulation Ensure the formulation is homogenous. If using a suspension, vortex thoroughly before each administration to ensure uniform particle distribution.
Differences in Gut Microbiota The gut microbiome can metabolize flavonoids. While difficult to control, acknowledging this as a potential source of variability is important. Standardizing animal housing and diet can help minimize inter-individual differences.
Fasting State The presence or absence of food can significantly impact absorption. Standardize the fasting period for all animals before dosing.

Strategies to Enhance Bioavailability

Several formulation strategies can be employed to improve the oral bioavailability of this compound. Below are summaries of common approaches with comparative data from studies on similar flavonoids.

Data Presentation: Pharmacokinetic Parameters of Flavonoids with and without Bioavailability Enhancement
Compound & Formulation Animal Model Dose Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%) Reference
Daidzein (Coarse Suspension) Rat10 mg/kg~150~1000100[5]
Daidzein (Nanosuspension) Rat10 mg/kg~400~2650265.6[5]
Daidzein (Nanoemulsion) Rat10 mg/kg~350~2620262.3[5]
(-)-Epicatechin (in Catechin-Fraction) Rat5000 mg/kg15-112 µg/mL--[3]

Note: Data for this compound is not available. The table presents data for structurally similar flavonoids to illustrate the potential impact of formulation strategies.

Experimental Protocols

Preparation of this compound Loaded Liposomes

This protocol is adapted from methods used for encapsulating similar phenolic compounds like epigallocatechin-3-gallate and baicalein.[6][7]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Tween-80

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Chloroform and Methanol (for lipid film hydration method)

Method: Thin-Film Hydration

  • Dissolve SPC and cholesterol in a 9:1 (w/w) ratio in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

  • Add this compound to the lipid solution.

  • Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) containing Tween-80 (e.g., 15 µL/mL) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).

  • To reduce the particle size and create unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or homogenize it using a high-pressure homogenizer.

  • To separate the encapsulated this compound from the free compound, use dialysis or ultracentrifugation.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Preparation of this compound Solid Dispersion

This protocol is based on general methods for preparing solid dispersions of poorly water-soluble drugs.[8][9][10]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene Glycol 4000 (PEG 4000), or Soluplus®)

  • Organic solvent (e.g., ethanol, methanol, or a mixture)

Method: Solvent Evaporation

  • Dissolve both this compound and the chosen hydrophilic carrier in a suitable organic solvent.

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A solid mass will be formed on the wall of the flask. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate, and changes in crystallinity (e.g., using DSC or XRD).

Visualizations

Experimental Workflow for Enhancing this compound Bioavailability

G cluster_0 Formulation Development cluster_1 In Vivo Study Afzelechin_Powder This compound Powder Liposome_Prep Liposomal Encapsulation Afzelechin_Powder->Liposome_Prep Thin-film hydration SD_Prep Solid Dispersion Afzelechin_Powder->SD_Prep Solvent evaporation NP_Prep Nanoparticle Formulation Afzelechin_Powder->NP_Prep Reduction method Oral_Admin Oral Administration to Animal Model Liposome_Prep->Oral_Admin SD_Prep->Oral_Admin NP_Prep->Oral_Admin Blood_Sampling Blood Sampling Oral_Admin->Blood_Sampling PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis

Caption: Workflow for developing and testing enhanced bioavailability formulations of this compound.

Hypothesized Signaling Pathway Modulation by this compound

This diagram illustrates potential signaling pathways that may be modulated by this compound, based on evidence from the structurally related flavonoid, (-)-epicatechin.[11][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor ROS ROS Receptor->ROS Stimulus Afzelechin This compound Afzelechin->ROS Inhibits MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Afzelechin->MAPK_Pathway Inhibits IKK IKK ROS->IKK ROS->MAPK_Pathway IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB - IκB (Inactive) NFkB NF-κB (Active) NFkB_IkB->NFkB IkB degradation Gene_Expression Gene Expression (Inflammation, Apoptosis) NFkB->Gene_Expression Translocates to nucleus MAPK_Pathway->Gene_Expression Regulates

Caption: Potential modulation of NF-κB and MAPK signaling pathways by this compound.

References

Enhancing the resolution of (-)-Afzelechin peaks in NMR spectroscopy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the resolution of (-)-Afzelechin peaks in NMR spectroscopy.

Troubleshooting Guide

This section addresses specific issues you may encounter during your NMR experiments with this compound.

Issue: My ¹H-NMR spectrum shows significant peak overlap in the aromatic region, making it difficult to assign protons.

  • Possible Cause: The chemical shifts of the aromatic protons in this compound are inherently close, leading to overlapping signals in standard NMR solvents.

  • Solution 1: Change the NMR Solvent. The chemical shifts of flavonoid protons can be significantly influenced by the solvent due to effects like magnetic anisotropy and polarity.[1] Trying a different deuterated solvent can often resolve overlapping peaks.[2] For instance, spectra recorded in benzene-d6 often show different patterns compared to those in chloroform-d3.[2]

  • Solution 2: Two-Dimensional (2D) NMR. When 1D NMR spectra are insufficient due to peak overlap, 2D NMR techniques are essential.[3][4]

    • COSY (Correlation Spectroscopy): Helps identify spin-spin coupled protons, allowing you to trace proton connectivities even in crowded regions.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals over a second dimension and greatly enhancing resolution.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Issue: The peaks in my spectrum are very broad, compromising resolution and accuracy.

  • Possible Cause 1: Poor Shimming. An inhomogeneous magnetic field is a common cause of broad peaks.

    • Solution: Carefully shim the spectrometer before acquiring your data. If the problem persists, the instrument may require adjustments by a qualified technician.[2]

  • Possible Cause 2: Sample Concentration and Solubility. A sample that is too concentrated or not fully dissolved will lead to peak broadening.[2]

    • Solution: Ensure your sample is completely dissolved. If solubility is an issue, try a different solvent or gently warm the sample. Use an appropriate sample concentration; overly concentrated samples can increase viscosity and broaden lines.

  • Possible Cause 3: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Use high-purity solvents and glassware. If contamination is suspected, passing the sample through a small plug of Chelex resin may help.

Issue: I am experiencing a low signal-to-noise (S/N) ratio, especially for my ¹³C-NMR.

  • Possible Cause: The inherent low sensitivity of NMR, particularly for the ¹³C nucleus, can make it difficult to detect signals from dilute samples.[1][6]

  • Solution 1: Increase the Number of Scans. The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.[7]

  • Solution 2: Use a Higher Field Spectrometer. Higher magnetic field strengths lead to greater sensitivity and improved spectral dispersion.

  • Solution 3: Optimize Acquisition Parameters. Adjusting parameters like the relaxation delay (d1) is crucial. For quantitative ¹³C NMR, a longer relaxation delay is necessary to ensure full relaxation of all carbon nuclei.[4]

  • Solution 4: Use a Cryoprobe. If available, a cryogenically cooled probe significantly enhances sensitivity, allowing for faster data acquisition or analysis of smaller sample quantities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy to enhance the resolution of this compound NMR peaks?

The most effective strategy is a combination of optimized sample preparation and the use of multi-dimensional NMR techniques. Start by ensuring your sample is pure and dissolved in an appropriate solvent. Then, acquire a high-quality 1D ¹H spectrum. If peak overlap is an issue, proceed with 2D NMR experiments like COSY, HSQC, and HMBC to resolve individual signals.[3][8]

Q2: Which deuterated solvents are recommended for the NMR analysis of this compound and other flavonoids?

Commonly used solvents for flavonoid analysis are methanol-d4, DMSO-d6, and acetone-d6.[1][9] The choice of solvent can alter the chemical shifts of protons and carbons, which can be advantageous for resolving overlapping signals.[1] For example, using pyridine-d5 can cause a systematic low-field shift for proton resonances compared to methanol-d4 or DMSO-d6, which may help in separating crowded spectral regions.[1]

Q3: How can 2D NMR experiments help in the structural elucidation of this compound?

2D NMR is a powerful tool for the complete structural assignment of flavonoids.[3]

  • COSY experiments establish ¹H-¹H coupling networks, identifying adjacent protons.

  • HSQC provides direct ¹H-¹³C correlations, assigning protons to their respective carbons.

  • HMBC reveals long-range ¹H-¹³C correlations (2-3 bonds), which are critical for connecting different fragments of the molecule and assigning non-protonated carbons.[3]

Q4: Are there advanced processing techniques to improve the resolution of my existing data?

Yes, several post-acquisition processing techniques can enhance spectral resolution.

  • Resolution Enhancement Functions: Applying functions like Lorentzian-to-Gaussian transformation can narrow line widths and resolve fine structures.[10]

  • Deconvolution Algorithms: These methods can computationally separate overlapping signals, effectively increasing the resolution of the spectrum.[11]

  • Pure Shift NMR: This is an acquisition technique, not a processing one, but it's worth noting. "Pure shift" experiments aim to collapse multiplets into singlets, dramatically simplifying spectra and resolving overlap.[5]

Experimental Protocols and Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Flavan-3-ol Structures

Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent and experimental conditions. The data below is a generalized representation for the flavan-3-ol core structure to which this compound belongs.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~4.5 - 5.0~78 - 82
3~3.8 - 4.2~66 - 70
4~2.5 - 2.9~28 - 32
4a-~98 - 102
5-~155 - 158
6~5.8 - 6.1~95 - 97
7-~156 - 159
8~5.8 - 6.1~94 - 96
8a-~154 - 157
1'-~130 - 132
2'~6.8 - 7.3~128 - 131
3'~6.7 - 6.9~114 - 116
4'-~155 - 158
5'~6.7 - 6.9~114 - 116
6'~6.8 - 7.3~128 - 131

Data compiled from typical values for flavan-3-ols.[1][3]

Protocol 1: Standard 1D ¹H-NMR Acquisition
  • Sample Preparation: Dissolve 1-5 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow and symmetrical solvent peak).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing: Apply Fourier Transform (FT) to the acquired FID. Phase correct the spectrum and perform baseline correction. Calibrate the spectrum by setting a known solvent residual peak to its correct chemical shift.

Protocol 2: 2D HSQC Experiment
  • Sample Preparation: As per the 1D ¹H-NMR protocol. A slightly more concentrated sample may be beneficial.

  • Spectrometer Setup: Lock and shim as for the 1D experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

    • Spectral Width (F2 - ¹H dimension): ~12-16 ppm.

    • Spectral Width (F1 - ¹³C dimension): ~160-180 ppm.

    • Number of Scans (NS): 4 to 16 per increment.

    • Number of Increments (F1): 256 to 512.

    • Relaxation Delay (D1): 1.5 seconds.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz for aromatic and aliphatic carbons.

  • Processing: Apply Fourier Transform in both dimensions. Perform phase and baseline correction. The resulting 2D spectrum will show correlations between protons and their directly bonded carbons.

Visualized Workflows

TroubleshootingWorkflow Start Poor NMR Resolution (Broad or Overlapping Peaks) CheckShims Check Spectrometer Shims Start->CheckShims Is the magnetic field homogeneous? SamplePrep Review Sample Preparation CheckShims->SamplePrep Shims are good ChangeSolvent Acquire Spectrum in Different Solvent (e.g., Benzene-d6) SamplePrep->ChangeSolvent Sample is pure & concentration is optimal AdjustTemp Acquire Spectrum at Higher Temperature SamplePrep->AdjustTemp Rotamers or aggregation suspected TwoD_NMR Perform 2D NMR (COSY, HSQC) ChangeSolvent->TwoD_NMR Overlap persists Resolved Peaks Resolved ChangeSolvent->Resolved Successful TwoD_NMR->Resolved Successful AdjustTemp->TwoD_NMR Overlap persists AdjustTemp->Resolved Successful

Caption: Troubleshooting workflow for poor NMR peak resolution.

ExperimentSelection Start Start: Purified this compound Sample OneD_H 1. Acquire 1D ¹H Spectrum Start->OneD_H CheckOverlap 2. Assess Peak Overlap OneD_H->CheckOverlap OneD_C 3. Acquire 1D ¹³C & DEPT Spectra CheckOverlap->OneD_C Minimal Overlap TwoD_COSY 4a. Acquire ¹H-¹H COSY CheckOverlap->TwoD_COSY Significant Overlap Structure 6. Propose Structure OneD_C->Structure TwoD_HSQC 4b. Acquire ¹H-¹³C HSQC TwoD_COSY->TwoD_HSQC TwoD_HMBC 5. Acquire ¹H-¹³C HMBC TwoD_HSQC->TwoD_HMBC TwoD_HMBC->Structure

Caption: Logical workflow for NMR experiment selection.

References

Minimizing epimerization of (-)-Afzelechin during experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Afzelechin. This resource provides essential guidance on minimizing its epimerization to (-)-epiafzelechin during experimental procedures, ensuring the integrity and validity of your research.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is a chemical process where the stereochemical configuration at one of the chiral centers in the this compound molecule is inverted. Specifically, the C2 position on the C-ring is susceptible to this change, converting this compound to its diastereomer, (-)-epiafzelechin. This can significantly impact the biological activity and physicochemical properties of the compound.

Q2: What are the primary factors that induce the epimerization of this compound?

A2: The main factors that promote the epimerization of this compound and related flavan-3-ols are:

  • pH: Neutral to alkaline conditions (pH > 7) significantly accelerate epimerization. Catechins are generally more stable in slightly acidic conditions (around pH 4).[1][2]

  • Temperature: Elevated temperatures increase the rate of epimerization. This effect is more pronounced at neutral or alkaline pH.

  • Solvent: The type of solvent used can influence stability. Protic solvents, especially in combination with heat and non-acidic pH, can facilitate epimerization.

  • Presence of Metal Ions: Certain metal ions can catalyze the epimerization process.[1]

  • Exposure to Air (Oxygen): While oxidation is a separate degradation pathway, the conditions that favor oxidation can sometimes overlap with those that promote epimerization.

Q3: How can I detect and quantify the epimerization of this compound in my samples?

A3: The most common and effective method for detecting and quantifying this compound and its epimer, (-)-epiafzelechin, is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A well-developed HPLC method with a C18 column can separate these two diastereomers, allowing for their individual quantification. The use of standards for both compounds is necessary for accurate quantification.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Significant peak for (-)-epiafzelechin in a supposedly pure this compound standard. 1. Improper storage of the standard: Storage at room temperature or in a non-acidic buffer. 2. Contamination during sample preparation: Use of non-acidified solvents or prolonged processing times.1. Store standards in a freezer (-20°C or below) as a dry powder or in an acidic solution (e.g., acidified methanol). 2. Prepare samples in acidic solvents (e.g., methanol with 0.1% formic acid), work quickly, and keep samples on ice.
Increase in (-)-epiafzelechin content after extraction from plant material. 1. High temperature during extraction: Using boiling solvents for extended periods. 2. Extraction solvent pH is too high: Using neutral or alkaline solvents. 3. Presence of metal ions from the sample matrix or equipment. 1. Use extraction methods that operate at lower temperatures, such as ultrasound-assisted or microwave-assisted extraction with temperature control, or even cold maceration. 2. Acidify the extraction solvent (e.g., ethanol/water with a small amount of acetic or formic acid to bring the pH to around 4-5). 3. Consider adding a chelating agent like EDTA to the extraction solvent to sequester metal ions.[1]
Epimerization observed during purification by column chromatography. 1. Slow separation process: Long residence time on the column. 2. Inappropriate stationary or mobile phase: Basic or neutral conditions on the column.1. Optimize the chromatography method to reduce the run time. 2. Use a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid). Ensure the stationary phase (e.g., silica gel, C18) is compatible with acidic conditions.
Inconsistent results in biological assays. Variable levels of this compound and (-)-epiafzelechin in different batches of prepared samples. 1. Strictly adhere to a standardized protocol that minimizes epimerization for all sample preparations. 2. Analyze the epimeric ratio of each batch by HPLC before conducting biological assays to ensure consistency.

Quantitative Data on Catechin Epimerization

While specific kinetic data for this compound is limited, the following tables summarize data for closely related flavan-3-ols, which provide a strong indication of the conditions to avoid.

Table 1: Effect of Temperature on the Epimerization of (-)-Epicatechin in Aqueous Solution

Temperature (°C)Conversion to (-)-Catechin after 8 hours (%)
60~25
90~70

Data derived from studies on (-)-epicatechin, a structurally similar flavan-3-ol.

Table 2: Influence of pH and Temperature on the Epimerization of Tea Catechins

Catechin TypeConditionsEpimer Formation (%)
Epigallocatechin (EGC)pH 6.0 buffer, 90°C, 30 min42.4
Epicatechin (EC)pH 6.0 buffer, 90°C, 30 min23.5
Epigallocatechin Gallate (EGCG)pH 6.0 buffer, 90°C, 30 min37.0
Epicatechin Gallate (ECG)pH 6.0 buffer, 90°C, 30 min23.6

This data highlights that galloyl-free catechins (like afzelechin) may epimerize faster than their gallated counterparts under similar conditions.[1]

Table 3: General Stability of Catechins at Different pH Values

pH RangeStability
< 4High stability
4 - 6Moderate stability, epimerization starts to increase
> 6Low stability, rapid epimerization and degradation

General observations from various studies on catechins.

Experimental Protocols

Protocol for Extraction and Purification of this compound with Minimized Epimerization

This protocol is a synthesized guideline based on best practices for handling flavan-3-ols.

1. Sample Preparation:

  • If starting from fresh plant material, freeze-dry (lyophilize) the sample immediately after harvesting to inhibit enzymatic degradation and preserve the chemical integrity.

  • Grind the lyophilized material into a fine powder.

2. Extraction:

  • Solvent: Use a mixture of 80% methanol or ethanol in water, acidified with 0.1% (v/v) formic acid or acetic acid.

  • Method:

    • Ultrasonic Bath Extraction (Recommended): Suspend the powdered plant material in the acidified solvent (1:20 w/v). Place the suspension in an ultrasonic bath and sonicate at a controlled low temperature (e.g., 25-30°C) for 30-60 minutes.

    • Maceration: If an ultrasonic bath is unavailable, macerate the powder in the acidified solvent at 4°C for 12-24 hours with occasional stirring.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

3. Purification by Column Chromatography:

  • Stationary Phase: Use Sephadex LH-20 or a C18 reversed-phase silica gel.

  • Mobile Phase:

    • For Sephadex LH-20, use a stepwise gradient of methanol in water.

    • For C18, use a gradient of acidified water (0.1% formic acid) and methanol or acetonitrile.

  • Procedure:

    • Dissolve the concentrated extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the pre-equilibrated column.

    • Elute with the chosen mobile phase gradient.

    • Collect fractions and monitor by TLC or HPLC to identify fractions containing this compound.

    • Pool the relevant fractions and evaporate the solvent under reduced pressure at a temperature below 40°C.

4. Analysis by HPLC-UV:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, gradually increasing it over 20-30 minutes to elute the compounds.

  • Detection: UV detector set at approximately 280 nm.

  • Quantification: Use certified reference standards of this compound and (-)-epiafzelechin to create calibration curves for accurate quantification.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage start Fresh Plant Material freeze_dry Freeze-Drying (Lyophilization) start->freeze_dry grind Grinding to Fine Powder freeze_dry->grind extraction Ultrasonic Extraction (Acidified Solvent, <30°C) grind->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation (<40°C) filtration->evaporation1 column_chrom Column Chromatography (Sephadex LH-20 or C18) (Acidic Mobile Phase) evaporation1->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection evaporation2 Solvent Evaporation (<40°C) fraction_collection->evaporation2 hplc HPLC-UV Analysis (Quantification of Epimers) evaporation2->hplc storage Store Purified this compound (-20°C or below, dry, dark) hplc->storage

Caption: Workflow for minimizing this compound epimerization.

Logical Relationship of Factors Influencing Epimerization

epimerization_factors cluster_conditions Experimental Conditions cluster_outcome Outcome cluster_mitigation Mitigation Strategies pH High pH (>7) Epimerization Increased Epimerization Rate (this compound -> (-)-Epiafzelechin) pH->Epimerization Temp High Temperature Temp->Epimerization Solvent Protic Solvents Solvent->Epimerization Metal Metal Ions Metal->Epimerization Acidic Acidic Conditions (pH ~4) Acidic->Epimerization Inhibits LowTemp Low Temperature LowTemp->Epimerization Inhibits Chelators Chelating Agents (EDTA) Chelators->Metal Sequesters Inert Inert Atmosphere

Caption: Factors influencing this compound epimerization.

References

Selection of appropriate internal standards for (-)-Afzelechin quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of (-)-Afzelechin

Welcome to the technical support center for the quantification of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing clear and actionable solutions to common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it critical for accurate quantification of this compound?

An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, in this case, this compound. It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1] The primary purpose of an internal standard is to correct for the variability inherent in an analytical workflow, including sample extraction, potential degradation of the analyte, and inconsistencies in injection volume during chromatographic analysis.[2] By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved.

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

The ideal internal standard should:

  • Be structurally and chemically similar to this compound to ensure comparable behavior during sample preparation and analysis.

  • Not be naturally present in the sample matrix being analyzed.[1]

  • Be chromatographically resolved from this compound and other potential interferences.

  • Have a similar, but not identical, mass-to-charge ratio (m/z) to this compound for mass spectrometry-based detection.

  • Exhibit similar ionization efficiency in the mass spectrometer source.

The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled this compound.[3] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same matrix effects, providing the most accurate correction.[3][4]

Q3: Which compounds are recommended as internal standards for this compound quantification?

The selection of an internal standard depends on the availability of the compound and the specific analytical method. Below is a table summarizing potential internal standards for this compound quantification.

Internal Standard TypeCompound NameRationale for UseConsiderations
Ideal Stable Isotope-Labeled this compoundCo-elutes with this compound and experiences identical matrix effects, providing the most accurate correction.[3]May be commercially unavailable or expensive to synthesize.
Excellent (-)-EpiafzelechinA structural isomer of this compound, exhibiting very similar physicochemical properties.[5]Must be chromatographically separated from this compound.
Good (+)-Catechin or (-)-EpicatechinStructurally similar flavan-3-ols that are commercially available.May have different retention times and ionization efficiencies that need to be carefully evaluated.
Acceptable Other structurally related flavonoids (e.g., Kaempferol)Share the same core flavonoid structure.May exhibit more significant differences in extraction recovery and chromatographic behavior.

Q4: What should I do if a stable isotope-labeled internal standard for this compound is not available?

When a stable isotope-labeled internal standard is not accessible, the next best option is to use a structural analog.[2] For this compound, a suitable structural analog would be another flavan-3-ol, such as (-)-epiafzelechin, (+)-catechin, or (-)-epicatechin.[5] It is crucial to validate the chosen analog to ensure it behaves similarly to this compound under the specific experimental conditions. This includes evaluating its extraction efficiency, chromatographic retention, and ionization response relative to the analyte.

Q5: How should the internal standard be prepared and added to the samples?

The internal standard should be prepared as a stock solution in a solvent that is compatible with the extraction solvent and the initial mobile phase. A working solution is then prepared by diluting the stock solution. A precise volume of the working solution should be added to every sample, standard, and quality control at the very beginning of the sample preparation process.[1] This ensures that the internal standard is present throughout all subsequent steps and can effectively account for any variability.

Troubleshooting Guide

Problem 1: I am observing poor peak shape (tailing or fronting) for this compound and/or my internal standard.

  • Possible Cause: Inappropriate mobile phase pH. For acidic flavonoids, a low pH mobile phase (e.g., with 0.1-0.2% formic acid) can improve peak shape by suppressing the ionization of silanol groups on the column.[6]

  • Possible Cause: Secondary interactions with the stationary phase. This can be addressed by using a column with end-capping or by adding a small amount of a competing agent to the mobile phase.

  • Possible Cause: Column overload. Try injecting a smaller sample volume or diluting the sample.

Problem 2: My signal intensity is low or highly variable.

  • Possible Cause: Suboptimal mass spectrometry parameters. Optimize source parameters such as gas flows, temperatures, and voltages for this compound and the chosen internal standard.

  • Possible Cause: Ion suppression due to matrix effects.[7] Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte and internal standard.[6] To mitigate this, improve the sample clean-up procedure (e.g., using solid-phase extraction), or adjust the chromatography to separate the analyte from the interfering compounds.[8] A post-column infusion experiment can help identify regions of ion suppression in the chromatogram.[6][9]

Problem 3: The internal standard response is inconsistent across my samples.

  • Possible Cause: Inconsistent addition of the internal standard. Ensure that the internal standard is added precisely and accurately to all samples using calibrated pipettes.

  • Possible Cause: Degradation of the internal standard. Assess the stability of the internal standard in the sample matrix and during storage.

  • Possible Cause: The internal standard is not adequately correcting for matrix effects. This can occur if the internal standard and analyte have different retention times, placing them in different regions of matrix interference. Consider a stable isotope-labeled internal standard or an analog that co-elutes with the analyte.

Experimental Protocols

Sample Preparation from Plant Material
  • Extraction: Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., 80% methanol or 70% ethanol).[6][7]

  • Add the internal standard at a known concentration.

  • Vortex for 1 minute and sonicate for 30 minutes.[7]

  • Centrifugation and Filtration: Centrifuge the extract at 10,000 x g for 10 minutes.[7] Filter the supernatant through a 0.22 µm filter before LC-MS analysis.[6]

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with water or a low percentage of organic solvent to remove polar impurities.

    • Elute the flavonoids with methanol or acetonitrile.[6]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[6]

UPLC-MS/MS Analysis of this compound
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode. The choice of polarity should be optimized for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ions for both this compound and the internal standard should be optimized.

Visualizations

internal_standard_selection_workflow start Start: Need to Quantify This compound is_sil_available Is a Stable Isotope-Labeled This compound available? start->is_sil_available use_sil Use SIL this compound as Internal Standard is_sil_available->use_sil Yes is_analog_available Is a close structural analog (e.g., (-)-Epiafzelechin) available? is_sil_available->is_analog_available No end Proceed with Method Validation use_sil->end use_analog Use Structural Analog as Internal Standard is_analog_available->use_analog Yes consider_other Consider other flavonoids (e.g., Catechin, Kaempferol) is_analog_available->consider_other No validate_analog Validate Analog: - Co-elution - Similar ionization - Extraction recovery use_analog->validate_analog validate_analog->end consider_other->validate_analog

Caption: Workflow for the selection of an appropriate internal standard.

matrix_effects_diagram cluster_0 Without Matrix Effects cluster_1 With Matrix Effects (Ion Suppression) A_ideal Analyte Ionization IS_ideal Internal Standard Ionization A_suppressed Analyte Ionization (Suppressed) IS_suppressed Internal Standard Ionization (Suppressed) Matrix Co-eluting Matrix Components Matrix->A_suppressed Matrix->IS_suppressed ESI_Source Electrospray Ionization (ESI) Source ESI_Source->A_ideal Analyte + IS ESI_Source->Matrix Analyte + IS + Matrix

Caption: Conceptual diagram of matrix effects in the ESI source.

experimental_workflow start Plant Material extraction Extraction (e.g., 80% MeOH) + Add Internal Standard start->extraction centrifuge Centrifugation & Filtration extraction->centrifuge spe SPE Cleanup (Optional) centrifuge->spe analysis UPLC-MS/MS Analysis centrifuge->analysis Direct Injection reconstitute Evaporate & Reconstitute spe->reconstitute reconstitute->analysis quantification Data Processing & Quantification analysis->quantification

Caption: General experimental workflow for this compound quantification.

References

Technical Support Center: A Guide to Handling and Storing Pure (-)-Afzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and storage of pure compounds are paramount to ensure experimental reproducibility and the integrity of results. This technical support center provides a comprehensive guide to the best practices for handling and storing pure (-)-Afzelechin, a flavonoid with significant antioxidant and anti-inflammatory properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a flavan-3-ol, a type of flavonoid found in various plants. It is known for its potent biological activities. Below is a summary of its key properties:

PropertyValue
IUPAC Name (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol
CAS Number 2545-00-8
Appearance Powder

Q2: What are the recommended storage conditions for pure this compound powder?

To maintain the stability and purity of this compound powder, it is recommended to store it under the following conditions:

ParameterRecommendation
Temperature 2-8°C for long-term storage (up to 24 months)[1]
Atmosphere Store in a tightly sealed container, desiccated.
Light Protect from light.

Q3: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are crucial for consistent experimental outcomes.

  • Solvent Selection: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, acetone, chloroform, dichloromethane, and ethyl acetate.[1] For cell culture experiments, DMSO is a common choice.

  • Stock Solution Preparation:

    • Allow the this compound powder to equilibrate to room temperature for at least one hour before opening the vial.[1]

    • Prepare a high-concentration stock solution (e.g., 10 mM) in your chosen solvent.

    • Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[2]

  • Stock Solution Storage:

    • It is recommended to prepare and use solutions on the same day.[1]

    • If advance preparation is necessary, aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles.[1]

    • Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Storage TemperatureRecommended Storage Duration
-20°C Up to 1 month (protect from light)
-80°C Up to 6 months

Disclaimer: The storage recommendations for solutions are based on general best practices for flavonoids and specific supplier recommendations for related compounds. It is advisable to perform your own stability tests for long-term storage.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

  • Problem: After adding the DMSO stock solution of this compound to the aqueous cell culture medium, a precipitate forms.

  • Cause: This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium can cause the compound to "crash out" of the solution.[2]

  • Solutions:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, and generally not exceeding 0.5%, to minimize cytotoxicity.[2]

    • Use a Serial Dilution Approach: Instead of adding the high-concentration stock directly to the medium, perform an intermediate dilution step. For example, first, dilute the stock into a smaller volume of pre-warmed (37°C) medium with vigorous vortexing, and then add this intermediate dilution to the final volume of the medium.[2][3]

    • Increase Mixing: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[2]

    • Leverage Serum: The presence of fetal bovine serum (FBS) in the medium can aid in the solubilization of hydrophobic compounds through protein binding.[2] If using serum-free media, you may face greater solubility challenges.

Issue 2: Inconsistent or Unexpected Biological Activity

  • Problem: The observed biological effects of this compound are variable between experiments, or there are unexpected off-target effects.

  • Cause: This could be due to several factors, including degradation of the compound, interference with the assay, or non-specific activity. Phenolic compounds, in general, can be prone to assay interference.[4]

  • Solutions:

    • Verify Compound Integrity: Regularly check the purity of your this compound stock. If possible, use techniques like HPLC to confirm its integrity, especially for older stock solutions.

    • Run Appropriate Controls:

      • Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

      • Procedural Blank: To check for interference from labware, run your assay with only the buffer or solvent that has been exposed to all the same plasticware and handling steps.[5]

    • Consider Assay Interference: Be aware that polyphenolic compounds can interfere with certain assay formats. For example, they have been reported to interfere with the neutral red uptake assay for cell viability.[6] If you suspect interference, try an alternative assay that relies on a different detection principle.

    • Evaluate for Aggregation: Some organic molecules can form colloidal aggregates in aqueous solutions, which can non-specifically inhibit enzymes. This is more likely at higher concentrations. Consider testing a range of concentrations to see if the effect is dose-dependent in a manner consistent with specific binding.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays

This protocol provides a general guideline for preparing this compound solutions for treating cells in culture.

Materials:

  • Pure this compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if needed.[3]

  • Prepare Working Solutions:

    • Perform serial dilutions of your stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • To minimize precipitation, add the DMSO stock to the pre-warmed medium with vigorous mixing.[2]

    • Ensure the final DMSO concentration in the medium is non-toxic to your specific cell line (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the existing medium from your cell culture plates.

    • Add the medium containing the desired concentration of this compound.

    • Include a vehicle control with the same final concentration of DMSO.

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines a method to assess the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[7][8][9]

Materials:

  • This compound

  • DPPH

  • Methanol (or ethanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

  • Preparation of this compound and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution to test a range of concentrations.

    • Prepare a similar dilution series for the positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each this compound dilution to different wells.

    • Add the same volume of the positive control dilutions and methanol (as a blank) to separate wells.

    • To each well, add the 0.1 mM DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the DPPH solution with methanol.

      • A_sample is the absorbance of the DPPH solution with the this compound or positive control.

    • Plot the percentage of scavenging activity against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB, Nrf2, and STAT1.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis powder This compound Powder stock 10 mM Stock in DMSO powder->stock Dissolve working Working Solutions in Media stock->working Dilute treat Treat with This compound working->treat cells Seed Cells cells->treat incubate Incubate treat->incubate measure Measure Endpoint (e.g., Viability, Cytokine Levels) incubate->measure data Collect Data measure->data calculate Calculate IC50 or Statistical Significance data->calculate interpret Interpret Results calculate->interpret

Caption: A typical experimental workflow for evaluating the bioactivity of this compound.

NFkB_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB degrades IκBα IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc releases & translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Genes induces Afzelechin This compound Afzelechin->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2_pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) OxidativeStress->Keap1_Nrf2 Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub promotes Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc releases & translocates Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Gene Expression (HO-1) ARE->Genes induces Afzelechin This compound Afzelechin->Keap1_Nrf2 promotes dissociation

Caption: this compound promotes the activation of the Nrf2 signaling pathway.

STAT1_pathway cluster_nucleus Nucleus IFN IFN-γ IFNR IFN-γ Receptor IFN->IFNR JAK JAK1/JAK2 IFNR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer dimerizes Genes Pro-inflammatory Gene Expression pSTAT1_dimer->Genes induces Nucleus Nucleus Afzelechin This compound Afzelechin->STAT1 inhibits phosphorylation

Caption: this compound can inhibit the phosphorylation of STAT1.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of (-)-Afzelechin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of natural product research, the antioxidant potential of flavonoids is a subject of intense investigation for their implications in health and disease. This guide presents a comparative analysis of the antioxidant capacities of two such flavonoids: (-)-Afzelechin and the widely studied quercetin. This document is intended for researchers, scientists, and professionals in drug development, providing a synthesis of available experimental data to facilitate an objective comparison.

Quantitative Antioxidant Activity

Direct comparative studies quantifying the antioxidant capacity of this compound and quercetin in the same experimental settings are limited in the currently available scientific literature. However, by collating data from various in vitro antioxidant assays, an indirect comparison can be established. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Antioxidant AssayThis compound (as (+)-Afzelechin) IC50Quercetin IC50Reference Compound
ABTS Radical Scavenging 23.7 µM[1]1.17 µg/mLNot specified
DPPH Radical Scavenging Moderate to strong (qualitative)[1][2]0.55 - 47.20 µM[3][4][5]Ascorbic Acid: ~5 µg/mL

Note: The IC50 value for afzelechin is for the (+)-enantiomer, as data for the specific (-)-enantiomer was not available in the reviewed literature. IC50 values for quercetin can vary significantly based on experimental conditions.[6]

Mechanistic Insights into Antioxidant Action

Both this compound and quercetin exert their antioxidant effects through direct radical scavenging and modulation of cellular signaling pathways.

Quercetin is a potent antioxidant that can neutralize a variety of reactive oxygen species (ROS).[7] Its antioxidant efficacy is attributed to its chemical structure, which allows it to donate hydrogen atoms and chelate metal ions, thereby preventing the initiation of oxidative chain reactions.[6]

This compound, a flavan-3-ol, also possesses radical scavenging properties.[1][2] While specific mechanistic studies on the (-) isomer are scarce, related flavan-3-ols are known to be effective antioxidants.

Modulation of Cellular Signaling Pathways

A crucial aspect of antioxidant activity extends beyond direct chemical neutralization of free radicals to the upregulation of the body's endogenous antioxidant defense systems. Key signaling pathways involved in this process are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways.

Quercetin has been extensively shown to activate the Nrf2 signaling pathway.[8][9][10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[12][13] By activating Nrf2, quercetin enhances the cellular antioxidant capacity.[14] Concurrently, quercetin has been demonstrated to inhibit the pro-inflammatory NF-κB signaling pathway, which is intricately linked with oxidative stress.[9]

Information regarding the specific effects of This compound on these pathways is less comprehensive. However, studies on the related compound (+)-afzelechin suggest it may also exert anti-inflammatory and antioxidant effects through the activation of the Nrf2 antioxidant pathway.

Experimental Protocols

To ensure the reproducibility and comparability of antioxidant capacity data, standardized experimental protocols are essential. Below are detailed methodologies for the key antioxidant assays referenced in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to its neutralization.

  • Principle: The reduction of the purple-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. The extent of color change is proportional to the antioxidant's scavenging activity.

  • Experimental Workflow:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test compound and a standard antioxidant are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period.

    • The absorbance is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_sol Test Compound Dilutions Test_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The ABTS radical cation, which has a distinct blue-green color, is generated by the reaction of ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured to quantify antioxidant activity.

  • Experimental Workflow:

    • The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark.

    • The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Various concentrations of the test compound and a standard are added to the ABTS•+ solution.

    • The absorbance is measured after a specific incubation time.

    • The percentage of inhibition is calculated, and the antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS Radical Mix Mix ABTS Radical and Test Compound ABTS_rad->Mix Test_sol Test Compound Dilutions Test_sol->Mix Measure Measure Absorbance Mix->Measure Calculate Calculate TEAC Measure->Calculate

ABTS Assay Workflow

Signaling Pathway Diagrams

The antioxidant effects of flavonoids like quercetin are often mediated through the modulation of the Nrf2 and NF-κB signaling pathways.

Signaling_Pathways cluster_stimulus Cellular Stress cluster_quercetin Flavonoid Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Oxidative Stress Keap1 Keap1 ROS->Keap1 inactivates IKK IKK ROS->IKK activates Quercetin Quercetin Quercetin->Keap1 inactivates Quercetin->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element Nrf2->ARE activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Inflammatory_Genes Pro-inflammatory Genes NFκB->Inflammatory_Genes expresses Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes expresses

Modulation of Nrf2 and NF-κB Pathways by Quercetin

Conclusion

Based on the available data, quercetin demonstrates robust antioxidant activity across multiple in vitro assays and has well-documented effects on key cellular signaling pathways related to oxidative stress and inflammation. While quantitative data for this compound is less abundant, the existing information suggests it also possesses notable antioxidant properties. Further head-to-head comparative studies are warranted to definitively establish the relative antioxidant potencies of these two flavonoids. This guide provides a foundational comparison based on current scientific literature to inform future research and development endeavors.

References

(-)-Afzelechin and (-)-Epicatechin: A Comparative Analysis of Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Afzelechin and (-)-epicatechin are both flavan-3-ol compounds, a class of flavonoids recognized for their potential health benefits, including anti-inflammatory properties. While structurally similar, emerging research indicates potential differences in their mechanisms of action and overall efficacy in mitigating inflammatory responses. This guide provides a detailed comparison of their anti-inflammatory effects, supported by experimental data, for researchers, scientists, and drug development professionals.

Core Mechanisms of Anti-inflammatory Action

Both compounds exert their anti-inflammatory effects primarily by modulating key signaling pathways and reducing the production of inflammatory mediators. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response, and both are targeted by these flavan-3-ols.

  • This compound : Studies have shown that (+)-afzelechin effectively inhibits the NF-κB pathway.[1][2] It has been demonstrated to reduce the expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88, which are critical for initiating the inflammatory cascade in response to stimuli like lipopolysaccharide (LPS).[3] Furthermore, afzelechin has been shown to decrease the phosphorylation of STAT-1 and inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][2] It also upregulates the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, which is a key component of the cellular antioxidant defense system.[1][2][4]

  • (-)-Epicatechin : Similarly, (-)-epicatechin is a well-documented inhibitor of the NF-κB signaling pathway.[5][6][7] It has been shown to block the nuclear localization of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[5][8] (-)-Epicatechin also attenuates the phosphorylation of MAPK members, including p38, JNK, and ERK.[8][9] This compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of NO and prostaglandins, respectively.[6][8][10]

Quantitative Comparison of In Vitro Anti-inflammatory Activity

While direct comparative studies measuring the IC50 values of this compound and (-)-epicatechin under identical experimental conditions are limited, data from separate studies on their effects on key inflammatory markers provide insights into their relative potency.

Table 1: Inhibition of Inflammatory Mediators and Enzymes

CompoundModel SystemInflammatory StimulantMeasured MarkerEffectReference
(+)-Afzelechin Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)iNOS/NODose-dependent reduction[1][2]
HUVECsLPSCOX-2/PGE2Dose-dependent reduction[1][2]
HUVECsLPSIL-1βLowered expression[1][2]
Mouse ModelLPSTNF-αSignificant reduction in BALF[1][2]
(-)-Epicatechin Bovine Mammary Epithelial CellsLPSiNOS, COX-2Decreased protein expression[8]
Bovine Mammary Epithelial CellsLPSIL-1β, TNF-α, IL-6Decreased protein expression[8]
3T3-L1 AdipocytesTNF-αMCP-1, IL-6, TNF-αAttenuated altered transcription[11]
Mouse ModelDextran Sulfate Sodium (DSS)TNF-α, IL-6, NOReduced levels[7]

Note: The data presented is a summary from various studies and not from a head-to-head comparison. Experimental conditions may vary.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of both compounds are mediated through complex signaling cascades. The following diagrams illustrate the key pathways and a typical experimental workflow for assessing these effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Afzelechin This compound Afzelechin->MyD88 Inhibits Epicatechin (-)-Epicatechin Epicatechin->IKK Inhibits Epicatechin->MAPK Inhibits Epicatechin->NFkB_n Inhibits Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes Transcription LPS LPS LPS->TLR4

Caption: Simplified signaling pathway for LPS-induced inflammation and points of inhibition by this compound and (-)-Epicatechin.

G A Cell Culture (e.g., Macrophages, Endothelial cells) B Pre-treatment with This compound or (-)-Epicatechin A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Sample Collection (Supernatant and Cell Lysate) D->E F Analysis of Inflammatory Markers E->F G NO Assay (Griess Reagent) Cytokine ELISA (TNF-α, IL-6) PGE2 Assay F->G H Western Blot (iNOS, COX-2, p-p65, p-MAPK) F->H

References

Comparative Analysis of Alpha-Glucosidase Inhibition: (-)-Afzelechin versus Acarbose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Head-to-Head Examination of Two Alpha-Glucosidase Inhibitors Reveals Potent Natural Alternative

In the landscape of therapeutic agents for managing type 2 diabetes, the inhibition of alpha-glucosidase enzymes presents a key strategy for controlling postprandial hyperglycemia. This guide provides a detailed comparison of the inhibitory efficacy of the natural flavonoid, (-)-afzelechin, against the well-established synthetic drug, acarbose. This analysis is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and acarbose against alpha-glucosidase are typically quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

CompoundIC50/ID50 ValueEnzyme SourceReference
(+)-Afzelechin 0.13 mMNot Specified[1]
Acarbose 1.498 mMNot Specified[2]
Acarbose 2.17 ± 0.23 µMRat Alpha-Glucosidase[3]
Acarbose 2.56 ± 0.62 µMHuman Alpha-Glucosidase[4]
Acarbose 105 µMNot Specified[5]
Acarbose 181.4 µg/mlNot Specified[6]
Acarbose 189 µg/mLNot Specified[7]
Acarbose 331±4.73 µg/mlNot Specified[8]

Note: The available data is for (+)-afzelechin, a stereoisomer of this compound. The inhibitory activity of the specific (-)-enantiomer may differ.

Based on the available data, (+)-afzelechin demonstrates potent alpha-glucosidase inhibitory activity with an ID50 value of 0.13 mM[1]. In comparison, the reported IC50 values for acarbose span a wide range, from the micromolar to the millimolar scale, depending on the experimental setup[2][3][4][5][6][7][8]. This highlights the critical importance of standardized assays for direct and accurate comparisons of inhibitor potency.

Experimental Protocols: In Vitro Alpha-Glucosidase Inhibition Assay

The following protocol outlines a typical method used to determine the alpha-glucosidase inhibitory activity of a test compound.

Objective: To measure the in vitro inhibition of alpha-glucosidase activity by a test compound.

Materials:

  • Alpha-glucosidase enzyme (from Saccharomyces cerevisiae or other sources)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (e.g., this compound) and positive control (e.g., acarbose)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the alpha-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Prepare serial dilutions of the test compound and acarbose in a suitable solvent (e.g., DMSO), and then dilute further with phosphate buffer.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add a specific volume of the test compound or acarbose solution at various concentrations.

    • Add the alpha-glucosidase enzyme solution to each well and incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced from the hydrolysis of pNPG at a wavelength of 405 nm using a microplate reader.

    • The percentage of alpha-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction (without inhibitor) and Abs_sample is the absorbance in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme Solution mix_inhibitor_enzyme Mix Inhibitor and Enzyme Incubate prep_enzyme->mix_inhibitor_enzyme prep_substrate Prepare Substrate (pNPG) add_substrate Add Substrate (pNPG) Incubate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor (this compound/Acarbose) prep_inhibitor->mix_inhibitor_enzyme mix_inhibitor_enzyme->add_substrate stop_reaction Stop Reaction (Na2CO3) add_substrate->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro alpha-glucosidase inhibition assay.

Mechanism of Action: Alpha-Glucosidase Inhibition

Alpha-glucosidase enzymes are located in the brush border of the small intestine and are responsible for the final step in the digestion of carbohydrates. They break down complex carbohydrates and disaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream.

Alpha-glucosidase inhibitors, including this compound and acarbose, act by competitively and reversibly binding to the active site of these enzymes. This binding prevents the substrate (carbohydrates) from accessing the active site, thereby delaying the breakdown of carbohydrates and the subsequent absorption of glucose. This modulation of carbohydrate digestion helps to lower the postprandial blood glucose levels, which is a crucial aspect of managing type 2 diabetes.

mechanism_of_action cluster_digestion Normal Carbohydrate Digestion cluster_inhibition With Alpha-Glucosidase Inhibitor carbohydrates Dietary Carbohydrates alpha_glucosidase Alpha-Glucosidase (in Small Intestine) carbohydrates->alpha_glucosidase Substrate inhibited_enzyme Inhibited Alpha-Glucosidase carbohydrates->inhibited_enzyme Blocked Substrate glucose Glucose alpha_glucosidase->glucose Hydrolysis absorption Glucose Absorption glucose->absorption bloodstream Increased Blood Glucose absorption->bloodstream inhibitor This compound or Acarbose inhibitor->inhibited_enzyme Binds to Active Site delayed_hydrolysis Delayed Carbohydrate Hydrolysis inhibited_enzyme->delayed_hydrolysis reduced_absorption Reduced Glucose Absorption delayed_hydrolysis->reduced_absorption lower_blood_glucose Lowered Postprandial Blood Glucose reduced_absorption->lower_blood_glucose

Caption: Mechanism of action of alpha-glucosidase inhibitors.

Conclusion

References

A Comparative Analysis of the Bioactivity of (-)-Afzelechin and its Glycosylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of (-)-Afzelechin, a flavan-3-ol, and its glycosylated derivatives. While extensive research has elucidated the bioactivities of the aglycone form, data on its glycosylated counterparts remains comparatively limited. This document summarizes the existing quantitative data, outlines key experimental methodologies, and visualizes the known signaling pathways to facilitate further research and drug development efforts.

Executive Summary

This compound exhibits notable antioxidant, anti-inflammatory, and potential anticancer properties. The available literature suggests that, in line with general trends observed for flavonoids, the glycosylation of this compound likely attenuates its biological activities. This guide presents the quantitative data for this compound and discusses the anticipated impact of glycosylation on its efficacy.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for the bioactivity of this compound. Direct comparative data for its glycosylated derivatives is scarce in the current scientific literature. The general principle that glycosylation of flavonoids tends to decrease their bioactivity is a key consideration.[1][2]

CompoundBioactivityAssayCell Line / SystemIC50 / ActivityReference
This compound AntioxidantDPPH Radical ScavengingCell-free21.8 µM[3]
Anti-inflammatoryiNOS and COX-2 InhibitionTNF-α-stimulated HepG2 cellsInhibition at 0.1 µM[3]
(+)-Afzelechin Anti-inflammatoryNitric Oxide (NO) ProductionLPS-activated HUVECsSignificant reduction at 2-20 µM[4]
CytotoxicityMTT AssayHUVECsNo significant cytotoxicity up to 100 µM[4]
Flavonol Aglycones (General) AntioxidantRadical ScavengingCell-freeHigher activity than glycosides[5]
Flavonol Glycosides (General) AntioxidantRadical ScavengingCell-freeLower activity than aglycones[5]
Anti-inflammatoryGene ExpressionRAW 264.7 macrophagesDose-dependent reduction of inflammatory genes[5]
AnticancerCell ViabilityDLD-1 and E0771 cellsDecreased cell viability[5]

Note: Data for (+)-Afzelechin is included due to the detailed mechanistic studies available, which are likely relevant to this compound. The general data for flavonol aglycones and glycosides provides a strong indication of the expected trend for afzelechin and its derivatives.

Key Bioactivities and the Impact of Glycosylation

Antioxidant Activity

This compound demonstrates potent antioxidant activity by scavenging free radicals.[3] The presence of hydroxyl groups on the flavonoid structure is crucial for this activity.[2] The general consensus in flavonoid research is that glycosylation, the addition of a sugar moiety, typically reduces antioxidant capacity.[1][2] This is because the sugar molecule can sterically hinder the hydroxyl groups responsible for radical scavenging. Therefore, it is highly probable that glycosylated derivatives of this compound exhibit lower antioxidant activity than the parent compound.

Anti-inflammatory Activity

Studies on (+)-Afzelechin have revealed significant anti-inflammatory effects. It can suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in cells stimulated with lipopolysaccharide (LPS).[4][6][7] The underlying mechanism involves the inhibition of the NF-κB signaling pathway and the activation of the Nrf2 antioxidant response pathway.[4][6] While specific data for afzelechin glycosides is lacking, studies on other flavonol glycosides have shown that they can also reduce the expression of inflammation-related genes.[5] However, it is generally observed that aglycones are more potent in their anti-inflammatory effects.[1]

Anticancer Activity

The anticancer potential of this compound is an area of active research. Flavonoids, as a class, are known to interfere with various stages of carcinogenesis. While direct comparative data is unavailable, studies on flavonol glycosides have demonstrated their ability to decrease the viability of colon and breast cancer cell lines.[5] It is important to note that the bioavailability of flavonoids and their glycosides can differ, which may influence their in vivo anticancer efficacy.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Methodology:

  • A solution of DPPH in methanol is prepared, which has a deep violet color.

  • The test compound (e.g., this compound) is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[8]

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.

Methodology:

  • Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compound for a certain period (e.g., 1-2 hours).

  • The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The Griess reagent reacts with nitrite to form a colored azo compound, and the absorbance is measured spectrophotometrically (around 540-570 nm).

  • The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.[9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Methodology:

  • Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution.

  • The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.[11][12]

Mandatory Visualization

Below are diagrams illustrating the known anti-inflammatory signaling pathway of afzelechin and a typical experimental workflow for assessing bioactivity.

anti_inflammatory_pathway cluster_cell Macrophage / Endothelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory) NFkB_activation->iNOS_COX2 Transcription NO_PGs NO, Prostaglandins (Inflammation) iNOS_COX2->NO_PGs Production Afzelechin This compound Afzelechin->NFkB_activation Inhibits Nrf2_activation Nrf2 Activation Afzelechin->Nrf2_activation Activates ARE ARE (Antioxidant Response Element) Nrf2_activation->ARE Binds to HO1 HO-1 (Antioxidant/Anti-inflammatory) ARE->HO1 Transcription

Caption: Anti-inflammatory signaling pathway of Afzelechin.

experimental_workflow cluster_workflow Bioactivity Assessment Workflow start Start: This compound & Glycosylated Derivatives antioxidant Antioxidant Activity (e.g., DPPH Assay) start->antioxidant anti_inflammatory Anti-inflammatory Activity (e.g., NO Inhibition Assay) start->anti_inflammatory anticancer Anticancer Activity (e.g., MTT Assay) start->anticancer data_analysis Data Analysis (IC50 Calculation) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: General workflow for comparing bioactivities.

References

A Comparative Analysis of the Biological Effects of (-)-Afzelechin and (-)-Epiafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two flavan-3-ol stereoisomers, (-)-Afzelechin and (-)-epiafzelechin. While structurally similar, these compounds exhibit distinct biological effects, particularly in their antioxidant, anti-inflammatory, and anticancer properties. This document summarizes key experimental findings, presents comparative data in a structured format, and provides detailed protocols for the cited experiments to facilitate further research and drug development.

Key Differentiators and Biological Activities

This compound and (-)-epiafzelechin, as stereoisomers, possess the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. This subtle structural difference can lead to significant variations in their biological activities.

(-)-Epiafzelechin has been more extensively studied and is recognized for its potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-1 (COX-1). It also demonstrates notable antioxidant and potential anticancer activities.

This compound , on the other hand, has been less characterized. While it exhibits antioxidant properties, detailed investigations into its specific anti-inflammatory and anticancer mechanisms are not as prevalent in the scientific literature. Much of the available data on the anti-inflammatory mechanisms of "afzelechin" pertains to its stereoisomer, (+)-afzelechin, which has been shown to modulate the TLR4-MyD88 and mTOR signaling pathways and inhibit NF-κB. While not a direct comparison, these findings for the (+) isomer may provide potential avenues for investigating the mechanisms of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biological activities of this compound and (-)-epiafzelechin.

Table 1: Antioxidant Activity
Compound DPPH Radical Scavenging Activity (IC50 in µM)
This compound21.8[1]
(-)-EpiafzelechinNot directly reported in the same comparative study. However, the related compound (-)-epicatechin showed an IC50 of 20.9 µM.[1]
Note: A lower IC50 value indicates greater antioxidant activity.
Table 2: Anti-inflammatory Activity
Compound Mechanism and Potency
This compoundLimited specific data available. The stereoisomer (+)-afzelechin has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in TNF-α-stimulated HepG2 cells at concentrations as low as 0.1 µM.[1] It also inhibits NF-κB.[2][3]
(-)-EpiafzelechinCOX-1 Inhibitor: IC50 of 15 µM.[4] iNOS and COX-2 Inhibition: Inhibits iNOS and COX-2 in TNF-α-stimulated HepG2 cells at concentrations as low as 0.1 µM.[5]
Table 3: Anticancer Activity
Compound Observed Effects
This compoundLimited data available. General anticancer properties have been attributed to the broader class of afzelechins, but specific studies on the (-) isomer are scarce.
(-)-EpiafzelechinBreast Cancer: Reduces cell viability in MDA-MB-231 and MCF-7 breast cancer cell lines.[6] Metastasis Inhibition: Inhibits metastatic-associated proliferation, migration, and invasion of murine breast cancer cells in vitro.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (this compound, (-)-epiafzelechin) and a positive control (e.g., ascorbic acid or Trolox) in methanol to create a series of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.[5][9]

Cyclooxygenase (COX-1) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-1 enzyme.

Principle: The peroxidase activity of COX-1 is measured by monitoring the oxidation of a chromogenic substrate, which results in a color change that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of hemin (cofactor), and the substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Enzyme and Inhibitor Preparation: Prepare a solution of purified COX-1 enzyme. Dissolve the test compound ((-)-epiafzelechin) and a known COX-1 inhibitor (e.g., indomethacin) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, hemin, and COX-1 enzyme.

  • Pre-incubation: Add the test compound or control to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add the substrate (e.g., arachidonic acid and TMPD) to initiate the reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated, and the IC50 value is determined.[4]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, (-)-epiafzelechin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration that reduces cell viability by 50%, can then be calculated.[2][3][6][10][11]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., NF-κB, MAP Kinase).

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65 for NF-κB activation) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathway cluster_epiafzelechin (-)-Epiafzelechin cluster_afzelechin (+)-Afzelechin (Stereoisomer) epiafzelechin (-)-Epiafzelechin COX1 COX-1 epiafzelechin->COX1 Inhibits (IC50 = 15 µM) Prostaglandins Prostaglandins COX1->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates afzelechin (+)-Afzelechin TLR4 TLR4/MyD88 afzelechin->TLR4 Inhibits NFkB NF-κB afzelechin->NFkB Inhibits mTOR mTOR afzelechin->mTOR Activates TLR4->NFkB iNOS_COX2 iNOS/COX-2 NFkB->iNOS_COX2 Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines iNOS_COX2->Inflammation Inflammatory_Cytokines->Inflammation Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Comparative anti-inflammatory signaling pathways of (-)-epiafzelechin and (+)-afzelechin.

experimental_workflow cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_anticancer Anticancer Activity (MTT Assay) cluster_signaling Signaling Pathway Analysis (Western Blot) A1 Prepare compound dilutions A2 Add DPPH solution A1->A2 A3 Incubate in dark A2->A3 A4 Measure absorbance at 517 nm A3->A4 B1 Seed cancer cells B2 Treat with compounds B1->B2 B3 Add MTT reagent B2->B3 B4 Solubilize formazan B3->B4 B5 Measure absorbance at 570 nm B4->B5 C1 Cell lysis & protein extraction C2 SDS-PAGE C1->C2 C3 Protein transfer to membrane C2->C3 C4 Antibody incubation C3->C4 C5 Detection C4->C5

Caption: General experimental workflows for assessing biological activity.

Conclusion

This comparative guide highlights the current understanding of the biological effects of this compound and (-)-epiafzelechin. While (-)-epiafzelechin has been identified as a promising anti-inflammatory agent with a defined mechanism of action as a COX-1 inhibitor, the specific biological activities and mechanisms of this compound remain less clear and warrant further investigation. The provided data and experimental protocols serve as a foundation for researchers to explore the therapeutic potential of these flavanol stereoisomers. Future studies directly comparing the effects of this compound and (-)-epiafzelechin on various signaling pathways and in different disease models are crucial for a comprehensive understanding of their distinct biological roles.

References

Synergistic Antioxidant Effects of (-)-Afzelechin and Other Phenolic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Afzelechin, a flavan-3-ol found in various medicinal plants, is recognized for its antioxidant properties. The exploration of synergistic interactions between this compound and other phenolic compounds is a promising area for developing potent antioxidant formulations. However, direct experimental studies quantifying the synergistic antioxidant effects of this compound with other phenolics are currently limited in published literature.

This guide provides a comparative analysis based on data from structurally similar flavan-3-ols, namely (+)-catechin and (-)-epicatechin, to infer the potential synergistic activities of this compound. By examining the interactions of these analogous compounds with other phenolics, we can extrapolate potential combinations that may enhance the overall antioxidant capacity. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates key antioxidant signaling pathways to support further research in this domain.

Comparative Antioxidant Activity of Flavan-3-ols

Due to the scarcity of specific data on this compound, this section presents the antioxidant activities of its close structural analogs, (+)-catechin and (-)-epicatechin, both individually and in combination with other phenolic compounds. These data serve as a reference point for postulating the potential behavior of this compound.

Table 1: Individual Antioxidant Activities of Selected Flavan-3-ols and Phenolic Compounds

CompoundAssayIC50 / EC50 Value (µg/mL)Reference
(+)-Catechin hydrateABTS3.12 ± 0.51[1]
(-)-EpicatechinDPPH~1.56[2]
QuercetinABTS1.89 ± 0.33[1]
Gallic acid hydrateABTS1.03 ± 0.25[1]
Caffeic acidABTS1.59 ± 0.06[1]

Table 2: Synergistic Antioxidant Effects of Flavan-3-ol Analogs with Other Phenolic Compounds

Flavan-3-ol AnalogCombined PhenolicAssayKey Findings on SynergyCombination Index (CI)Reference
(+)-CatechinQuercetinCellular Anti-inflammatorySynergistically attenuated pro-inflammatory molecules in LPS-stimulated RAW 264.7 cells.Not explicitly calculated for antioxidant capacity[3]
(+)-CatechinQuercetinCellular AntioxidantThe combination (15 µM each) showed significantly improved antioxidant effect over individual compounds (30 µM) in H2O2-treated HHL-5 cells.Not provided[4]
(-)-Epigallocatechin gallate (EGCG)KaempferolCellular Antioxidant Activity (CAA)A significant synergistic effect was observed at a 6:1.5 (c/c) ratio.0.54[5]
(-)-Epicatechin gallate (ECG)Caffeic AcidN/AThe combined application showed antioxidant synergy.Not provided[6]

*Note: EGCG and ECG are galloylated catechins, which are structurally related to this compound.

Experimental Protocols for Antioxidant Activity Assessment

Standardized assays are crucial for the comparative evaluation of antioxidant capacities. Below are detailed methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (e.g., this compound, other phenolics, and their combinations) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the control, 100 µL of methanol is used instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

  • Reaction Mixture: Add 20 µL of the sample solution to 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Protocol:

  • Reagents: Prepare a fluorescein stock solution, an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical initiator), and a Trolox standard solution.

  • Procedure: a. In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well. b. Add 25 µL of the sample, Trolox standard, or a blank (phosphate buffer). c. Incubate the plate at 37°C for 30 minutes. d. Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is then determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

Visualization of Antioxidant Mechanisms and Workflows

Nrf2 Signaling Pathway in Antioxidant Defense

Flavonoids, including flavan-3-ols, are known to exert indirect antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway upregulates the expression of numerous antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection counteracts Flavanol This compound (or analog) Flavanol->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activation by flavonoids.

Experimental Workflow for Synergy Assessment

A logical workflow is essential for systematically evaluating the synergistic antioxidant effects of compound combinations.

Synergy_Workflow start Start: Hypothesis of Synergy prep Prepare Stock Solutions This compound & Phenolic Compound) start->prep single_assay Determine IC50 of Individual Compounds (e.g., DPPH, ABTS, ORAC) prep->single_assay combo_design Design Combination Ratios (e.g., 1:1, 1:3, 3:1) single_assay->combo_design combo_assay Perform Antioxidant Assay on Combinations combo_design->combo_assay calc_ci Calculate Combination Index (CI) (e.g., using Chou-Talalay method) combo_assay->calc_ci analysis Analyze Results calc_ci->analysis synergy Synergism (CI < 1) analysis->synergy CI < 1 additive Additive Effect (CI = 1) analysis->additive CI = 1 antagonism Antagonism (CI > 1) analysis->antagonism CI > 1 end Conclusion synergy->end additive->end antagonism->end

Caption: Workflow for assessing antioxidant synergy.

Conclusion and Future Directions

While direct evidence for the synergistic antioxidant effects of this compound with other phenolic compounds is yet to be established, the data from analogous flavan-3-ols like catechin and epicatechin suggest a high potential for such interactions. The observed synergy in combinations such as catechin with quercetin, and EGCG with kaempferol, indicates that combining flavan-3-ols with other flavonoids or phenolic acids can lead to a more potent antioxidant effect than the sum of the individual components.

Future research should focus on systematically evaluating this compound in combination with a range of phenolic compounds using standardized antioxidant assays. The determination of combination indices will be crucial for quantifying the nature of these interactions. Furthermore, elucidating the underlying mechanisms, including the potential modulation of signaling pathways like Nrf2, will provide a deeper understanding of these synergistic effects and facilitate the development of novel, highly effective antioxidant formulations for therapeutic and nutraceutical applications.

References

The Natural Edge: (-)-Afzelechin's In Vitro Antioxidant Efficacy Rivals Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the ongoing search for potent and safe antioxidant compounds, new analysis highlights the significant in vitro efficacy of (-)-Afzelechin, a naturally occurring flavonoid. A comprehensive comparison with widely used synthetic antioxidants—Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Ascorbic Acid—reveals that this compound exhibits comparable, and in some cases superior, antioxidant activity. This positions this compound as a promising candidate for further research and development in the pharmaceutical, nutraceutical, and cosmetic industries.

The comparative analysis, compiled from a range of in vitro studies, evaluates the antioxidant performance of these compounds across several standard assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging capacity, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC). These assays collectively provide a broad understanding of the different mechanisms through which these antioxidants exert their effects, including hydrogen atom transfer and single electron transfer.

Quantitative Comparison of Antioxidant Activities

The in vitro antioxidant activities of this compound and the selected synthetic antioxidants are summarized in the table below. The data, presented as IC50 values (the concentration required to inhibit 50% of the radical), Trolox Equivalent Antioxidant Capacity (TEAC), and other relevant metrics, offer a direct comparison of their potency. It is important to note that direct comparative studies under identical conditions are limited, and thus, the presented values are a compilation from various sources.

AntioxidantDPPH Assay (IC50)ABTS Assay (TEAC or IC50)FRAP Assay (mmol Fe²⁺/g)ORAC Assay (µmol TE/g)
This compound 5.7 µg/mL (as (-)-epiafzelechin)[1]23.7 µM (as (+)-Afzelechin)[2]Data not availableData not available
BHT 202.35 µg/mL[3]Data not available~150-250 (µmol Trolox eq/g)Data not available
BHA 112.05 µg/mL[3]Data not available~200-300 (µmol Trolox eq/g)2.43 (Trolox equivalent/µmol)[2]
Trolox 3.77 µg/mL[4]Standard (TEAC = 1.0)StandardStandard
Ascorbic Acid 6.1 µg/mL[5]~0.9-1.1 (TEAC)~1.8-2.0 (mmol Fe²⁺/g)~0.4-0.6 (µmol TE/µmol)

Note: The presented values are collated from various studies and may not be directly comparable due to differing experimental conditions. The value for this compound in the DPPH assay is for its epimer, (-)-epiafzelechin.

Experimental Methodologies

To ensure a thorough understanding of the presented data, the fundamental protocols for the key antioxidant assays are detailed below. These standardized methods are crucial for the reproducible evaluation of antioxidant efficacy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The procedure generally involves:

  • Preparation of DPPH solution: A stock solution of DPPH in methanol or ethanol is prepared.

  • Reaction mixture: A defined volume of the antioxidant solution at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The protocol typically includes:

  • Generation of ABTS•+: The ABTS•+ is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The solution is left to stand in the dark for 12-16 hours.

  • Adjustment of Absorbance: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Reaction: The antioxidant solution is added to the ABTS•+ solution.

  • Measurement: The decrease in absorbance is recorded after a set time (e.g., 6 minutes).

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The general steps are:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride (FeCl₃) solution.

  • Reaction: The antioxidant sample is added to the FRAP reagent, which is pre-warmed to 37°C.

  • Measurement: The formation of a blue-colored ferrous-TPTZ complex is monitored by measuring the absorbance at 593 nm after a specific time.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known concentration of Fe²⁺ or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The typical procedure is as follows:

  • Preparation of reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox) are prepared.

  • Reaction mixture: The antioxidant sample or standard is mixed with the fluorescent probe in a multi-well plate.

  • Initiation of reaction: The reaction is initiated by adding the peroxyl radical generator.

  • Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox Equivalents (TE).

Visualizing Antioxidant Mechanisms and Pathways

To further elucidate the experimental processes and biological relevance of antioxidants, the following diagrams illustrate a typical antioxidant assay workflow and a key cellular signaling pathway influenced by these compounds.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH DPPH Radical Solution (Purple) Mix Mix & Incubate (Dark, Room Temp) DPPH->Mix Antioxidant This compound or Synthetic Antioxidant Antioxidant->Mix Reduced_DPPH Reduced DPPH (Yellow/Colorless) Mix->Reduced_DPPH H+ donation Spectro Spectrophotometer (Measure Absorbance at 517 nm) Calc Calculate % Inhibition Spectro->Calc Reduced_DPPH->Spectro IC50 Determine IC50 Value Calc->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates & binds Afzelechin This compound Afzelechin->Keap1_Nrf2 promotes dissociation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

References

The Structure-Activity Relationship of (-)-Afzelechin and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Afzelechin, a flavan-3-ol found in a variety of medicinal plants, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogues, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is supported by experimental data and detailed methodologies to aid in the research and development of novel therapeutic agents.

I. Comparative Biological Activities

The biological efficacy of this compound and its analogues is intricately linked to their chemical structures. Modifications to the flavonoid scaffold, such as the number and position of hydroxyl groups, glycosylation, and methylation, can significantly influence their activity.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The ability to scavenge free radicals is largely attributed to the presence of hydroxyl groups on the B-ring.

CompoundAssayIC50 (µM)Reference
This compound DPPH21.8[1]
(+)-CatechinDPPH13.5[1]
(-)-CatechinDPPH13.6[1]
(-)-EpicatechinDPPH20.9[1]
Trolox (Standard)DPPH48.8[1]

Key SAR Insights for Antioxidant Activity:

  • The presence of a catechol group (3',4'-dihydroxy) on the B-ring, as seen in catechins, generally enhances antioxidant activity compared to the single 4'-hydroxyl group of afzelechin.

  • The stereochemistry at the C3 position also influences antioxidant capacity.

Anti-inflammatory Activity

This compound and its analogues exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

CompoundAssayCell LineIC50 (µM)Reference
(+)-Afzelechin NF-κB InhibitionHUVECs-[2]
LuteolinNO InhibitionRAW 264.7~15[3]
QuercetinNO InhibitionRAW 264.7~20[3]

Note: Specific IC50 values for NF-κB inhibition by (+)-Afzelechin were not provided in the source material, but its inhibitory effect was demonstrated.

Key SAR Insights for Anti-inflammatory Activity:

  • The planar structure of the flavonoid backbone is important for intercalating with DNA and inhibiting transcription factors like NF-κB.

  • Hydroxyl groups at positions 5 and 7 on the A-ring contribute to anti-inflammatory activity.

Anticancer Activity

The anticancer properties of afzelechin analogues are attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression.

CompoundCell LineAssayIC50 (µM)Reference
LuteolinMCF-7 (Breast Cancer)MTT14[3]
QuercetinMCF-7 (Breast Cancer)MTT19[3]
3-O-decyl-(-)-epicatechinPC3 (Prostate Cancer)MTT8.9[4]
3-O-decyl-(-)-epicatechinSKOV3 (Ovarian Cancer)MTT7.9[4]
3-O-decyl-(-)-epicatechinU373MG (Glioblastoma)MTT6.4[4]

Key SAR Insights for Anticancer Activity:

  • Lipophilic modifications, such as the addition of an alkyl chain at the C3 position of epicatechin, can significantly enhance anticancer activity.

  • The presence of a C2-C3 double bond in conjunction with a 4-oxo group in the C-ring is often associated with increased cytotoxic potential.

II. Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound and analogues)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test solutions: Dissolve the test compounds and positive control in methanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT Cell Viability Assay (Anticancer Activity)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

III. Signaling Pathway Visualizations

This compound and its analogues exert their biological effects by modulating complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in their anti-inflammatory and antioxidant responses.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_NFkB IκB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB:s->NFkB:n Degradation of IκB Afzelechin This compound & Analogues Afzelechin->IKK Inhibition Afzelechin->NFkB_n Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Modification Nrf2 Nrf2 Keap1_Nrf2 Keap1 Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocation Keap1_Nrf2:s->Nrf2:n Dissociation Afzelechin This compound & Analogues Afzelechin->Keap1_Nrf2 Induction of Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Nrf2 antioxidant response pathway activated by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 Activation ERK ERK Receptor->ERK MKK MKK3/6 ASK1->MKK JNK JNK ASK1->JNK p38 p38 MAPK MKK->p38 AP1 AP-1 p38->AP1 NFkB_mapk NF-κB p38->NFkB_mapk JNK->AP1 ERK->AP1 Afzelechin This compound & Analogues Afzelechin->p38 Inhibition Afzelechin->JNK Inhibition Afzelechin->ERK Inhibition Genes Inflammatory & Apoptotic Gene Expression AP1->Genes NFkB_mapk->Genes

Caption: MAPK signaling cascade and inhibitory effects of this compound.

References

Therapeutic Potential of (-)-Afzelechin and Its Stereoisomers in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preclinical data on the therapeutic potential of (-)-Afzelechin is currently limited in publicly available literature. This guide provides a comparative analysis based on preclinical studies of its closely related stereoisomers, primarily (+)-Afzelechin and (-)-epiafzelechin , to infer the potential therapeutic applications of the broader afzelechin family. The structural similarities between these molecules suggest they may share overlapping biological activities, a hypothesis that warrants further dedicated investigation for this compound.

Executive Summary

Afzelechin, a flavan-3-ol found in various medicinal plants, has garnered interest for its potential therapeutic properties. Preclinical studies on its stereoisomers, particularly (+)-Afzelechin, have demonstrated significant anti-inflammatory and protective effects in models of pulmonary injury. Furthermore, (-)-epiafzelechin has shown promise in models of bone disease. This guide summarizes the existing preclinical evidence for these stereoisomers, providing a framework for evaluating the potential therapeutic utility of this compound. The primary mechanism of action appears to involve the modulation of key inflammatory and cellular signaling pathways, including TLR4-MyD88, NF-κB, Nrf2, and mTOR-autophagy.

Comparative Efficacy in Preclinical Models

The therapeutic potential of afzelechin stereoisomers has been evaluated in several preclinical models. The following tables summarize the quantitative data from these studies, comparing the effects of the active compound to control or alternative treatments.

Table 1: Efficacy of (+)-Afzelechin in a PM2.5-Induced Lung Injury Mouse Model
ParameterControlPM2.5PM2.5 + (+)-Afzelechin (2 mg/kg)PM2.5 + Dexamethasone (DEX) (2 mg/kg)
Lung Wet/Dry (W/D) Weight Ratio DecreaseIncreaseSignificant Decrease vs. PM2.5Significant Decrease vs. PM2.5
Total Protein in BALF (µg/mL) LowHighSignificant Decrease vs. PM2.5Significant Decrease vs. PM2.5
Total Cells in BALF (x10^4/mL) LowHighSignificant Decrease vs. PM2.5Significant Decrease vs. PM2.5
Lymphocytes in BALF (x10^4/mL) LowHighSignificant Decrease vs. PM2.5Significant Decrease vs. PM2.5
Neutrophils in BALF (x10^4/mL) LowHighDecrease vs. PM2.5Decrease vs. PM2.5
TNF-α in BALF (pg/mL) LowHighSignificant Decrease vs. PM2.5Significant Decrease vs. PM2.5
IL-1β in BALF (pg/mL) LowHighSignificant Decrease vs. PM2.5Significant Decrease vs. PM2.5

BALF: Bronchoalveolar Lavage Fluid. Data synthesized from studies on PM2.5-induced pulmonary injury[1][[“]].

Table 2: Efficacy of (+)-Afzelechin in an LPS-Induced Inflammation Mouse Model
ParameterControlLPS (15 mg/kg)LPS + (+)-Afzelechin (0.4 mg/kg)
TNF-α in BALF (pg/mL) LowHighSignificant Decrease vs. LPS
iNOS Expression in Lung Tissue LowHighSignificant Decrease vs. LPS

Data synthesized from studies on LPS-induced inflammation[3][4].

Table 3: Pharmacokinetic Parameters of (-)-epiafzelechin in C57BL/6J Mice (10 mg/kg)
ParameterIntravenous (i.v.)Intraperitoneal (i.p.)
Cmax (µg/mL) 10.66.0
Tmax (min) -15
Distribution Half-life (min) 7.012.6

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax. Data from a pharmacokinetic study of (-)-epiafzelechin[5].

Key Signaling Pathways Modulated by Afzelechin Stereoisomers

Preclinical evidence suggests that the therapeutic effects of afzelechin stereoisomers are mediated through the modulation of several critical signaling pathways involved in inflammation, oxidative stress, and cell survival.

TLR4-MyD88 Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune response. Upon activation by ligands such as lipopolysaccharide (LPS) from Gram-negative bacteria or particulate matter (PM2.5), TLR4 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines. (+)-Afzelechin has been shown to inhibit this pathway, reducing the expression of TLR4 and MyD88[1][[“]].

TLR4_MyD88_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand LPS / PM2.5 TLR4 TLR4 Ligand->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Inhibits NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Afzelechin (+)-Afzelechin Afzelechin->TLR4 Inhibits Afzelechin->MyD88 Inhibits Genes Pro-inflammatory Genes NFkB_n->Genes Transcription

Figure 1: TLR4-MyD88 signaling pathway and the inhibitory action of (+)-Afzelechin.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. (+)-Afzelechin has been demonstrated to suppress NF-κB activation[3][4].

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates p50 p50 IkB->p50 p65 p65 IkB->p65 p50_n p50 p50->p50_n p65_n p65 p65->p65_n Afzelechin (+)-Afzelechin Afzelechin->IKK Inhibits Genes Inflammatory Genes p50_n->Genes Transcription p65_n->Genes

Figure 2: NF-κB signaling pathway and the inhibitory action of (+)-Afzelechin.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes. (+)-Afzelechin has been shown to promote the nuclear translocation of Nrf2[3][4].

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Keap1 Keap1 Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Afzelechin (+)-Afzelechin Afzelechin->Nrf2 Promotes Translocation ARE ARE Nrf2_n->ARE Genes Antioxidant Genes ARE->Genes Transcription

Figure 3: Nrf2 signaling pathway and the activating role of (+)-Afzelechin.
mTOR-Autophagy Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. The mTOR complex 1 (mTORC1) is a key negative regulator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. (+)-Afzelechin has been found to elevate the phosphorylation of mTOR, thereby inhibiting autophagy in the context of PM2.5-induced lung injury[1][[“]].

mTOR_Autophagy_Pathway cluster_stimuli Growth Factors / Nutrients cluster_cytoplasm Cytoplasm Stimuli Stimuli PI3K PI3K Stimuli->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates Afzelechin (+)-Afzelechin Afzelechin->mTORC1 Activates

Figure 4: mTOR-Autophagy signaling pathway and the activating role of (+)-Afzelechin on mTOR.

Experimental Protocols for Key Preclinical Models

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for the key experimental models cited in this guide.

PM2.5-Induced Acute Lung Injury Mouse Model
  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Induction of Lung Injury: Mice are anesthetized, and a single intratracheal instillation of PM2.5 suspension (e.g., 10 mg/kg body weight in 50 µL saline) is administered[[“]]. Control animals receive an equal volume of saline.

  • Treatment: (+)-Afzelechin (e.g., 2 mg/kg) or a reference drug like dexamethasone is administered, often intravenously, 30 minutes after PM2.5 instillation[[“]].

  • Endpoint Analysis (24 hours post-instillation):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid. Total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed. The supernatant is used for cytokine analysis (e.g., TNF-α, IL-1β) by ELISA and total protein measurement.

    • Lung Histopathology: Lungs are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Lung Wet/Dry (W/D) Ratio: The right lung is excised and weighed (wet weight), then dried in an oven at 60°C for 72 hours and weighed again (dry weight) to determine the extent of pulmonary edema.

    • Western Blot Analysis: Lung tissue homogenates are used to measure the expression levels of key signaling proteins (e.g., TLR4, MyD88, phosphorylated mTOR, LC3-II/I).

PM25_Workflow Start Start Acclimatization Animal Acclimatization (C57BL/6 mice) Start->Acclimatization Grouping Random Grouping (Control, PM2.5, Treatment) Acclimatization->Grouping Anesthesia Anesthesia Grouping->Anesthesia Induction Intratracheal Instillation (PM2.5 or Saline) Anesthesia->Induction Treatment Drug Administration ((+)-Afzelechin or Vehicle) Induction->Treatment Monitoring Monitoring (24h) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice BALF_Analysis BALF Analysis (Cells, Cytokines, Protein) Sacrifice->BALF_Analysis Histology Lung Histopathology Sacrifice->Histology WD_Ratio Lung W/D Ratio Sacrifice->WD_Ratio Western_Blot Western Blot Sacrifice->Western_Blot End End BALF_Analysis->End Histology->End WD_Ratio->End Western_Blot->End

Figure 5: Experimental workflow for the PM2.5-induced lung injury model.
LPS-Induced Systemic Inflammation Mouse Model

  • Animal Model: Male C57BL/6 mice (6-7 weeks old).

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 15 mg/kg body weight) is administered[3]. Control animals receive an equal volume of the vehicle (e.g., 0.2% DMSO in saline).

  • Treatment: (+)-Afzelechin (e.g., 0.04-0.4 mg/kg) is administered intravenously 6 hours after the LPS injection[3].

  • Endpoint Analysis:

    • BALF Analysis: BAL fluid is collected to measure levels of inflammatory markers such as TNF-α by ELISA.

    • Tissue Analysis: Lung tissues are harvested for histological examination and to determine the expression of inflammatory proteins like iNOS via immunohistochemistry or western blot.

Ovariectomy (OVX)-Induced Osteoporosis Mouse Model
  • Animal Model: Female C57BL/6 mice.

  • Induction of Osteoporosis: Bilateral ovariectomy is performed to induce estrogen deficiency, which mimics postmenopausal osteoporosis[6]. Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries.

  • Treatment: Treatment with the test compound, such as (-)-epiafzelechin, would typically begin after a recovery period and continue for several weeks.

  • Endpoint Analysis:

    • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).

    • Bone Microarchitecture: Assessed using µCT of specific bone regions like the femur or tibia to analyze parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

    • Biomechanical Testing: Three-point bending tests on long bones to determine bone strength.

    • Serum Biomarkers: Measurement of markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-I) in the serum.

Future Directions and Conclusion

The preclinical data for (+)-Afzelechin strongly support its anti-inflammatory and protective effects, particularly in the context of lung injury, through the modulation of the TLR4-MyD88, NF-κB, and mTOR-autophagy signaling pathways. Additionally, (+)-Afzelechin appears to enhance the cellular antioxidant defense system via the Nrf2 pathway. The pharmacokinetic profile of the related compound, (-)-epiafzelechin, has been characterized in mice, and it is suggested to have bone-protective properties.

While these findings are promising, it is imperative to conduct dedicated preclinical studies on This compound to validate its therapeutic potential directly. Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the biological activities of this compound, (+)-Afzelechin, and (-)-epiafzelechin in various disease models.

  • Expanded Preclinical Models: Evaluation of this compound in a broader range of preclinical models, including those for neurodegenerative diseases, metabolic disorders, and cancer, where flavonoids have shown potential.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • Safety and Toxicology Studies: Comprehensive assessment of the safety profile of this compound to establish a therapeutic window.

References

A Comparative Guide to Analytical Methods for (-)-Afzelechin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (-)-Afzelechin, a flavan-3-ol of interest for its potential pharmacological activities. The objective is to present a cross-validation perspective on various techniques, supported by experimental data to aid in the selection of the most appropriate method for specific research or quality control needs. While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes and compares validated methods for this compound and its closely related stereoisomer, (-)-epiafzelechin, providing a valuable reference for analytical method development and implementation.

Comparison of Analytical Method Performance

The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques for the analysis of flavonoids like this compound.[1][2]

The following table summarizes the performance characteristics of these methods based on validated studies for (-)-epiafzelechin and other related flavan-3-ols.

Parameter UPLC-MS/MS for (-)-epiafzelechin [3]HPTLC for (-)-epicatechin [4][5]General HPLC-UV for Flavonoids [1][6]
Linearity (r²) 0.992[3]0.9964[5]Typically >0.999
Range Not explicitly stated, but includes 12.5 ng/mL[3]1 - 5 µ g/spot [5]Varies, typically in µg/mL to ng/mL range
Accuracy (% Recovery) 97.6 - 113.4%[3]98.12%[4]Typically 98 - 102%
Precision (%RSD) < 12% (Intra- and Inter-day)[3]< 2% (Intra- and Inter-day)[5]Typically < 2%
Limit of Detection (LOD) Not explicitly stated1 µ g/spot [5]Method-dependent, can be in the ng/mL range
Limit of Quantitation (LOQ) 12.5 ng/mL[3]3 µ g/spot [5]Method-dependent, typically higher than LOD

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline the key experimental protocols for the quantification of this compound and its related compounds using UPLC-MS/MS and HPTLC.

UPLC-MS/MS Method for (-)-epiafzelechin Quantification in Plasma

This method is highly sensitive and selective, making it suitable for pharmacokinetic studies.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add ethyl acetate.

  • Vortex mix and centrifuge to separate the layers.

  • Collect the organic layer (ethyl acetate) and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column.[3]

  • Mobile Phase: A gradient elution of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3]

  • Gradient Program: A 16-minute gradient from 0% to 70% B.[3]

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI), specific polarity not stated.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of (-)-epiafzelechin.

4. Validation Parameters:

  • Linearity: Assessed by constructing a calibration curve with a series of known concentrations.[3]

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels on the same day (intra-day) and on different days (inter-day).[3]

  • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[3]

HPTLC Method for (-)-epicatechin Quantification

HPTLC offers a simpler and more cost-effective alternative for the quantification of flavan-3-ols in various sample matrices, including plant extracts and polyherbal formulations.[4][5]

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of (-)-epicatechin in methanol (e.g., 100 µg/mL).[4]

  • Sample Solution: Extract the sample (e.g., powdered leaves, tablet formulation) with a suitable solvent like methanol, sonicate, and dilute to a known volume.[4][5]

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[4][5]

  • Mobile Phase: A mixture of toluene, ethyl acetate, formic acid, and methanol in a specific ratio (e.g., 20:12:4:4, v/v/v/v).[4]

  • Application: Apply the standard and sample solutions as bands of a specific length using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Drying: Dry the plate after development.

3. Densitometric Analysis:

  • Detection: Scan the dried plate with a densitometer at a specific wavelength (e.g., 280 nm or 364 nm).[4][5]

  • Quantification: Correlate the peak area of the analyte in the sample with that of the standard to determine the concentration.

4. Validation Parameters:

  • Linearity: Established by plotting the peak area against the concentration of the applied standards.[5]

  • Accuracy: Determined by recovery studies, where a known amount of standard is added to a pre-analyzed sample.[4]

  • Precision: Assessed by analyzing the same sample multiple times (instrumental precision) and by preparing and analyzing multiple samples (method precision).[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[5]

Visualizing the Workflow

To better understand the logical flow of the analytical processes, the following diagrams illustrate the general workflows for method validation and sample analysis.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis A Select Analytical Technique (HPLC, LC-MS, HPTLC) B Optimize Parameters (Mobile Phase, Column, etc.) A->B C Specificity/ Selectivity B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (%RSD) E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I J Report Results I->J

Analytical Method Validation Workflow

Sample Analysis Workflow A Sample Collection B Sample Preparation (Extraction, Clean-up) A->B C Instrumental Analysis (Chromatography & Detection) B->C D Data Acquisition C->D E Data Processing (Peak Integration, Quantification) D->E F Result Calculation & Reporting E->F

General Sample Analysis Workflow

References

Comparative Analysis of (-)-Afzelechin Content in Various Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of (-)-Afzelechin content across different plant species, designed for researchers, scientists, and professionals in drug development. The information presented herein is curated from publicly available scientific literature and aims to provide a foundational resource for identifying potent natural sources of this bioactive flavan-3-ol.

Quantitative Data Summary

This compound, a flavan-3-ol, and its epimers are distributed throughout the plant kingdom. However, quantitative data on its concentration remains sparse in publicly accessible literature. The following table summarizes the available quantitative data and qualitative mentions of afzelechin in several plant species.

Plant SpeciesFamilyPlant Part AnalyzedThis compound or (epi)-Afzelechin ContentReference(s)
Passiflora mollissima (Banana Passion Fruit)PassifloraceaeFruit Pulp169.7 mg/100 g dry weight (as glycosides of (epi)-afzelechin)[1][2]
Bergenia ligulata (Pashanbhed)SaxifragaceaeRhizomesPresence of (+)-Afzelechin reported, but not quantified in the reviewed literature.[3][4][5][6][7]
Corylus avellana (Hazelnut)BetulaceaeKernels, ShellsPresence of (epi)-afzelechin as a constituent of proanthocyanidins reported, but not quantified.[8][9]
Typha capensis (Bulrush)TyphaceaeRhizomesPresence of afzelechin and epiafzelechin reported in acetone extracts, but not quantified.[8][10]
Cassia sieberianaFabaceaeRoot BarkPresence of epiafzelechin reported, but not quantified in the reviewed literature.[11]
Calamus rotang (Rattan)ArecaceaeRhizomePresence of (+)-Afzelechin reported, but not quantified.[12]

Experimental Protocols

The quantification of this compound from plant matrices typically involves extraction followed by chromatographic separation and detection. Below are generalized methodologies based on common practices for flavan-3-ol analysis.

Sample Preparation and Extraction
  • Plant Material Collection and Preparation: Fresh plant material should be carefully collected, washed, and authenticated. The relevant plant part (e.g., leaves, rhizomes, fruits) is separated and either freeze-dried or oven-dried at a controlled temperature (e.g., 40-60°C) to a constant weight. The dried material is then ground into a fine powder.

  • Extraction:

    • A known weight of the powdered plant material (e.g., 1-10 g) is extracted with a suitable solvent. Common solvents for flavan-3-ols include methanol, ethanol, acetone, or aqueous mixtures of these solvents. The choice of solvent may be optimized for the specific plant matrix.

    • Extraction can be performed using various techniques such as maceration, sonication, or Soxhlet extraction. For instance, ultrasonic-assisted extraction can be carried out by suspending the sample in the solvent (e.g., 1:10 w/v) and sonicating for a specified period (e.g., 30-60 minutes) at a controlled temperature.

    • The extract is then filtered (e.g., through Whatman No. 1 filter paper) and the filtrate is collected. The extraction process may be repeated multiple times to ensure exhaustive extraction of the target compounds.

    • The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Chromatographic Quantification

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a suitable detector is the most common technique for the quantification of this compound.

  • Instrumentation: A liquid chromatography system equipped with a pump, autosampler, column oven, and a detector (e.g., Diode Array Detector (DAD) or Mass Spectrometer (MS)).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is commonly employed using a binary solvent system, such as:

      • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol with a small percentage of acid.

    • Flow Rate: A typical flow rate is around 1.0 mL/min for HPLC.

    • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

    • Detection:

      • DAD: Monitoring at the UV absorbance maximum of afzelechin (around 280 nm).

      • MS/MS: For higher selectivity and sensitivity, a mass spectrometer can be used. The detection is based on the specific mass-to-charge ratio (m/z) of the parent and fragment ions of afzelechin.

  • Quantification:

    • A stock solution of a certified this compound standard is prepared in a suitable solvent (e.g., methanol).

    • A series of calibration standards are prepared by diluting the stock solution to different concentrations.

    • The calibration standards are injected into the chromatography system to generate a calibration curve by plotting peak area against concentration.

    • The plant extract, dissolved in a suitable solvent and filtered through a 0.45 µm syringe filter, is then injected.

    • The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve. The final content is expressed as mg per gram of dry weight of the plant material.

Visualizing Key Processes

To aid in the understanding of the biochemical and experimental procedures, the following diagrams illustrate the biosynthetic pathway of this compound and a typical workflow for its quantification.

Caption: Biosynthesis pathway of this compound.

experimental_workflow start Plant Material (e.g., Leaves, Rhizomes) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Methanol/Water, Sonication) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract hplc_prep Sample Preparation for HPLC (Dissolving and Filtering) crude_extract->hplc_prep hplc HPLC-DAD/MS Analysis hplc_prep->hplc quantification Data Analysis and Quantification hplc->quantification result This compound Content (mg/g dry weight) quantification->result

Caption: Experimental workflow for this compound quantification.

References

Evaluating the Synergistic Potential of (-)-Afzelechin and Related Flavan-3-ols with Conventional Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of (-)-Afzelechin with conventional drugs is limited in publicly available research. This guide provides a comparative analysis based on studies of structurally similar and well-researched flavan-3-ols, namely (-)-Epicatechin and (-)-Epigallocatechin gallate (EGCG) , as surrogates to evaluate potential synergistic interactions. The findings presented herein should be considered indicative and require experimental validation for this compound itself.

This guide offers an objective comparison of the synergistic performance of these flavan-3-ols with conventional antibiotics and anticancer agents, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.

Data Presentation: Quantitative Analysis of Synergistic Effects

The synergistic potential of flavan-3-ols with conventional drugs is often quantified using the Fractional Inhibitory Concentration (FIC) index for antimicrobial agents and by measuring the reduction in the half-maximal inhibitory concentration (IC50) for anticancer drugs.

Table 1: Synergistic Antimicrobial Activity of Catechin and (-)-Epicatechin Gallate (ECg) with β-Lactam Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)

Flavan-3-ol CombinationConventional AntibioticTest OrganismFIC Index (FICI)Interpretation
Catechin (128 mg/L) + ECg (16 mg/L)OxacillinMRSA (WHO-2)< 0.375Synergy[1]
Catechin + ECgOther β-lactamsClinical MRSA strainsFICI ≤ 0.5Synergy[1]

The Fractional Inhibitory Concentration Index (FICI) is interpreted as: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.[1]

Table 2: Synergistic Anticancer Activity of (-)-Epigallocatechin Gallate (EGCG) with Doxorubicin

Flavan-3-olConventional DrugCancer Cell LineKey Finding
EGCGDoxorubicinNCIH-460 (Non-small cell lung cancer)Up to a seven-fold decrease in the IC50 value of doxorubicin at a 1:3 (EGCG:DOXO) combination ratio[2]
EGCG (20 µM)Doxorubicin (2 nM)PC-3ML (Prostate cancer)Almost complete inhibition of cell growth[3]
EGCG (50 µM)Doxorubicin (1 µM)CD44hi Prostate Cancer Initiating CellsComplete elimination of established tumors[3]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of research findings. Below are protocols for key experiments used to determine drug synergy.

Checkerboard Microdilution Assay for Antimicrobial Synergy

This method is used to determine the FIC index of a combination of two antimicrobial agents.

Objective: To assess the in vitro synergistic effect of a flavan-3-ol and an antibiotic against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., MRSA) adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB)

  • Stock solutions of the flavan-3-ol (e.g., Catechin + ECg) and the antibiotic (e.g., Oxacillin)

  • Multichannel pipette

Procedure:

  • Prepare serial twofold dilutions of the antibiotic horizontally across the microtiter plate.

  • Prepare serial twofold dilutions of the flavan-3-ol vertically down the microtiter plate.

  • This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two agents.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include wells with each agent alone as controls, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC for each component: FIC A = MIC of drug A in combination / MIC of drug A alone; FIC B = MIC of drug B in combination / MIC of drug B alone.

  • Calculate the FICI by summing the individual FICs: FICI = FIC A + FIC B.

Cell Viability Assay for Anticancer Synergy

This protocol is used to determine the effect of a combination of a flavan-3-ol and a chemotherapeutic agent on the viability of cancer cells.

Objective: To quantify the synergistic cytotoxic effect of a flavan-3-ol and an anticancer drug.

Materials:

  • Cancer cell line (e.g., NCIH-460)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Stock solutions of the flavan-3-ol (e.g., EGCG) and the anticancer drug (e.g., Doxorubicin)

  • Cell viability reagent (e.g., MTT, SRB)

  • Plate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the flavan-3-ol alone, the anticancer drug alone, and combinations of both.

  • Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control.

  • Determine the IC50 value for each agent alone and in combination.

  • Synergy can be assessed by calculating the Combination Index (CI) using methods like the Chou-Talalay method, where CI < 1 indicates synergy.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The synergistic effects of flavan-3-ols often stem from their ability to modulate cellular signaling pathways, enhancing the efficacy of conventional drugs.

Synergy_Mechanisms cluster_antibiotic Antimicrobial Synergy cluster_anticancer Anticancer Synergy Efflux Pump Efflux Pump Antibiotic Antibiotic Efflux Pump->Antibiotic Expels EGCG EGCG EGCG->Efflux Pump Inhibits NF-kB NF-κB Pathway EGCG->NF-kB Inhibits Bacterial Cell Bacterial Cell Antibiotic->Bacterial Cell Enters Increased Intracellular\nAntibiotic Concentration Increased Intracellular Antibiotic Concentration Bacterial Death Bacterial Death Increased Intracellular\nAntibiotic Concentration->Bacterial Death Epicatechin Epicatechin ROS Reactive Oxygen Species Epicatechin->ROS Increases Doxorubicin Doxorubicin Doxorubicin->ROS Increases Cancer Cell Cancer Cell Apoptosis Pathway Apoptosis Pathway ROS->Apoptosis Pathway Activates Cell Death Cell Death Apoptosis Pathway->Cell Death Proliferation Proliferation NF-kB->Proliferation

Caption: Mechanisms of synergistic action for flavan-3-ols with conventional drugs.

The diagram above illustrates two key mechanisms of synergy. In antimicrobial applications, EGCG can inhibit bacterial efflux pumps, leading to an increased intracellular concentration of antibiotics and enhanced bacterial killing.[4][5][6][7] In anticancer therapy, (-)-epicatechin can increase reactive oxygen species (ROS), which activates apoptotic pathways, leading to cancer cell death.[8][9] EGCG has also been shown to inhibit pro-survival pathways like NF-κB, further sensitizing cancer cells to chemotherapeutic agents.[10]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Epicatechin Epicatechin DR4_DR5 Death Receptors (DR4/DR5) Epicatechin->DR4_DR5 Upregulates ROS ROS Epicatechin->ROS Increases Caspase8 Caspase-8 DR4_DR5->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Bax_Bad Bax / Bad Mitochondrion->Bax_Bad Activates ROS->Mitochondrion Cytochrome_c Cytochrome c Bax_Bad->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: (-)-Epicatechin-induced apoptosis signaling pathway in cancer cells.

This diagram details the pro-apoptotic signaling induced by (-)-epicatechin in breast cancer cells. It can trigger both the extrinsic pathway by upregulating death receptors and the intrinsic pathway through increased ROS production, leading to the activation of executioner caspases and programmed cell death.[9][11]

Experimental Workflow

Synergy_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Culture Prepare Bacterial or Cell Culture Drug_Prep Prepare Stock Solutions (Flavan-3-ol & Drug) Culture->Drug_Prep Plate_Setup Setup 96-well Plate with Dilution Series Drug_Prep->Plate_Setup Inoculation Inoculate Plate Plate_Setup->Inoculation Incubation Incubate (18-72h) Inoculation->Incubation Measurement Measure Endpoint (e.g., OD, Viability) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Synergy_Calc Calculate Synergy Index (FICI or CI) Data_Processing->Synergy_Calc Interpretation Interpret Results (Synergy, Additivity, Antagonism) Synergy_Calc->Interpretation

Caption: General experimental workflow for evaluating drug synergy.

This workflow outlines the key steps in performing a drug synergy experiment, from the initial setup of cultures and drug solutions to the final data analysis and interpretation of the interaction.

References

A comparative review of the pharmacological properties of afzelechin isomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Afzelechin, a flavan-3-ol found in a variety of plants, and its stereoisomers are emerging as compounds of significant interest in pharmacological research. The spatial arrangement of substituents in these isomers can dramatically influence their biological activity, making a comparative understanding of their properties crucial for drug discovery and development. This guide provides an objective comparison of the pharmacological properties of afzelechin isomers, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action.

Introduction to Afzelechin Isomers

Afzelechin and its epimer, epiafzelechin, are flavan-3-ols, a class of flavonoids known for their diverse biological activities.[1] The stereochemistry at the C2 and C3 positions of the C-ring gives rise to four potential isomers: (+)-afzelechin, (-)-afzelechin, (+)-epiafzelechin, and (-)-epiafzelechin. These subtle structural differences can lead to significant variations in their interactions with biological targets and, consequently, their pharmacological effects. This review focuses on a comparative analysis of their antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties based on currently available scientific literature.

Comparative Pharmacological Properties

The following sections detail the known pharmacological activities of afzelechin isomers. While direct comparative studies across all isomers are limited, this review synthesizes the available data to provide a comprehensive overview.

Antioxidant Activity

The ability of flavonoids to scavenge free radicals is a cornerstone of their therapeutic potential.[2] The antioxidant capacity of afzelechin isomers is attributed to their hydrogen-donating capabilities, which neutralize reactive oxygen species (ROS).

Quantitative Comparison of Antioxidant Activity

IsomerAssayIC50 / ActivityReference
This compoundDPPH Radical Scavenging21.8 µM[3]
EpiafzelechinAntioxidant ActivityReported, but quantitative comparative data is limited.[4][5]
(+)-AfzelechinAntioxidant ActivityKnown to possess antioxidant properties, but specific comparative IC50 values are not readily available in the reviewed literature.[6][7]

Summary of Findings:

Limited direct comparative studies on the antioxidant activity of all afzelechin isomers are available. However, this compound has been shown to be a potent antioxidant, with a notable DPPH radical scavenging activity.[3] While epiafzelechin and (+)-afzelechin are also recognized for their antioxidant potential, a lack of standardized comparative data makes it difficult to definitively rank the isomers.[4][5][6][7] The stereochemical configuration likely influences the accessibility of the hydroxyl groups responsible for radical scavenging.

Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis of numerous chronic diseases, and flavonoids are well-documented anti-inflammatory agents.[8] Studies have begun to elucidate the differing anti-inflammatory mechanisms and potencies of afzelechin isomers.

Quantitative Comparison of Anti-inflammatory Activity

IsomerTarget/AssayIC50 / EffectReference
(+)-AfzelechinTNF-α-induced NF-κB activation (HepG2 cells)Good inhibitor[9]
LPS-induced iNOS and COX-2 expressionInhibition[6][10]
(-)-EpiafzelechinTNF-α-induced NF-κB activation (HepG2 cells)Less efficient than (+)-afzelechin[9]
Cyclooxygenase-1 (COX-1)15 µM[11]
Carrageenin-induced mouse paw edemaSignificant anti-inflammatory activity at 100 mg/kg (oral)[11]

Summary of Findings:

Direct comparisons reveal that stereochemistry plays a critical role in the anti-inflammatory effects of afzelechin isomers. (+)-Afzelechin is a more potent inhibitor of TNF-α-induced NF-κB activation than (-)-epiafzelechin.[9] The anti-inflammatory mechanism of (+)-afzelechin involves the downregulation of key inflammatory mediators like iNOS and COX-2 through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 antioxidant response pathway.[6][10] In contrast, (-)-epiafzelechin exerts its anti-inflammatory effects, at least in part, through the inhibition of the COX-1 enzyme.[11]

Anticancer Activity

The potential of flavonoids as anticancer agents is an area of intense research.[2] While specific comparative data for afzelechin isomers is sparse, the general anticancer properties of related flavan-3-ols suggest that these compounds may warrant further investigation. The stereochemistry of a molecule can significantly impact its anticancer efficacy.[12][13]

Summary of Findings:

Currently, there is a lack of direct comparative studies on the anticancer activities of afzelechin isomers. The existing literature on related flavonoids suggests that these compounds can modulate signaling pathways involved in cell proliferation and apoptosis, such as the MAP kinase pathway.[14] Further research is needed to evaluate and compare the cytotoxic and anti-proliferative effects of the different afzelechin isomers against various cancer cell lines.

Enzyme Inhibitory Activity

Afzelechin and its isomers have been reported to inhibit various enzymes, a property that contributes to their pharmacological effects.

Quantitative Comparison of Enzyme Inhibitory Activity

IsomerEnzymeIC50 / ActivityReference
(-)-EpiafzelechinCyclooxygenase-1 (COX-1)15 µM[11]
Afzelechin (general)α-glucosidaseInhibitor

Summary of Findings:

(-)-Epiafzelechin has been identified as a specific inhibitor of COX-1, which aligns with its observed anti-inflammatory properties.[11] Afzelechin, in general, has been noted as an α-glucosidase inhibitor, suggesting potential applications in managing postprandial hyperglycemia. However, a detailed comparative analysis of the inhibitory potency of all afzelechin isomers against a broader range of enzymes is not yet available in the scientific literature.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of afzelechin isomers are underpinned by their interaction with specific cellular signaling pathways.

AFZ_pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS, COX-2 (Pro-inflammatory) NFkB->iNOS_COX2 Afzelechin_plus (+)-Afzelechin Afzelechin_plus->NFkB Inhibits Nrf2 Nrf2 Afzelechin_plus->Nrf2 Activates HO1 HO-1 (Antioxidant) Nrf2->HO1 Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandins Prostaglandins (Inflammation) COX1->Prostaglandins Epiafzelechin_minus (-)-Epiafzelechin Epiafzelechin_minus->COX1 Inhibits

Caption: Simplified signaling pathways for the anti-inflammatory action of (+)-Afzelechin and (-)-Epiafzelechin.

As illustrated, (+)-afzelechin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2 antioxidant response pathway.[6][10] In contrast, (-)-epiafzelechin's mechanism involves the direct inhibition of the COX-1 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.[11]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies for key experiments.

Antioxidant Activity Assays

antioxidant_workflow start Prepare Afzelechin Isomer Solutions dpph DPPH Assay: Mix with DPPH radical solution start->dpph abts ABTS Assay: Mix with ABTS radical cation solution start->abts measure_dpph Measure Absorbance Decrease at 517 nm dpph->measure_dpph measure_abts Measure Absorbance Decrease at 734 nm abts->measure_abts calculate Calculate % Inhibition and IC50 Value measure_dpph->calculate measure_abts->calculate

Caption: General experimental workflow for assessing antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

  • Prepare a stock solution of the afzelechin isomer in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the isomer.

  • Add a solution of DPPH in methanol to each dilution.

  • Incubate the mixture in the dark at room temperature.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Anti-inflammatory Activity Assays

Cyclooxygenase (COX) Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • The afzelechin isomer is pre-incubated with purified COX-1 or COX-2 enzyme.

  • Arachidonic acid (the substrate) is added to initiate the reaction.

  • The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

NF-κB Activation Assay: This assay is used to assess the effect of a compound on the NF-κB signaling pathway.

  • HepG2 cells are cultured and seeded in plates.

  • The cells are pre-treated with various concentrations of the afzelechin isomer.

  • Inflammation is induced by adding TNF-α.

  • After incubation, nuclear extracts are prepared.

  • The activation of NF-κB is determined by measuring its DNA binding activity using an ELISA-based TransAM NF-κB kit.

  • The inhibitory effect is quantified by comparing the NF-κB activity in treated cells to that in untreated, TNF-α-stimulated cells.

Anticancer Activity Assays

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the afzelechin isomer for a specified period (e.g., 24, 48, or 72 hours).

  • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Conclusion and Future Directions

The available evidence clearly indicates that the stereochemistry of afzelechin isomers is a critical determinant of their pharmacological properties. Notably, (+)-afzelechin and (-)-epiafzelechin exhibit distinct mechanisms of anti-inflammatory action, with the former acting on the NF-κB and Nrf2 pathways and the latter inhibiting the COX-1 enzyme. In terms of antioxidant activity, this compound has demonstrated significant radical scavenging potential.

However, this review also highlights significant gaps in the current understanding of these compounds. There is a pressing need for comprehensive studies that directly compare the antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities of all four afzelechin isomers under standardized experimental conditions. Such research would provide a clearer picture of their structure-activity relationships and facilitate the identification of the most promising isomer for further development as a therapeutic agent. Future investigations should also aim to elucidate the detailed molecular mechanisms underlying the observed activities, particularly in the context of cancer and other enzyme-related pathologies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Afzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with compounds like (-)-Afzelechin, a flavan-3-ol with potential biological activity, understanding and implementing the correct personal protective equipment (PPE) and handling procedures is a critical first step. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryEquipmentRationale
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles of the compound.
Hand Protection Nitrile or other chemical-resistant glovesPrevents direct skin contact with the compound. Consider double-gloving for added protection.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any dust or aerosols. For procedures that may generate significant dust, a respirator may be necessary.[1][2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
Operational Plan: Handling this compound Safely

Adherence to a strict operational protocol is essential to maintain a safe working environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures with a higher risk of generating dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is strongly recommended.

2. Procedural Steps:

  • Weighing: When weighing the solid compound, do so in a fume hood or a designated weighing enclosure to contain any airborne particles.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

  • After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused compound, contaminated gloves, pipette tips, and containers, should be collected in a designated, clearly labeled hazardous waste container.

2. Disposal Method:

  • Dispose of this compound waste in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

Procedural Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Don appropriate PPE - Work in a ventilated area/fume hood weigh Weighing: - Use a fume hood or enclosure prep->weigh solution Solution Preparation: - Add solid to solvent slowly weigh->solution post_handling Post-Handling: - Wash hands thoroughly solution->post_handling collect Collection: - Segregate all contaminated waste post_handling->collect Transfer to Waste Stream containerize Containerization: - Use labeled, sealed hazardous waste container collect->containerize dispose Disposal: - Follow institutional EHS guidelines containerize->dispose

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。